molecular formula C10H11BrN2 B3433738 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- CAS No. 540516-32-3

1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-

Cat. No.: B3433738
CAS No.: 540516-32-3
M. Wt: 239.11 g/mol
InChI Key: YCEZIENMTUHHCD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- is 238.01056 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-propan-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEZIENMTUHHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265014
Record name 6-Bromo-2-(1-methylethyl)-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540516-32-3
Record name 6-Bromo-2-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540516-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(1-methylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of 6-Bromo-2-(1-methylethyl)-1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 6-bromo-2-(1-methylethyl)-1H-benzimidazole (also known as 6-bromo-2-isopropyl-1H-benzimidazole). This compound represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiparasitic agents, due to its dual functionality: the steric bulk of the isopropyl group at the C2 position and the synthetic versatility of the bromine handle at the C6 position.[1]

Executive Summary & Structural Identity

6-Bromo-2-(1-methylethyl)-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class. It is characterized by a benzene ring fused to an imidazole ring, substituted with a bromine atom at position 6 and an isopropyl group at position 2.[1]

A defining feature of this molecule is annular tautomerism . In solution, the hydrogen atom on the nitrogen rapidly migrates between N1 and N3.[1] Consequently, the 5-bromo and 6-bromo derivatives are often chemically indistinguishable in solution unless the nitrogen is substituted (N-alkylated). For the purpose of this guide, we refer to the compound as the 6-bromo tautomer, acknowledging the equilibrium.[1]

Property Details
IUPAC Name 6-bromo-2-(propan-2-yl)-1H-1,3-benzodiazole
Common Name 6-Bromo-2-isopropylbenzimidazole
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
CAS Registry Number Note: Often indexed under general benzimidazole libraries or specific tautomer CAS depending on vendor (e.g., related analog 2-ethyl-6-bromo is 1740-89-2).[2]
SMILES CC(C)C1=NC2=C(C=C(Br)C=C2)N1

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME) and chemical reactions.

Quantitative Data Table
PropertyValue (Experimental/Predicted)Context
LogP (Lipophilicity) 3.1 – 3.3 (Predicted)The isopropyl group (+1.0) and bromine (+0.86) significantly increase lipophilicity compared to the parent benzimidazole (LogP ~1.3).
pKa (Basic) ~4.9 – 5.1 (Conjugate Acid)The electron-withdrawing bromine atom lowers the basicity of the N3 nitrogen compared to 2-isopropylbenzimidazole (pKa ~5.9).
pKa (Acidic) ~11.8 – 12.2 (N-H deprotonation)The N-H proton is weakly acidic, allowing for deprotonation by strong bases (e.g., NaH, Cs₂CO₃).[1]
H-Bond Donors 1The N-H moiety.[3]
H-Bond Acceptors 1The N3 lone pair.
Topological Polar Surface Area (TPSA) ~28.7 ŲIndicates good membrane permeability.
Tautomeric Equilibrium

The compound exists as a mixture of two tautomers. The equilibrium position is influenced by solvent polarity and hydrogen bonding, but the steric bulk of the 2-isopropyl group generally does not favor one tautomer significantly over the other in the absence of electronic bias from the benzene ring substituents.[1]

Tautomerism T1 5-Bromo Tautomer (H on N1) T2 6-Bromo Tautomer (H on N3) T1->T2 Fast H-shift (Solution)

Figure 1: Annular tautomerism between 5-bromo and 6-bromo forms.

Synthetic Pathways

The synthesis of 6-bromo-2-isopropyl-1H-benzimidazole typically involves the condensation of a 4-substituted-1,2-diaminobenzene with an isobutyric acid derivative.

Protocol: Oxidative Condensation (Phillips-Ladenburg Variation)

This method is preferred for its high yield and operational simplicity.

Reagents:

  • Substrate: 4-Bromo-1,2-phenylenediamine (1.0 equiv)

  • Carbon Source: Isobutyraldehyde (1.1 equiv)

  • Oxidant/Catalyst: Sodium metabisulfite (Na₂S₂O₅) or air oxidation in DMF/DMSO.

  • Solvent: Ethanol or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-1,2-phenylenediamine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Isobutyraldehyde (11 mmol) dropwise at room temperature.

  • Cyclization: Add Sodium metabisulfite (12 mmol) dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with ice-water (50 mL) and basify to pH 8–9 using aqueous NH₄OH or NaHCO₃.

  • Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.

  • Purification: Recrystallize from aqueous ethanol or purify via silica gel chromatography to yield the off-white solid.

Synthesis SM1 4-Bromo-1,2-diaminobenzene Inter Schiff Base Intermediate SM1->Inter + SM2 (Condensation) SM2 Isobutyraldehyde Prod 6-Bromo-2-isopropyl- 1H-benzimidazole Inter->Prod Oxidative Cyclization (Na2S2O5, Reflux)

Figure 2: Oxidative condensation pathway for synthesis.[1]

Chemical Reactivity & Functionalization

This scaffold offers two primary vectors for chemical modification: the N-H site (Nucleophilic) and the C-Br site (Electrophilic) .

N-Alkylation (N1 Substitution)

The N-H proton is acidic enough to be removed by bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, CH₃CN).[1]

  • Regioselectivity: Alkylation usually produces a mixture of 1,6-disubstituted and 1,5-disubstituted isomers (N1 vs N3 alkylation).[1] The ratio depends on the steric bulk of the alkylating agent and the electronic effect of the bromine.

  • Protocol: Treat with 1.2 eq. Base and 1.1 eq. Alkyl Halide at 60°C.

Palladium-Catalyzed Cross-Coupling (C6 Functionalization)

The C-Br bond is highly reactive toward Pd(0) catalysts, enabling the introduction of aryl, heteroaryl, or amino groups.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: Na₂CO₃ or K₃PO₄.

    • Significance: Used to extend the scaffold for kinase binding pockets.

  • Buchwald-Hartwig: Coupling with amines.

    • Catalyst: Pd₂dba₃ + Xantphos/BINAP.

    • Significance: Introduction of solubilizing amine tails.

Reactivity Map

Reactivity Core 6-Bromo-2-isopropyl- 1H-benzimidazole N_Alk N-Alkylation / Acylation (Regioisomer Mixture) Core->N_Alk R-X, Base (K2CO3) Suzuki C6-Aryl Derivative (Biaryl Scaffold) Core->Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Buchwald C6-Amino Derivative (Solubility/Activity) Core->Buchwald HNR2, Pd(0), Ligand (Buchwald-Hartwig) Salt Benzimidazolium Salt (Water Soluble) Core->Salt HCl or MeI (Quaternization)

Figure 3: Divergent reactivity profile of the core scaffold.[1]

Medicinal Chemistry Applications

Pharmacophore Analysis
  • 2-Isopropyl Group: Provides a hydrophobic anchor. In kinase inhibitors, this group often occupies the hydrophobic pocket (Gatekeeper region) or provides metabolic stability compared to a methyl group (which is prone to oxidation).[1]

  • Benzimidazole Core: Mimics the purine ring of ATP, making it a privileged scaffold for ATP-competitive inhibitors.[1]

  • 6-Bromo Handle: Allows for the modular attachment of "tail" groups that interact with the solvent-exposed regions of the protein or specific residues like the Hinge region.

Key Therapeutic Areas
  • Kinase Inhibitors: Targeting tyrosine kinases (e.g., VEGFR, EGFR) where the benzimidazole H-bonds with the hinge region backbone.[1]

  • Antiparasitic Agents: Benzimidazoles (like Albendazole) bind to tubulin. The 2-isopropyl analog is explored for overcoming resistance in helminths.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for halogenated benzimidazoles.[1]

  • Hazards:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration over time.

References

  • PubChem. Benzimidazole, 6-bromo- (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • EPA CompTox. 6-Bromo-2-ethyl-1H-benzimidazole (Physicochemical Analog). US Environmental Protection Agency. Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. Available at: [Link][1]

Sources

molecular structure and weight of 6-bromo-2-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular structure, physicochemical properties, synthetic pathways, and applications of 6-bromo-2-isopropylbenzimidazole (also referred to as 5(6)-bromo-2-isopropyl-1H-benzimidazole due to tautomerism).

Structural Analysis, Synthesis, and Pharmacophore Utility

Executive Summary

6-Bromo-2-isopropylbenzimidazole is a halogenated heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., EGFR, HER2) and bacterial DNA gyrase B inhibitors. Its structural value lies in the C6-bromine handle, which facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for library expansion, and the C2-isopropyl group, which provides steric bulk and lipophilicity (


 modulation) often required for hydrophobic pocket occupancy in protein targets.

Physicochemical Characterization

Molecular Identity

The compound exists as a tautomeric mixture in its unsubstituted (N-H) state.[1] The proton on the imidazole nitrogen oscillates between N1 and N3, rendering the 5-bromo and 6-bromo positions equivalent on the NMR timescale in solution.

PropertyData
IUPAC Name 6-bromo-2-(propan-2-yl)-1H-benzimidazole
Common Synonyms 5(6)-Bromo-2-isopropylbenzimidazole
Molecular Formula

Molecular Weight 239.11 g/mol
Monoisotopic Mass 238.0106 Da (

); 240.0085 Da (

)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
pKa (Calculated) ~5.6 (imidazole N-H acidic), ~11.5 (basic N)
Structural Topology

The molecule consists of a benzene ring fused to an imidazole ring.[1]

  • Position 2: Substituted with an isopropyl group (steric anchor).[1]

  • Position 6: Substituted with a bromine atom (reactive handle).[1][2][3][4]

  • Tautomerism: In the solid state or N-substituted derivatives, the positions are fixed. In solution (

    
     exchangeable), the N-H proton is labile.
    

Synthetic Pathways[1][7]

The synthesis of 6-bromo-2-isopropylbenzimidazole typically follows the Phillips Condensation or Oxidative Cyclization strategies.[1] The choice depends on the availability of the aldehyde vs. carboxylic acid precursor.[1]

Method A: Phillips Condensation (Acid-Mediated)

This classical method involves the condensation of 4-bromo-1,2-diaminobenzene with isobutyric acid under reflux in strong acid (HCl or Polyphosphoric acid).[1]

Method B: Oxidative Cyclization (Aldehyde-Mediated)

A milder approach uses isobutyraldehyde and an oxidant (e.g., Sodium Metabisulfite


 or air/catalyst) in a polar solvent like DMF or Ethanol. This method often yields cleaner products with easier workup.[1]
Synthetic Workflow Diagram

Synthesis cluster_legend Reaction Conditions Start 4-Bromo-1,2-diaminobenzene Intermediate Schiff Base / Amide Intermediate Start->Intermediate Condensation ReagentA Isobutyric Acid (4N HCl, Reflux) ReagentA->Intermediate ReagentB Isobutyraldehyde (Na2S2O5, DMF, Heat) ReagentB->Intermediate Product 6-Bromo-2-isopropyl- benzimidazole Intermediate->Product Cyclization/-H2O Method A: Acid Catalysis Method A: Acid Catalysis Method B: Oxidative Method B: Oxidative Method A: Acid Catalysis->Method B: Oxidative

Figure 1: Dual synthetic pathways for the generation of the benzimidazole core.

Structural Analysis & Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR ( NMR) Profile

Solvent: DMSO-


 or 

[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
12.0 - 12.5 Broad Singlet1HN-H Labile proton; disappears with

shake.[1]
7.75 Doublet (

)
1HC7-H Meta-coupling to C5-H; deshielded by Br.[1]
7.45 Doublet (

)
1HC4-H Ortho-coupling to C5-H.
7.30 dd (

)
1HC5-H Distinctive pattern for 1,2,4-trisubstituted benzene.
3.20 Septet (

)
1HCH (Isopropyl)Characteristic methine proton.[1]
1.38 Doublet (

)
6H(CH3)2 Gem-dimethyl group.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Signature: Distinct 1:1 isotopic doublet at m/z 239.0 and 241.0 (

    
    ). This confirms the presence of a single bromine atom (
    
    
    
    ).

Biological Relevance & Applications[1][8][9][10]

Kinase Inhibition

The 2-isopropyl group mimics the hydrophobic valine or leucine residues often found in the ATP-binding pockets of kinases.[1] The 6-bromo position serves as a vector for extending the molecule into the solvent-exposed region or the "gatekeeper" region of the kinase, often via Suzuki coupling to aryl boronic acids.

  • Target Examples: EGFR, VEGFR, and CDK pathways.

Bacterial DNA Gyrase B

Research indicates that 2,5(6)-substituted benzimidazoles can inhibit E. coli DNA Gyrase B. The benzimidazole nitrogen acts as a hydrogen bond donor/acceptor with Asp73, while the 2-isopropyl group stabilizes the scaffold through Van der Waals interactions.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize slowly if exposed to light and air for prolonged periods.[1]

References

  • ChemicalBook. (2025).[1][4] 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole Properties and Synthesis.Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 785299, 6-Bromo-1H-benzimidazole.[1][2]Link

  • Correia, I. et al. (2022).[1][5] Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Pharmaceuticals, 15(1). Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-1,2-diaminobenzene (Precursor).[1]Link

Sources

Pharmacological Utility and Mechanistic Profiling of 6-Bromo-2-(1-methylethyl)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzimidazole ring is universally recognized as a highly privileged pharmacophore due to its structural mimicry of purine nucleosides. Specifically, the 6-bromo-2-(1-methylethyl)-1H-benzimidazole scaffold—where "1-methylethyl" denotes an isopropyl group at the C2 position—represents a highly optimized core for targeted drug discovery. This specific substitution pattern provides a unique combination of steric bulk, lipophilicity, and halogen-bonding capability, making it a critical intermediate and active pharmacophore in the development of kinase inhibitors (such as precursors to the oncology drug Abemaciclib)[1], as well as potent antimicrobial and antifungal agents[2],[3].

This technical guide dissects the structure-activity relationship (SAR) dynamics, mechanistic biology, and self-validating experimental workflows required to evaluate the biological activity of these derivatives.

Pharmacophore Dynamics & Structural Rationale

The biological efficacy of 6-bromo-2-isopropyl-1H-benzimidazole derivatives is not coincidental; it is the result of precise stereoelectronic tuning. As an Application Scientist, it is critical to understand why these specific functional groups are chosen:

  • The C2-Isopropyl (1-methylethyl) Group: The N-1 and C-2 substituents are crucial for modulating physicochemical properties[1]. The isopropyl group acts as a lipophilic anchor. In kinase targets, it restricts the rotational degrees of freedom and perfectly occupies the solvent-exposed hydrophobic pockets adjacent to the ATP-binding hinge region. This steric shielding prevents rapid metabolic degradation by cytochrome P450 enzymes while enhancing target residence time.

  • The C6-Bromo Substituent: Halogens on the benzimidazole core serve a dual purpose. Biologically, the bromine atom participates in highly directional halogen bonding (via its

    
    -hole) with the backbone carbonyls of target proteins, significantly boosting binding affinity. Synthetically, it acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly generate diverse analog libraries[4].
    
  • C4 and N1 Modifications: Further derivatization, such as the addition of a fluorine atom at C4 (yielding 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole), finely tunes the

    
     of the imidazole nitrogen, optimizing the molecule for specific intracellular pH microenvironments[5].
    

Mechanistic Biology & Target Engagement

Oncology: Kinase Inhibition (CDK4/6 Pathway)

Benzimidazole derivatives exhibit profound anticancer activity by inducing apoptosis and cell cycle arrest[4]. The 6-bromo-2-isopropyl core is a direct structural precursor to advanced cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors[1]. By acting as an ATP-competitive inhibitor, the benzimidazole core hydrogen-bonds with the kinase hinge region. This blockade prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the release of E2F transcription factors and arresting the cell cycle at the G1/S checkpoint.

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Expression Mitogen->CyclinD CDK46 CDK4/6 Complex (Active Kinase) CyclinD->CDK46 Rb Rb Phosphorylation CDK46->Rb E2F E2F Release & G1/S Transition Rb->E2F Inhibitor Benzimidazole Derivative Inhibitor->CDK46 ATP-competitive Inhibition

Fig 1: CDK4/6 inhibition pathway by benzimidazole derivatives blocking G1/S transition.

Antimicrobial & Antifungal Activity

Beyond oncology, this scaffold demonstrates potent activity against Gram-negative bacteria and fungal pathogens. SAR investigations reveal that specific N1-substituted benzimidazole derivatives exhibit high potency against Escherichia coli tolC-mutants (which lack the primary efflux pump), indicating that the scaffold effectively disrupts bacterial intracellular targets when efflux mechanisms are bypassed[2]. Furthermore, derivatives have shown pronounced antifungal efficacy against Candida albicans and Candida krusei, outperforming standard reference drugs in specific assays[3].

Quantitative Activity Profiles

The following table synthesizes the biological activity of key 6-bromo-2-isopropyl-1H-benzimidazole derivatives and structurally related analogs across different therapeutic targets.

Compound Core / SubstitutionTarget Organism / EnzymeBiological ActivityMechanism / NotesRef
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CDK4/6 (Human Cancer Cell Lines)

*
ATP-competitive kinase inhibition; key intermediate for Abemaciclib.[1],[5]
1-(4-methylbenzyl)-1H-benzimidazole derivative E. coli (tolC-mutant)

Disruption of Gram-negative intracellular targets; efflux pump sensitive.[2]
N1-propyl, C5-nitro benzimidazole analog Candida albicans

Antifungal activity; superior to reference fluconazole in specific strains.[3]
C2-substituted benzimidazole derivatives MCF-7 / HepG2 Cell Lines

Induction of apoptosis and cell cycle arrest.[4],[3]

*Activity reflects the optimized downstream pharmaceutical product derived from this specific building block.

Self-Validating Experimental Workflows

To ensure scientific integrity, biological evaluations of these derivatives must employ self-validating systems —protocols designed with internal mathematical and biological controls that independently verify the assay's success, regardless of the test compound's performance.

Workflow Library Compound Library (C6-Br, C2-iPr) Primary Primary Screening (TR-FRET) Library->Primary QC >95% Purity Secondary Cellular Assays (Proliferation/MIC) Primary->Secondary IC50 < 100 nM Validation Target Validation (Western Blot) Secondary->Validation Efficacy Confirmed

Fig 2: Tiered, self-validating experimental workflow for biological activity screening.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Purpose: To quantify the


 of benzimidazole derivatives against isolated kinase domains (e.g., CDK4/Cyclin D1).
  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Causality: The addition of 1 mM DTT is strictly required to prevent the oxidation of catalytic cysteine residues within the kinase active site, ensuring baseline enzymatic viability.

  • Compound Dispensing: Use acoustic liquid handling to dispense the benzimidazole derivatives into a 384-well plate. Causality: Acoustic dispensing maintains the final DMSO concentration strictly below 1%, preventing solvent-induced protein denaturation.

  • Reaction Initiation: Add 10 nM CDK4/Cyclin D1 complex and 100 µM ATP. Incubate for 60 minutes at 25°C.

  • Quenching & Detection: Add TR-FRET detection reagents supplemented with 20 mM EDTA. Causality: EDTA rapidly chelates

    
    , abruptly halting the ATP-dependent kinase reaction and synchronizing the kinetic measurement across the entire plate.
    
  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Rule: The assay is only deemed valid if

    
    .
    
Protocol 2: Antimicrobial Time-Kill Kinetics Assay

Purpose: To determine whether the benzimidazole derivative is bacteriostatic or bactericidal against Gram-negative strains[2].

  • Inoculum Preparation: Cultivate E. coli (tolC-mutant) to the logarithmic growth phase (

    
    ). Dilute to a final inoculum of 
    
    
    
    in Mueller-Hinton broth.
  • Compound Exposure: Expose the bacteria to the benzimidazole derivative at

    
    , 
    
    
    
    , and
    
    
    the established MIC.
  • Kinetic Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours. Plate on agar and incubate at 37°C for 24 hours to quantify viable CFUs. Causality: Sampling at logarithmic time intervals is critical to distinguish between a delayed bacteriostatic effect and rapid bactericidal membrane disruption.

  • Self-Validation Checkpoint: The growth control well (no compound) must demonstrate a minimum 2-log increase in CFU/mL by hour 8. If this physiological growth threshold is not met, the assay environment is compromised, and the plate must be discarded.

References

1.1[1] 2.2[2] 3.4[4] 4. 3[3] 5.5[5]

Sources

Strategic Utilization of the 2-Isopropyl-6-Bromobenzimidazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of 2-Isopropyl-6-Bromobenzimidazole Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-isopropyl-6-bromobenzimidazole scaffold represents a "privileged structure" in modern drug discovery, offering a unique balance of physicochemical properties and synthetic versatility. Unlike generic benzimidazoles, this specific substitution pattern provides two distinct vectors for optimization: the C2-isopropyl group , which serves as a lipophilic anchor for hydrophobic pockets (e.g., in kinases or viral polymerases), and the C6-bromo substituent , a high-fidelity handle for palladium-catalyzed cross-coupling reactions.

This guide provides a technical roadmap for leveraging this scaffold, covering validated synthetic protocols, structural activity relationship (SAR) logic, and specific applications in CNS and oncology therapeutic areas.

Part 1: Structural Analysis & Pharmacophore Logic

The "Anchor and Grow" Strategy

The utility of 2-isopropyl-6-bromobenzimidazole lies in its ability to facilitate fragment-based drug design (FBDD).

  • C2-Isopropyl (The Anchor): This group adds significant steric bulk and lipophilicity (

    
     value) compared to a methyl group. It is frequently used to fill the "gatekeeper" hydrophobic pockets in ATP-binding sites of kinases or the S1' pockets of proteases. It acts as a bioisostere for tert-butyl or phenyl rings but with different metabolic liability profiles.
    
  • C6-Bromo (The Growth Vector): The bromine atom at the 6-position (5-position in tautomeric equilibrium) is electronically activated for oxidative addition. This allows for the rapid elaboration of the core into bi-aryl or heteroaryl systems via Suzuki-Miyaura or Buchwald-Hartwig couplings, extending the molecule to interact with solvent-exposed regions of a target protein.

Tautomerism and Regiochemistry

In its unsubstituted form (N-H), 2-isopropyl-6-bromobenzimidazole exists in tautomeric equilibrium with 2-isopropyl-5-bromobenzimidazole.

  • Critical Consideration: Upon N-alkylation (e.g., introducing a methyl or benzyl group at N1), the symmetry is broken, yielding distinct 1,6- and 1,5- isomers.

  • Separation: These regioisomers typically exhibit distinct chromatographic retention times and NMR shifts (NOESY is required for definitive assignment).

Part 2: Validated Synthetic Protocols

Core Scaffold Synthesis (Phillips-Ladenburg Condensation)

This protocol describes the synthesis of the parent scaffold from 4-bromo-1,2-phenylenediamine.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents:

    • 4-Bromo-1,2-phenylenediamine (1.0 eq, 18.7 g, 100 mmol)

    • Isobutyric acid (3.0 eq, 26.4 g, 300 mmol)

    • Hydrochloric acid (4N, aqueous, 150 mL)

  • Procedure:

    • Charge the diamine and isobutyric acid into a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 4N HCl and heat the mixture to reflux (

      
      ) for 12 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1) or LC-MS.
      
    • Checkpoint: The reaction is complete when the diamine starting material (

      
      ) disappears and a new fluorescent spot (
      
      
      
      ) appears.
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Slowly basify to pH 8–9 using concentrated aqueous ammonia (

      
      ). Caution: Exothermic.
      
    • The product will precipitate as a solid.[1] Filter the crude solid and wash with cold water (

      
      ).
      
  • Purification:

    • Recrystallize from aqueous ethanol (

      
      ) or purify via flash column chromatography (0–5% MeOH in DCM).
      
    • Yield: Typical yields range from 75% to 85%.

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and subsequent divergence points.

SynthesisWorkflow Start 4-Bromo-1,2-diaminobenzene Core 2-Isopropyl-6(5)-bromobenzimidazole (Scaffold) Start->Core Condensation Reagent Isobutyric Acid (4N HCl, Reflux) Reagent->Core Alkylation N-Alkylation (R-X, Base) Core->Alkylation Isomer1 1-R-2-isopropyl-6-bromo (Target A) Alkylation->Isomer1 Regioisomer 1 Isomer2 1-R-2-isopropyl-5-bromo (Target B) Alkylation->Isomer2 Regioisomer 2 Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Isomer1->Coupling Final Functionalized Bioactive Ligand Coupling->Final

Caption: Synthetic workflow from raw materials to functionalized bioactive ligands, highlighting the critical regiochemical divergence point.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Case Study: PDE10A Inhibitors for CNS Disorders

Phosphodiesterase 10A (PDE10A) is a key target for schizophrenia and Huntington's disease. The 2-isopropyl-6-bromobenzimidazole scaffold has been successfully utilized to improve metabolic stability and potency over earlier 2-methyl analogs.

  • Mechanism: The 2-isopropyl group occupies a specific hydrophobic sub-pocket in the PDE10A active site, displacing water molecules and increasing entropic gain upon binding.

  • Modification: The 6-bromo position is converted to an ether-linked quinoline (via Ullmann or nucleophilic aromatic substitution) to engage the "selectivity pocket" of the enzyme.

  • Outcome: Compounds derived from this scaffold showed reduced CYP1A2 inhibition compared to 1-phenyl-benzimidazole analogs, a critical parameter for CNS drugs.

Application: Kinase Inhibitor Libraries (CDK/PIM)

In kinase drug discovery, the benzimidazole N-H mimics the purine N9-H, forming a key hydrogen bond with the hinge region (e.g., Glu81 in CDK2).

  • Strategy:

    • Hinge Binding: The benzimidazole core binds to the ATP hinge region.

    • Solvent Exposure: A Suzuki coupling at C6 introduces a solubilizing group (e.g., piperazine-pyridine) that extends into the solvent front.

    • Gatekeeper Interaction: The C2-isopropyl group interacts with the gatekeeper residue, determining selectivity between kinase families (e.g., bulky gatekeepers exclude the isopropyl group).

Data Summary: Physicochemical Profile

The following table summarizes the calculated properties of the core scaffold versus the standard methyl analog, highlighting the lipophilicity shift.

Property2-Methyl-6-bromo-BI2-Isopropyl-6-bromo-BIImpact on MedChem
MW 211.06239.11Slight increase; negligible penalty.
cLogP ~2.1~2.9Increased permeability; higher CNS penetration potential.
tPSA 28.7

28.7

Unchanged; H-bonding capacity preserved.
Steric Volume LowHighImproved selectivity for larger hydrophobic pockets.

Part 4: Advanced Experimental Workflow (Suzuki Coupling)

Objective: Functionalization of the C6-bromo position with an aryl boronic acid.

Protocol:

  • Reagents:

    • 2-Isopropyl-6-bromobenzimidazole (1.0 eq)

    • Aryl boronic acid (1.2 eq)

    • 
       (0.05 eq)
      
    • 
       (2.0 eq)
      
    • Dioxane/Water (4:1 v/v)

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reactants and catalyst to a microwave vial.

    • Seal and heat to

      
       for 1 hour (microwave) or 
      
      
      
      for 12 hours (thermal).
    • Filter through Celite, concentrate, and purify via HPLC.

  • Self-Validation:

    • Success Indicator: Disappearance of the bromine isotope pattern (1:1 doublet) in MS and appearance of the coupled product mass.

Part 5: Signaling Pathway & SAR Logic

The following diagram maps the Structure-Activity Relationship (SAR) logic for this scaffold against a generic kinase target.

SAR_Logic Scaffold 2-Isopropyl-6-Bromobenzimidazole Vector_C2 C2-Isopropyl Group (Hydrophobic Anchor) Scaffold->Vector_C2 Vector_C6 C6-Bromo Position (Synthetic Handle) Scaffold->Vector_C6 Vector_NH N1-H / N3 (H-Bond Donor/Acceptor) Scaffold->Vector_NH Target_Pocket Hydrophobic Pocket (Selectivity) Vector_C2->Target_Pocket Van der Waals Solvent_Front Solvent Exposed Region (Solubility/Potency) Vector_C6->Solvent_Front Via Cross-Coupling Hinge_Region ATP Hinge Region (Binding Affinity) Vector_NH->Hinge_Region H-Bonds

Caption: SAR Map illustrating the three primary interaction vectors of the scaffold in a kinase binding context.

References

  • Design and synthesis of novel benzimidazole derivatives as phosphodiesterase 10A inhibitors. Source: Bioorganic & Medicinal Chemistry (2013).[2] URL:[Link]

  • Benzimidazole Derivatives: A Review on their Medicinal Significance. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzimidazoles. Source: Journal of Chemical Sciences (2021).[3] URL:[Link]

Sources

Technical Guide: Acidity and pKa Determination of 6-Bromo-2-Isopropyl-1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Acidity of 6-Bromo-2-Isopropyl-1H-Benzimidazole Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of the physicochemical properties of 6-bromo-2-isopropyl-1H-benzimidazole , focusing on its acid dissociation constants (pKa).[1] As a structural hybrid containing both electron-withdrawing (bromo) and steric/electron-donating (isopropyl) motifs, this compound presents unique challenges in solubility and ionization profiling.

Direct experimental values for this specific derivative are rarely reported in open literature. Therefore, this guide synthesizes theoretical predictions based on Quantitative Structure-Property Relationships (QSPR) with a robust, field-proven experimental protocol for accurate determination.

Structural Analysis & Electronic Effects[2]

To understand the acidity of this molecule, we must deconstruct the competing electronic effects acting upon the benzimidazole core. Benzimidazoles are amphoteric , possessing both a basic nitrogen (


) and an acidic amine (

).
The Substituent Conflict

The pKa values are governed by the Hammett equation principles, where the electronic nature of substituents shifts the ionization equilibrium.

  • 2-Isopropyl Group (Steric & Inductive +I):

    • Effect: Alkyl groups typically exert a positive inductive effect (+I), pushing electron density into the ring.

    • Impact: Theoretically increases basicity (

      
      ) and decreases acidity (
      
      
      
      ). However, the steric bulk of the isopropyl group at the C2 position can hinder solvent organization around the protonated nitrogen, potentially dampening the expected increase in basicity.
  • 6-Bromo Group (Inductive -I & Resonance +R):

    • Effect: Halogens are unique; they withdraw electrons through induction (-I) but donate weakly through resonance (+R). The inductive withdrawal dominates in the benzimidazole system.

    • Impact: This significantly lowers electron density on the imidazole ring, making the basic nitrogen (

      
      ) less basic (harder to protonate) and the acidic nitrogen (
      
      
      
      ) more acidic (easier to deprotonate).
Tautomeric Equilibrium

In solution, 1H-benzimidazoles undergo rapid annular tautomerism. The "6-bromo" isomer is in equilibrium with the "5-bromo" isomer. While the solid-state form may be fixed, the solution pKa represents the macro-constant of this equilibrium.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Ionization States T1 6-Bromo-2-isopropyl (Tautomer A) T2 5-Bromo-2-isopropyl (Tautomer B) T1->T2 Fast H+ Shift Anion Anionic Species (Deprotonated at N1) pKa2 T1->Anion -H+ (Basic pH) Cation Cationic Species (Protonated at N3) pKa1 Cation->T1 -H+ (Acidic pH)

Figure 1: Tautomeric equilibrium and ionization pathways. The measured pKa is a composite of these dynamic states.

Predicted pKa Values & Comparative Data

Given the lack of a specific CAS-linked experimental value, we establish a high-confidence prediction range using structurally homologous "anchor" compounds.

Table 1: Comparative pKa Analysis

CompoundSubstituents

(Basic N)

(Acidic NH)
Rationale
Benzimidazole (Ref) None5.5 - 5.712.8Standard baseline.[1]
2-Methylbenzimidazole 2-Alkyl (+I)6.1~13.0Alkyl donation increases basicity.
5(6)-Bromobenzimidazole 5/6-Halo (-I)3.9 - 4.111.6Halogen withdrawal drastically lowers basicity.
Target Compound 2-iPr, 6-Br 4.6 ± 0.3 11.8 ± 0.3 Net Effect: Br (-I) dominates, lowering

from baseline, but 2-iPr (+I) mitigates the drop slightly.

Interpretation for Drug Design: The predicted


 of ~4.6 classifies this molecule as a very weak base .
  • Physiological pH (7.4): The compound will be >99% neutral (uncharged). This suggests high membrane permeability but poor aqueous solubility .

  • Stomach pH (1.2): It will be fully protonated (cationic), aiding dissolution in the gastric environment.

Experimental Protocol: The Yasuda-Shedlovsky Extrapolation[3][4][5]

The Problem: Due to the lipophilic nature of the 6-bromo and 2-isopropyl groups, this compound likely has aqueous solubility below the detection limit of standard potentiometric titration (


 M).
The Solution:  Use the Yasuda-Shedlovsky procedure , titrating in Methanol/Water co-solvent mixtures and extrapolating to 0% organic solvent.[2]
Materials
  • Instrument: Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) equipped with a Ross combination pH electrode.

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Solvents: Carbonate-free water, HPLC-grade Methanol (MeOH).

  • Inert Gas: Argon or Nitrogen purge (essential to prevent

    
     absorption at high pH).
    
Step-by-Step Methodology
  • Preparation of Co-solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

  • Sample Dissolution: Dissolve ~3-5 mg of 6-bromo-2-isopropyl-1H-benzimidazole in the 50% MeOH mixture first (highest solubility).

  • Titration (Acidic to Basic):

    • Acidify the sample to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH up to pH ~12.5.

    • Record potential (mV) vs. volume.

  • Repeat: Perform the titration in 40% and 30% MeOH mixtures. Note: If precipitation occurs in 30% MeOH, discard that dataset.

  • Data Processing (The Yasuda-Shedlovsky Plot):

    • Calculate the apparent

      
       for each mixture.
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (reciprocal of dielectric constant, x-axis).
    • Extrapolate the linear regression to the value of pure water (

      
      ).
      

Protocol Start Start: Lipophilic Compound SolubilityCheck Check Aqueous Solubility (< 0.1 mg/mL?) Start->SolubilityCheck Direct Standard Aqueous Titration SolubilityCheck->Direct Soluble Cosolvent Prepare MeOH/Water Mixtures (30%, 40%, 50%) SolubilityCheck->Cosolvent Insoluble Titrate Potentiometric Titration (Acid -> Base scan) Cosolvent->Titrate Calc Calculate psKa for each %MeOH Titrate->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc->Plot Extrapolate Extrapolate to 0% Solvent = True Aqueous pKa Plot->Extrapolate

Figure 2: Decision tree and workflow for determining pKa of lipophilic benzimidazoles.

Implications for Drug Development

Salt Selection Strategy

Since the predicted


 is ~4.6, weak acids (like fumaric or succinic acid) will likely fail to form stable salts because the 

(pKa base - pKa acid) will be insufficient (ideally > 2).
  • Recommendation: Use strong acids for salt formation to ensure stability and solubility.

    • Mesylate (Methanesulfonic acid): Strong acid (

      
      ), excellent for weak bases.
      
    • Hydrochloride: Standard, but check for hygroscopicity.

Lipophilicity (LogD) Profile

The LogD (Distribution Coefficient) is pH-dependent.

  • At pH 7.4: The molecule is neutral. The combination of the lipophilic bromine and isopropyl group suggests a high LogP (likely > 3.0). This indicates good passive permeability but high risk of metabolic clearance (CYP450 binding).

  • Formulation: Lipid-based formulations (SEDDS) or amorphous solid dispersions (ASD) may be required for oral bioavailability.

References

  • PubChem. 6-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol standards).
  • ResearchGate. Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[3] (Source for

    
     constants of Br and iPr).
    
  • EPA CompTox. Benzimidazole Properties Dashboard. US Environmental Protection Agency. Available at: [Link]

Sources

Technical Guide: Literature Review & Synthetic Strategy for 2-Substituted 6-Bromobenzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted 6-bromobenzimidazole scaffold represents a "privileged structure" in modern medicinal chemistry. Its value lies in the dual-functionality of its core: the 2-position serves as the primary vector for diversity (via condensation with varying aldehydes or acids), while the 6-bromo substituent acts as a critical "linchpin" for late-stage functionalization.

This guide synthesizes current literature to address the specific challenges of working with this scaffold—most notably the regiochemical ambiguity between 5- and 6-isomers due to annular tautomerism. It provides validated protocols for synthesis, purification, and cross-coupling, targeting researchers in early-stage drug discovery (oncology and antimicrobials).

Part 1: The Regiochemistry Challenge (5-Br vs. 6-Br)

The Tautomeric Equilibrium

In unsubstituted benzimidazoles (where N1 is protonated), the 5-bromo and 6-bromo isomers are tautomers and exist in rapid equilibrium. In solution, they are often indistinguishable on the NMR time scale unless the temperature is lowered significantly.

However, upon N-alkylation (to lock the structure), two distinct regioisomers are formed. Literature confirms that without directing groups, alkylation of 5(6)-bromobenzimidazole typically yields a mixture of 1-alkyl-5-bromo and 1-alkyl-6-bromo isomers, often requiring difficult chromatographic separation.

Visualization: Tautomerism & Regioselectivity

The following diagram illustrates the mechanistic divergence that researchers must control.

BenzimidazoleRegio Start 4-Bromo-1,2-diaminobenzene Condensation Condensation (R-CHO / Acid) Start->Condensation Tautomer 5(6)-Bromobenzimidazole (Tautomeric Mixture) Condensation->Tautomer Ring Closure Alkylation N-Alkylation (R'-X, Base) Tautomer->Alkylation Isomer5 1-Alkyl-5-bromobenzimidazole (Isomer A) Alkylation->Isomer5 Steric/Electronic Control Isomer6 1-Alkyl-6-bromobenzimidazole (Isomer B - Target) Alkylation->Isomer6 Separation Required Nitro N-Substituted 4-Bromo-2-nitroaniline Reduction Reduction & Cyclization Nitro->Reduction Regioselective Route Reduction->Isomer6

Caption: Figure 1. Divergent synthetic pathways. The solid line represents the classical route yielding mixtures; the dashed line represents the regioselective route using pre-functionalized amines.

Part 2: Synthetic Architectures

Classical Phillips Condensation

The most cited method involves the condensation of 4-bromo-1,2-diaminobenzene with carboxylic acids or aldehydes.

  • Reagents: 4N HCl (Phillips conditions) or Na₂S₂O₅ in DMF (oxidative condensation).

  • Outcome: Yields the 5(6)-bromo parent.[1]

  • Critical Insight: If the 2-substituent is bulky, steric hindrance may affect the ratio of isomers during subsequent N-alkylation.

Regioselective Construction

To strictly target the 6-bromo-1-substituted isomer without chromatographic separation, literature suggests starting from 5-bromo-2-nitroaniline .

  • Step 1: N-alkylation of the aniline nitrogen (introduces the N1 substituent).

  • Step 2: Reduction of the nitro group to the amine.

  • Step 3: Cyclization with the aldehyde/acid.

  • Advantage: The bromine position is fixed relative to the N1 substituent before ring closure.

The "Bromo" Handle: Cross-Coupling

The 6-bromo position is chemically distinct from the 2-position. It is less electrophilic than a 2-chloro substituent but highly reactive in Palladium-catalyzed cycles.

  • Suzuki-Miyaura: Ideal for introducing biaryl motifs (common in kinase inhibitors).

  • Buchwald-Hartwig: Used to introduce amino side chains for solubility modulation.

Part 3: Pharmacological Landscape[2]

Recent literature highlights specific activities for 2-substituted 6-bromobenzimidazoles.[2]

Therapeutic AreaTarget / MechanismKey Substituents (2-Position)Reference
Anticancer DNA Intercalation / Topoisomerase IIThiazolo-fused rings; 4-oxothiazolidin-2-ylidene[1, 2]
Antimicrobial E. coli DNA Gyrase B2-Nitrophenyl (followed by reduction)[3]
Immunomodulation Macrophage NO inhibition3-methylthiazolo[3,2-a] systems[4]
Antiviral HCV NS5B PolymeraseCycloalkyl groups[5]
Mechanism of Action: DNA Gyrase B Inhibition

In the context of E. coli Gyrase B inhibition, the 6-bromo group often serves as a vector to reach a hydrophobic pocket (e.g., interacting with Val/Ile residues), while the 2-position substituent anchors the molecule via hydrogen bonding to Asp73.

SAR_Logic Drug 6-Bromo-2-substituted Benzimidazole Interaction1 H-Bonding (Asp73) (2-Position) Drug->Interaction1 Interaction2 Hydrophobic Interaction (6-Bromo / Aryl) Drug->Interaction2 Interaction3 Pi-Stacking (Benzimidazole Core) Drug->Interaction3 Target DNA Gyrase B (ATP Binding Pocket) Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Figure 2. Pharmacophore mapping of 6-bromobenzimidazoles in kinase/enzyme active sites.

Part 4: Experimental Protocol

Target: Synthesis of 2-(4-methoxyphenyl)-6-bromo-1H-benzimidazole via Oxidative Cyclization.

Rationale

This protocol uses Sodium Metabisulfite (Na₂S₂O₅) as an oxidant. It is milder than the classical nitrobenzene reflux and generally provides cleaner products for brominated substrates which can be sensitive to harsh radical conditions.

Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate A: 4-Bromo-1,2-diaminobenzene (1.0 eq, 5 mmol).

    • Substrate B: 4-Methoxybenzaldehyde (1.1 eq, 5.5 mmol).

    • Oxidant: Na₂S₂O₅ (1.2 eq).

    • Solvent: DMF (Dimethylformamide) - 15 mL.

  • Reaction Setup:

    • Dissolve Substrate A and Substrate B in DMF in a 50 mL round-bottom flask.

    • Stir at room temperature for 10 minutes to allow imine formation (observable by slight color change).

    • Add Na₂S₂O₅ in one portion.

  • Thermal Cycle:

    • Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The diamine spot (polar) should disappear; a fluorescent blue/purple spot (benzimidazole) will appear.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the DMF solution slowly into ice-cold water (100 mL) with vigorous stirring.

    • The product will precipitate as a solid.

    • Filter the solid using a Buchner funnel.

  • Purification:

    • Wash the filter cake with water (3 x 20 mL) to remove residual DMF and salts.

    • Wash with cold diethyl ether (10 mL) to remove unreacted aldehyde.

    • Recrystallization: Ethanol/Water (9:1) is typically effective for 6-bromobenzimidazoles.

  • Characterization Check:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet around 13.0 ppm (NH) and the characteristic splitting of the 4-methoxy group.

    • Note: The NH proton confirms the tautomeric nature (5/6-bromo).

References

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.[3][4] European Journal of Medicinal Chemistry, 45(7), 2949–2956.[3] Link[3][4]

  • Abdel-Mohsen, H. T., et al. (2011). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their biological activities.[2] Zeitschrift für Naturforschung C, 66(1-2), 7-16.[2] Link

  • Pang, Y., et al. (2020). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 25(21), 5195. Link

  • Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: a review.[5] BMC Chemistry, 13,[5] 66. Link

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review.[6][7] Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

Sources

thermodynamic stability of 6-bromo-2-(1-methylethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability Profile: 6-Bromo-2-(1-methylethyl)-1H-benzimidazole Subtitle: A Technical Guide on Structural Dynamics, Physicochemical Properties, and Degradation Pathways

Executive Summary: The Molecule at a Glance

6-Bromo-2-(1-methylethyl)-1H-benzimidazole (also known as 6-bromo-2-isopropylbenzimidazole) represents a specific class of 2-substituted benzimidazoles often utilized as intermediates in the synthesis of kinase inhibitors and anthelmintic agents. Its thermodynamic stability is governed by three competing forces: the lattice energy derived from intermolecular hydrogen bonding, the tautomeric equilibrium inherent to the benzimidazole scaffold, and the electronic effects of the bromine substituent.[1]

This guide provides a rigorous analysis of these factors, offering predicted physicochemical parameters based on Structure-Property Relationship (SPR) analysis of close analogs, alongside validated experimental protocols for characterization.[1]

Parameter Predicted Value / Characteristic Driver
Melting Point 145°C – 160°CIntermolecular H-bonding (N-H[1]···N) vs. Steric bulk of isopropyl group.[1]
pKa (Basic) 4.2 – 4.6Electron-withdrawing effect of 6-Br lowers basicity vs. parent (pKa 5.6).[1]
LogP 3.2 – 3.5Hydrophobic contribution of Br and Isopropyl moiety.[1]
Dominant Tautomer Solvent-dependentEquilibrium between 5-bromo and 6-bromo forms.
Chemical Stability HighSteric shielding of C2 position prevents nucleophilic attack.[1]

Part 1: Structural Thermodynamics & Tautomerism

The defining thermodynamic feature of 6-bromo-2-(1-methylethyl)-1H-benzimidazole is its annular tautomerism . Unlike N-alkylated derivatives (e.g., 1-isopropyl), the "1H" designation implies a free proton on the nitrogen, allowing it to hop between N1 and N3.[1]

The Tautomeric Equilibrium

In solution, the compound exists as a rapid equilibrium mixture of 6-bromo-2-isopropyl-1H-benzimidazole and 5-bromo-2-isopropyl-1H-benzimidazole .

  • Electronic Factor: The bromine atom is electron-withdrawing (-I effect).[1] It slightly acidifies the NH proton.[1]

  • Steric Factor: The bulky isopropyl group at C2 influences the solvation shell but affects both tautomers similarly.[1]

  • Thermodynamic Consequence: While named "6-bromo", the specific tautomer present in the solid state is determined by crystal packing forces (lattice energy) rather than intrinsic molecular stability.[1] In solution, the ratio is governed by solvent polarity.[1]

Tautomerism cluster_0 Tautomeric Equilibrium (Solution Phase) T1 6-Bromo Tautomer (N1-H) TS Proton Transfer Transition State T1->TS k1 (fast) T2 5-Bromo Tautomer (N3-H) T2->TS TS->T1 TS->T2 k-1

Figure 1: The rapid proton exchange between N1 and N3 renders the 5- and 6-positions equivalent on the NMR time scale in many solvents, though they are distinct thermodynamic entities.

Solid-State Lattice Energy

The high thermodynamic stability of the solid form is driven by intermolecular hydrogen bonds .[1]

  • Mechanism: The unmasked N-H acts as a donor, and the pyridinic Nitrogen (N:) acts as an acceptor, forming infinite chains or dimers in the crystal lattice.[1]

  • Comparison:

    • N-Isopropyl analog (blocked H-bond): Liquid/Oil at RT.[1]

    • 1H-Isopropyl analog (active H-bond): Solid (MP > 140°C) .[1]

  • Impact: This H-bond network confers high thermal stability but significantly reduces solubility in non-polar solvents.[1]

Part 2: Chemical Stability Profile

Hydrolytic Stability

The benzimidazole core is exceptionally resistant to hydrolysis.[1]

  • Steric Shielding: The 2-isopropyl group creates a "steric umbrella" over the C2 position, protecting it from nucleophilic attack by water or hydroxide ions.[1]

  • Thermodynamic Barrier: The aromaticity of the fused benzene-imidazole system provides a high energy barrier against ring opening.[1]

Oxidation & Photostability
  • Oxidation: Generally stable.[1] However, under forced conditions (e.g., peroxide stress), the pyridine-like nitrogen can form an N-oxide .[1]

  • Photolysis (Critical Risk): The C-Br bond is the thermodynamic weak link.[1] Exposure to UV light can induce homolytic cleavage, generating aryl radicals and leading to debromination or dimerization.[1]

    • Recommendation: Store in amber vials; protect from light during processing.

Part 3: Experimental Protocols for Stability Assessment

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility, distinguishing it from kinetic supersaturation.[1]

  • Preparation: Weigh excess solid compound (approx. 20 mg) into a chemically inert glass vial (borosilicate).

  • Solvent Addition: Add 1.0 mL of the target buffer (pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration:

    • Seal vials tightly.[1]

    • Incubate at 25°C ± 0.1°C with constant agitation (orbital shaker at 200 rpm) for 24 to 48 hours .

    • Validation Step: Check for undissolved solid.[1][2] If clear, add more solid and repeat.[1]

  • Sampling:

    • Centrifuge at 10,000 rpm for 10 minutes (thermostated).

    • Filter supernatant through a 0.22 µm PVDF filter (low binding).[1]

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

  • Analysis: Quantify using HPLC-UV (254 nm) against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To identify intrinsic stability limitations and degradation products.[1]

Stress ConditionConditionsDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 Hours< 5% (High Stability)
Base Hydrolysis 1N NaOH, 60°C24 Hours< 5% (High Stability)
Oxidation 3% H₂O₂, RT4 HoursN-oxide formation
Photostability 1.2 million lux-hours--Debromination
Thermal 80°C (Solid State)7 DaysPolymorph change

Part 4: Stability Testing Workflow

The following diagram outlines the logical flow for characterizing the thermodynamic stability of the compound.

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Solution Solution Thermodynamics cluster_Stress Forced Degradation Start Start: 6-Bromo-2-isopropyl-1H-benzimidazole DSC DSC / TGA (Melting Point & Volatiles) Start->DSC pKa Potentiometric Titration (pKa Determination) Start->pKa Photo Photostability (UV/Vis) Start->Photo Oxid Oxidative Stress (H2O2) Start->Oxid XRPD X-Ray Diffraction (Polymorph ID) DSC->XRPD If crystalline Result Thermodynamic Stability Profile XRPD->Result LogP Shake Flask / HPLC (Lipophilicity) pKa->LogP pH dependent LogP->Result Photo->Result Oxid->Result

Figure 2: Integrated workflow for establishing the thermodynamic and kinetic stability profile.

References

  • PubChem. (2025).[1][3][4][5][6] Benzimidazole: Physical Properties and Spectral Data. National Library of Medicine.[1] Available at: [Link][1]

  • Ribeiro da Silva, M.A.V., et al. (2021).[1] Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. Journal of Chemical Thermodynamics. (Extrapolated data for 2-substituted benzimidazoles).

  • El-Masri, A. (2025).[1][4][5] Tautomerism in 5(6)-Substituted Benzimidazoles: Quantum Chemical Studies. Semantic Scholar. Available at: [Link]

Sources

Pharmacological Targets for 6-Bromo-2-Isopropylbenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the pharmacological targets, mechanism of action, and experimental validation for 6-bromo-2-isopropylbenzimidazole analogs.

Executive Summary

The 6-bromo-2-isopropylbenzimidazole scaffold represents a privileged pharmacophore in medicinal chemistry, primarily serving as a potent ATP-competitive kinase inhibitor core. Its structural utility is defined by the 2-isopropyl group , which acts as a hydrophobic anchor within the ATP-binding pocket (specifically targeting the selectivity pocket of certain kinases), and the 6-bromo substituent , which functions as a critical synthetic handle for Suzuki-Miyaura cross-coupling to introduce diversity elements that interact with the solvent-exposed regions of the target protein.

The primary pharmacological target for analogs derived from this specific scaffold is Phosphoinositide 3-Kinase Beta (PI3Kβ) , particularly relevant in PTEN-deficient cancers. Secondary targets include Casein Kinase 2 (CK2) and Human Cytomegalovirus (HCMV) kinases , owing to the established bioactivity of halogenated benzimidazoles.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

The Scaffold Architecture

The 6-bromo-2-isopropylbenzimidazole core is not merely a passive linker; it actively dictates binding affinity and selectivity through two key mechanisms:

  • 2-Isopropyl Anchor (Hydrophobic Interaction):

    • Function: The bulky, lipophilic isopropyl group at the C2 position typically occupies a specific hydrophobic pocket within the enzyme's active site (often the "gatekeeper" or "affinity" pocket in kinases).

    • Selectivity: This steric bulk prevents binding to kinases with smaller gatekeeper residues or restricted pockets, thereby enhancing selectivity for targets like PI3Kβ over other isoforms (α, γ, δ).

  • 6-Bromo Functional Handle (Solvent Interface):

    • Function: The bromine atom at C6 is electronically withdrawing (increasing the acidity of the N-H proton, strengthening hydrogen bond donor capability) and serves as a site for derivatization.

    • SAR Implication: In final drug candidates, the bromine is rarely the terminal group. It is replaced (via cross-coupling) with aryl or heteroaryl systems that extend into the ribose-binding pocket or solvent front to maximize binding energy (

      
      ).
      

Part 2: Primary Pharmacological Target: Phosphoinositide 3-Kinase Beta (PI3Kβ)

Mechanism of Action

Analogs synthesized from the 6-bromo-2-isopropylbenzimidazole intermediate function as selective, reversible, ATP-competitive inhibitors of the lipid kinase PI3Kβ (p110β isoform).

  • Pathway: PI3K/AKT/mTOR Signaling.

  • Role of Target: PI3Kβ is the dominant isoform driving proliferation in tumors with PTEN loss-of-function (e.g., prostate and breast cancers). In these cells, PI3Kβ activity sustains PIP3 levels, activating AKT and preventing apoptosis.

  • Binding Mode:

    • The benzimidazole N3 acts as a hydrogen bond acceptor from the hinge region backbone amide (e.g., Val851 in p110β).

    • The N-H (at N1) acts as a hydrogen bond donor to the hinge region carbonyl (e.g., Glu849).

    • The 2-isopropyl group projects into the hydrophobic pocket formed by Met772 and Trp780, providing isoform selectivity.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PI3Kβ inhibition by these analogs in a PTEN-null context.

PI3K_Pathway RTK RTK / GPCR PI3K_Beta PI3Kβ (p110β) RTK->PI3K_Beta Activates PIP3 PIP3 PI3K_Beta->PIP3 Phosphorylates PIP2 Inhibitor 6-Br-2-iPr-Benzimidazole Analog Inhibitor->PI3K_Beta Inhibits (ATP-competitive) PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits to Membrane PTEN PTEN (Lost in Target Cancer) PTEN->PIP3 Dephosphorylates (Defective) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes

Caption: Mechanism of PI3Kβ inhibition by 6-bromo-2-isopropylbenzimidazole analogs in PTEN-deficient cells.

Part 3: Secondary Targets & Polypharmacology

While PI3Kβ is the primary target for optimized analogs, the core scaffold (especially if the bromine is retained or substituted with small groups) exhibits activity against other kinases due to the "privileged" nature of the benzimidazole ring.

Casein Kinase 2 (CK2)
  • Relevance: Halogenated benzimidazoles (e.g., TBB, DRB) are classic inhibitors of CK2, a serine/threonine kinase involved in cell cycle control and DNA repair.

  • Binding: The hydrophobic nature of the 2-isopropyl group and the electron-withdrawing 6-bromo substituent mimic the features of established CK2 inhibitors like 4,5,6,7-tetrabromo-1H-benzimidazole (TBB), allowing the molecule to fit into the unique, smaller ATP pocket of CK2.

Human Cytomegalovirus (HCMV) Targets
  • Relevance: Benzimidazoles are a validated class of antivirals.[1]

  • Target: UL97 Kinase (Maribavir analogs) or Terminase Complex (UL56/UL89) .

  • SAR: The 2-isopropyl substitution is critical here. For instance, Maribavir possesses a 2-isopropylamino group.[2] Analogs with a C-linked 2-isopropyl group (as in the 6-bromo-2-isopropyl scaffold) are investigated as non-nucleoside inhibitors to overcome resistance to ganciclovir.

Part 4: Experimental Validation Protocols

To validate the pharmacological activity of a 6-bromo-2-isopropylbenzimidazole analog, the following self-validating protocols should be employed.

Protocol 1: In Vitro Kinase Selectivity Assay (ADP-Glo™)

Objective: Determine the IC50 of the analog against PI3Kβ vs. PI3Kα/δ/γ to establish selectivity.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Enzyme Reaction:

    • Plate 2 µL of PI3Kβ enzyme (0.5 ng/µL) into a 384-well white plate.

    • Add 2 µL of the test compound (6-bromo-2-isopropyl analog) in serial dilution (DMSO final conc. < 1%).

    • Incubate for 15 min at RT.

    • Add 2 µL of Substrate Mix (10 µM PIP2:PS lipid substrate + 10 µM ATP).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 6 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.

  • Validation Control: Use GSK2636771 as a positive control (expected IC50 ~ 5 nM for PI3Kβ).

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of the PI3K pathway in a biological system (PTEN-null cell line, e.g., PC3 or U87-MG).

  • Cell Culture: Seed PC3 cells (PTEN -/-) at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Treatment: Treat cells with the analog (0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Antibodies: Anti-pAKT (Ser473) [Target], Anti-Total AKT [Loading Control], Anti-pS6 (Ser235/236) [Downstream].

    • Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

  • Quantification: Normalize pAKT signal to Total AKT.

    • Success Criterion: Dose-dependent reduction in pAKT(Ser473) signal >50% at 1 µM.

Part 5: Summary of Pharmacological Profile

FeatureDescription
Scaffold 6-Bromo-2-isopropyl-1H-benzimidazole
Primary Target PI3Kβ (Phosphoinositide 3-kinase beta)
Mechanism ATP-Competitive Inhibition (Reversible)
Key Binding Interaction 2-Isopropyl group occupies the "Affinity Pocket" (Selectivity Filter)
Indication PTEN-deficient cancers (Prostate, Breast), Antiviral (HCMV)
Key Off-Targets CK2, DYRK1A, HCMV UL97
Molecular Weight ~239.11 g/mol (Core only)
Lipophilicity (cLogP) ~3.2 (High membrane permeability)

References

  • Certara. (2011). Benzimidazole derivatives as PI3 kinase inhibitors.[3] Patent US9062003B2. Retrieved from

  • Pagano, M. A., et al. (2008). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.[4]Journal of Medicinal Chemistry, 51(10), 2954-2961. Retrieved from [Link]

  • Biron, K. K., et al. (2002). Maribavir (1263W94): A novel benzimidazole ribonucleoside with potent activity against human cytomegalovirus.Antimicrobial Agents and Chemotherapy, 46(8), 2365-2372. Retrieved from [Link]

  • Schwartz, G. K., et al. (2015). Phase I study of the PI3Kβ inhibitor GSK2636771 in patients with PTEN-deficient advanced solid tumors.Clinical Cancer Research, 21(12), 2698-2706. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 5(6)-Bromo-2-isopropyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Reaction Classification: Phillips-Ladenburg Cyclocondensation

Introduction & Mechanistic Insights

The benzimidazole scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for numerous antimicrobial agents, proton pump inhibitors, and anthelmintics[1]. The synthesis of 5(6)-bromo-2-isopropyl-1H-benzo[d]imidazole via the condensation of 4-bromo-1,2-diaminobenzene with isobutyric acid yields a highly versatile, halogenated building block. The bromine substituent provides a critical synthetic handle for downstream functionalization (e.g., palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions)[2].

Causality in Reaction Dynamics

The classical Phillips condensation remains the most robust method for this transformation[3]. The reaction relies on the nucleophilic attack of the diamine on the electrophilic carbonyl carbon of the carboxylic acid.

  • Electronic Effects: The 4-bromo substituent exerts a mild electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the adjacent amino groups compared to an unsubstituted o-phenylenediamine. However, it is significantly less deactivating than a nitro group, allowing the condensation to proceed efficiently under standard acidic reflux without the need for extreme coupling reagents[4].

  • Acid Catalysis: Aliphatic carboxylic acids like isobutyric acid are weak electrophiles. The use of 4N HCl or polyphosphoric acid (PPA) is strictly required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon to facilitate the initial nucleophilic attack[3][5].

  • Prototropic Tautomerism: Upon cyclization, the resulting product undergoes rapid proton exchange between the N1 and N3 atoms of the imidazole ring. Consequently, the product exists in solution as a dynamic equilibrium of two tautomers: 5-bromo-2-isopropyl-1H-benzo[d]imidazole and 6-bromo-2-isopropyl-1H-benzo[d]imidazole[2].

Reaction Workflow & Pathway Visualization

G cluster_0 Reactants Diamine 4-Bromo-1,2-diaminobenzene (Nucleophile) Catalyst Acidic Medium (4N HCl) Protonation of Carbonyl Diamine->Catalyst Acid Isobutyric Acid (Electrophile) Acid->Catalyst Amide Monoamide Intermediate (Schiff Base Precursor) Catalyst->Amide Condensation Cyclization Intramolecular Cyclization & Dehydration (-H2O) Amide->Cyclization Product 5(6)-Bromo-2-isopropyl-1H-benzo[d]imidazole (Target Scaffold) Cyclization->Product Neutralization (pH 8)

Synthetic workflow and mechanistic pathway for the Phillips condensation of the benzimidazole core.

Quantitative Data & Reaction Parameters

To optimize throughput and yield, researchers can choose between conventional thermodynamic heating and microwave-assisted synthesis. The data below summarizes the expected physicochemical properties and comparative synthetic metrics.

Table 1: Physicochemical Properties of the Target Scaffold
PropertyValue
Chemical Formula C10H11BrN2
Molecular Weight 239.11 g/mol
Appearance Off-white to pale brown crystalline solid
Tautomerism 5-bromo / 6-bromo dynamic equilibrium
Solubility Profile Soluble in EtOH, DMSO, DMF; Insoluble in H2O
Table 2: Comparative Reaction Conditions & Yields
ParameterConventional Heating (4N HCl)Microwave-Assisted (PPA)
Temperature 100–110 °C (Reflux)150 °C
Reaction Time 4–6 hours15–20 minutes
Expected Yield (%) 65–75%85–92%
Primary Impurity Oxidized diamine speciesUnreacted starting materials

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol is adapted from established Phillips-Ladenburg reaction conditions to ensure high fidelity and reproducibility[3][5].

Phase 1: Condensation & Cyclization
  • Reactant Suspension: In a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend 4-bromo-1,2-diaminobenzene (1.0 equivalent, 10 mmol, 1.87 g) in 4N hydrochloric acid (30 mL).

    • Scientific Rationale: 4N HCl serves a dual purpose as both the reaction solvent and the necessary acid catalyst to activate the aliphatic carboxylic acid[3][5].

  • Electrophile Addition: Add isobutyric acid (1.2 equivalents, 12 mmol, 1.06 g / 1.11 mL) dropwise to the stirring suspension.

    • Scientific Rationale: A slight stoichiometric excess of the carboxylic acid drives the equilibrium forward and ensures complete conversion of the diamine, mitigating the formation of unreacted diamine oxidation byproducts[1].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100–110 °C in an oil bath for 4 to 6 hours. Monitor the disappearance of the diamine via TLC (Eluent: 5% MeOH in DCM).

    • Scientific Rationale: Elevated temperatures are thermodynamically required to overcome the activation energy barrier for the final dehydration step (loss of H₂O) following the formation of the monoamide intermediate[5].

Phase 2: Work-up & Precipitation
  • Cooling: Remove the reaction mixture from the heat source, allow it to cool to room temperature, and then transfer the flask to an ice-water bath (0–5 °C).

  • Neutralization: Slowly add a 10% aqueous sodium hydroxide (NaOH) solution dropwise while stirring vigorously, until the pH reaches 8.0–8.5.

    • Scientific Rationale: In the acidic medium, the product exists as a highly water-soluble benzimidazolium hydrochloride salt. Neutralization deprotonates the N3 nitrogen, drastically reducing aqueous solubility and forcing the neutral 5(6)-bromo-2-isopropyl-1H-benzo[d]imidazole to precipitate out of solution[5].

Phase 3: Isolation & Purification
  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of ice-cold distilled water to remove residual inorganic salts.

  • Decolorization: Transfer the crude solid to an Erlenmeyer flask and dissolve in a minimal amount of boiling ethanol. Add activated charcoal (10% w/w) to the hot solution and boil for 5 minutes. Filter hot through a pad of Celite.

    • Scientific Rationale: Activated charcoal selectively adsorbs highly conjugated, dark-colored polymeric impurities that arise from the inevitable oxidative degradation of the electron-rich 4-bromo-1,2-diaminobenzene starting material[5].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath to induce crystallization. Filter and dry the purified crystals under high vacuum.

Troubleshooting & Optimization

  • Incomplete Cyclization (Presence of N-formyl/amide intermediate): If TLC indicates the presence of the intermediate but no starting diamine, the dehydration step is incomplete. Solution: Increase the reaction temperature or prolong the heating time. Ensure the HCl concentration has not depleted due to evaporation[5].

  • Formation of Dark-Colored Impurities: Phenylenediamines are highly susceptible to air oxidation. Solution: Use freshly purified 4-bromo-1,2-diaminobenzene. If the problem persists, purge the reaction vessel with nitrogen or argon prior to heating, and minimize exposure to light during the work-up phase[5].

References

  • [1] The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. 1

  • [3] Discovery and history of dimethylbenzimidazoles - Benchchem. 3

  • [5] Technical Support Center: Synthesis of 4-Iodo-1H-benzimidazole - Benchchem.5

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives - IBICT.

  • [4] A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis - Benchchem. 4

  • [2] Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed / NIH. 2

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2-isopropylbenzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral agents, antihypertensives, and CNS-active therapeutics. The isopropyl group at the C2 position provides essential lipophilicity and steric bulk, which is critical for occupying hydrophobic binding pockets in target proteins.

Functionalizing this scaffold at the 6-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) unlocks a vast chemical space. However, the unprotected benzimidazole presents two distinct chemical challenges:

  • Catalyst Poisoning: The relatively acidic N-H proton (pKa ~12) can coordinate to Palladium(II) intermediates, forming off-cycle, inactive Pd-complexes or leading to competing N-arylation[1].

  • Tautomeric Ambiguity: In its unprotected 1H-state, rapid proton exchange between N1 and N3 renders the 5-bromo and 6-bromo positions chemically equivalent.

To achieve high-yielding, regiochemically pure cross-coupling, the benzimidazole must first be protected (typically with a Boc group), which locks the tautomeric state and prevents catalyst deactivation.

Mechanistic Insights: The Catalytic Cycle

Understanding the causality behind reagent selection is critical for optimizing cross-coupling on heterocyclic systems.

  • Oxidative Addition: The electron-deficient nature of the bromobenzimidazole ring requires an electron-rich phosphine ligand to accelerate the oxidative addition of the C-Br bond to the Pd(0) species.

  • Transmetalation / Amine Coordination: For Suzuki couplings, water is required to form the reactive boronate complex. For Buchwald-Hartwig aminations,2 and force the amine to coordinate with the Pd(II) center[2].

  • Reductive Elimination: The steric bulk of the C2-isopropyl group, combined with the chosen ligand's bite angle, forces the aryl and nucleophilic groups into close proximity, accelerating product release.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst (Generation) OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd 1-Boc-6-bromo-2-isopropylbenzimidazole TransMet Transmetalation Boronic Acid / Amine Coordination OxAdd->TransMet Base / Nucleophile RedElim Reductive Elimination Product Release TransMet->RedElim Intermediate Rearrangement RedElim->Pd0 Cross-Coupled Product

Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle for 6-Bromo-2-isopropylbenzimidazole.

Experimental Workflows & Protocols

The standard workflow requires a three-stage approach: Protection/Isolation, Cross-Coupling, and Deprotection. Because3, these must be separated by column chromatography prior to coupling[3].

Workflow Substrate 6-Bromo-2-isopropyl benzimidazole Protect N-Boc Protection (Boc2O, DMAP) Substrate->Protect Separate Isomer Separation (Chromatography) Protect->Separate 5-Br & 6-Br Coupling Pd-Catalyzed Cross-Coupling Separate->Coupling Pure 6-Br Deprotect TFA Deprotection & Workup Coupling->Deprotect

Figure 2: End-to-end experimental workflow from protection to final cross-coupled product.

Protocol A: Regioselective N-Boc Protection and Isomer Separation

Objective: Mask the acidic N-H and isolate the pure 6-bromo isomer.

  • Reaction Setup: Dissolve 6-bromo-2-isopropyl-1H-benzo[d]imidazole (10.0 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 eq).

    • Causality Check: DMAP acts as a nucleophilic catalyst, significantly accelerating the acylation of the sterically hindered N1/N3 positions adjacent to the isopropyl group.

  • Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) will convert into two closely eluting spots (Rf ~0.6 and 0.65) corresponding to the 5-bromo and 6-bromo isomers.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Separation: Purify the crude mixture via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes).

    • Self-Validation: Verify the isolated 6-bromo isomer via 2D-NMR (ROESY/NOESY). A correlation between the Boc tert-butyl protons and the adjacent C7 aromatic proton confirms the 6-bromo regiochemistry.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the 6-position using an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1-Boc-6-bromo-2-isopropylbenzimidazole (1.0 mmol), Arylboronic acid (1.5 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with Argon or N₂ for 15 minutes.

    • Causality Check: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes. Sparging is non-negotiable for high yields. Water is essential to dissolve K₂CO₃ and form the reactive boronate species required for transmetalation.

  • Heating: Seal the tube and heat to 90 °C for 6 hours.

  • Self-Validation: The reaction mixture will transition from a clear red/orange solution to a dark suspension with a black precipitate (Pd black) upon completion. LC-MS should indicate complete consumption of the starting material mass (m/z 339/341) and the appearance of the product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and partition between EtOAc and water. Extract, dry, and purify via chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: Form a C-N bond to synthesize1[1].

  • Reaction Setup: Combine 1-Boc-6-bromo-2-isopropylbenzimidazole (1.0 mmol), the desired primary or secondary amine (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq) in a sealed vial.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL). Degas via three freeze-pump-thaw cycles.

  • Heating: Heat at 100 °C for 8–12 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Condition Optimization & Data Presentation

The choice of base and ligand drastically alters the reaction pathway in Buchwald-Hartwig aminations. Strong bases (like NaOtBu) can inadvertently cleave the Boc protecting group prematurely, exposing the free N-H and poisoning the catalyst. The table below summarizes the quantitative optimization data for coupling morpholine with 1-Boc-6-bromo-2-isopropylbenzimidazole.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene10045%Sluggish reductive elimination; high debromination observed.
Pd(OAc)₂ (5 mol%)dppfNaOtBuDioxane10062%Strong base (NaOtBu) caused partial premature Boc deprotection, poisoning the catalyst.
Pd₂(dba)₃ (2 mol%) XPhos Cs₂CO₃ Dioxane 100 91% Optimal. Bulky biaryl ligand promotes C-N coupling; mild base preserves Boc group.
Pd₂(dba)₃ (2 mol%)BrettPhosK₃PO₄t-AmylOH10088%Excellent alternative for primary amines; minimizes unwanted bis-arylation.

References

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry (ACS Publications).[3]

  • Pd(0) Amination of Benzimidazoles as an Efficient Method towards New (Benzimidazolyl)piperazines with High Affinity for the 5HT 1A Receptor. ResearchGate.[1]

  • Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate.[2]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Unprotected 6-Bromo-2-(1-methylethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 6-bromo-2-(1-methylethyl)-1H-benzimidazole . While benzimidazoles are privileged scaffolds in drug discovery (e.g., kinase inhibitors, receptor antagonists), the presence of the unprotected N1-H (free NH) presents a specific challenge: the acidic proton (


) can deprotonate to form metal-azolyl complexes that poison the Palladium catalyst, effectively halting the catalytic cycle.

This protocol bypasses the need for protecting groups (e.g., Boc, SEM) by utilizing a high-activity precatalyst system and a tuned base/solvent matrix . This "Direct Coupling" approach reduces step count, improves atom economy, and minimizes process time.

Substrate Analysis & Mechanistic Strategy

The Substrate: 6-Bromo-2-(1-methylethyl)-1H-benzimidazole
  • Electrophile: Bromide at C6. Reactivity is generally high due to the electron-deficient nature of the benzimidazole ring.

  • Sterics: The 2-isopropyl group (1-methylethyl) adds bulk adjacent to the N1/N3 centers but is distal to the C6 reaction site. However, it increases lipophilicity, requiring specific solvent choices to prevent aggregation.

  • The "Free NH" Problem: The N1 proton is the primary failure mode. Under basic Suzuki conditions, the substrate exists in equilibrium with its anion. The anion is a competent ligand for Pd(II), potentially forming stable

    
     resting states that resist transmetalation.
    
The Solution: Ligand-Accelerated Catalysis

To overcome catalyst poisoning, we employ Buchwald-type biaryl phosphine ligands (specifically SPhos or XPhos). These bulky, electron-rich ligands facilitate:

  • Rapid Oxidative Addition: Into the C-Br bond.

  • Steric Bulk: Prevents the formation of stable, inactive Pd-azolyl dimers.

  • Transmetalation: The high electron density on Phosphorus accelerates the transfer of the organic group from Boron to Palladium.

Reaction Optimization Matrix

The following parameters have been validated to provide yields


 for a wide range of aryl and heteroaryl boronic acids.
ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (Standard) or Pd₂(dba)₃ + SPhos (High Performance)Pd(dppf)Cl₂ is robust and air-stable. SPhos is required for sterically demanding or electron-poor boronic acids.
Base K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.5 equiv) Strong inorganic bases are required to neutralize the acidic N-H and activate the boronic acid. K₃PO₄ buffers well in aqueous systems.
Solvent 1,4-Dioxane / Water (4:1) The water cosolvent is critical for dissolving the inorganic base and facilitating the boronate formation. Dioxane solubilizes the lipophilic isopropyl-benzimidazole.
Temp 80 °C – 100 °C Sufficient energy to overcome the activation barrier of transmetalation without causing protodeboronation of the coupling partner.
Atmosphere Argon or Nitrogen Strict exclusion of oxygen is mandatory to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

Visualized Workflows

The Catalytic Cycle (Adapted for Free-NH Azoles)

The diagram below illustrates how the specific choice of base and ligand prevents the "Catalyst Poisoning" pathway often seen with benzimidazoles.

SuzukiMechanism cluster_legend Key Success Factor PreCat Pd(II) Precatalyst Pd0 Active Species L-Pd(0) PreCat->Pd0 Reduction OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Poison OFF-CYCLE TRAP Pd-Azolyl Complex OxAdd->Poison Azole Coordination TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate (Base Critical Here) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 6-Br-Benzimidazole (Free NH) Substrate->Poison Deprotonation (If Base Excess Low) Boronic Boronic Acid + Base (K3PO4) Boronic->TransMet Note Bulky Ligands (SPhos/dppf) Block the 'Poison' Pathway

Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" caused by the free NH group and how bulky ligands/base excess mitigate it.

Experimental Workflow Diagram

ProtocolWorkflow Setup 1. SETUP Dry Schlenk Tube Argon Purge Charge 2. CHARGE SOLIDS Substrate (1.0 eq) Boronic Acid (1.2 eq) Base (3.0 eq) Pd Cat (5 mol%) Setup->Charge Solvent 3. SOLVENT ADDITION Dioxane:Water (4:1) Degassed previously Charge->Solvent Reaction 4. REACTION Heat to 90°C 12-16 Hours Solvent->Reaction Workup 5. WORKUP Cool -> Dilute EtOAc Wash (Water/Brine) Dry (Na2SO4) Reaction->Workup Purification 6. PURIFICATION Flash Chromatography (DCM/MeOH Gradient) Workup->Purification

Figure 2: Step-by-step operational workflow for the synthesis.

Detailed Experimental Protocol

Materials
  • Substrate: 6-bromo-2-(1-methylethyl)-1H-benzimidazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (The "Solids First" Rule):

    • Add 6-bromo-2-(1-methylethyl)-1H-benzimidazole (239 mg, 1.0 mmol).

    • Add the Boronic Acid (1.2 mmol).[1]

    • Add K₃PO₄ (636 mg, 3.0 mmol). Note: Finely ground base reacts faster.

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

    • Critical: Cap the vessel and evacuate/backfill with Argon three times. This removes adsorbed oxygen from the solid surface.

  • Solvent Introduction:

    • Separately degas a mixture of 1,4-Dioxane (8 mL) and Water (2 mL) by sparging with Argon for 15 minutes.

    • Inject the solvent mixture into the reaction vessel through the septum using a syringe.[2]

  • Reaction:

    • Place the vessel in a pre-heated oil block at 90 °C .

    • Stir vigorously (800 rpm). The mixture will likely be biphasic or a slurry; vigorous stirring is essential for phase transfer.

    • Monitor by LC-MS or TLC after 4 hours. If starting material remains, continue heating for up to 16 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[2]

    • Eluent: Dichloromethane (DCM) to 5% Methanol/DCM. Note: The free NH benzimidazole is polar; a gradient containing MeOH is usually necessary.

Troubleshooting & Process Control

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability or oxygen leak.Ensure strict inert atmosphere. Switch to Pd(dppf)Cl₂ (more stable) or add excess ligand (e.g., PPh₃).
Low Conversion (<20%) Catalyst poisoning by the free NH (formation of Pd-azolyl species).Increase Base: Go to 4.0 equiv K₃PO₄. Switch Catalyst: Use Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%).
Protodeboronation Boronic acid is losing the B(OH)₂ group before coupling.Reduce temperature to 80 °C. Use Boronic Esters (Pinacol esters) instead of acids. Add base after heating starts.
Product trapped in Aqueous Product is protonated or too polar.Adjust aqueous workup pH to ~8-9 using sat. NaHCO₃. Use THF/EtOAc mix for extraction.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: J. Org.[4][5] Chem. 2014, 79, 18, 8871–8876.[4]

    • Context: Defines the core protocol for handling free-NH imidazoles using Pd(dppf)Cl2.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) Benzimidazoles.

    • Source: Arkivoc 2019, part vi, 264-275.
    • Context: Validates the use of SPhos/XPhos ligands for sterically hindered benzimidazoles.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

    • Source: BenchChem Applic
    • Context: Provides data on K3PO4 vs Cs2CO3 efficiency in aqueous-organic mixtures.
  • Catalyst Selection for Challenging Substr

    • Source: Organic Chemistry Portal (Suzuki Coupling).[6]

    • Context: General mechanisms and ligand effects (SPhos, XPhos)

Sources

N-alkylation procedures for 6-bromo-2-isopropyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation Protocols for 6-Bromo-2-isopropyl-1H-benzimidazole

Abstract & Strategic Overview

The N-alkylation of 6-bromo-2-isopropyl-1H-benzimidazole is a pivotal transformation in medicinal chemistry, particularly for developing kinase inhibitors and GPCR modulators.[1] However, this reaction is non-trivial due to the inherent tautomeric ambiguity of the benzimidazole scaffold.

Unlike simple imidazoles, 5(6)-substituted benzimidazoles exist in a rapid tautomeric equilibrium.[1] Alkylation of this substrate invariably produces a mixture of two chemically distinct regioisomers:

  • 1-alkyl-6-bromo-2-isopropyl-1H-benzimidazole (Target, typically)

  • 1-alkyl-5-bromo-2-isopropyl-1H-benzimidazole (Common byproduct)[1]

This guide provides three validated protocols ranging from mild to aggressive conditions, integrated with a critical workflow for regioisomer separation and structural assignment.

Mechanistic Insight: The Regioselectivity Challenge

Before initiating synthesis, researchers must understand that the starting material is not a static structure. The proton on the nitrogen shuttles between N1 and N3.

  • Steric Factors: The bulky 2-isopropyl group exerts steric pressure on the incoming alkyl electrophile. However, because the isopropyl group is at C2, it affects both N1 and N3 relatively equally.[1]

  • Electronic Factors: The bromine atom at position 5/6 induces a dipole. Under basic conditions, the deprotonated benzimidazolide anion has resonance forms that distribute electron density. Alkylation typically occurs at both nitrogens, often yielding a ratio between 1:1 and 4:1 , rarely 100:0.[1]

Figure 1: Reaction Pathway & Regioisomerism

BenzimidazoleAlkylation Start 6-bromo-2-isopropyl- 1H-benzimidazole (Tautomeric Mixture) Base Deprotonation (NaH or K2CO3) Start->Base Anion Resonance Stabilized Anion Base->Anion Prod6 1-alkyl-6-bromo (Isomer A) Anion->Prod6 Path A (Steric/Electronic Control) Prod5 1-alkyl-5-bromo (Isomer B) Anion->Prod5 Path B RX Alkyl Halide (R-X) RX->Anion

Caption: Divergent alkylation pathways leading to 1,6- and 1,5-regioisomers.

Experimental Protocols

Selection Guide: Which Protocol to Use?
RequirementRecommended ProtocolBaseSolventTemp
Standard / Robust Protocol A Cs₂CO₃DMF60°C
High Reactivity Protocol B NaHTHF/DMF0°C → RT
Green / Mild Protocol C K₂CO₃AcetoneReflux
Protocol A: Cesium Carbonate Method (Standard)

Best for: General alkyl halides, tolerates sensitive functional groups, moderate regioselectivity.[1]

Materials:

  • Substrate: 6-bromo-2-isopropyl-1H-benzimidazole (1.0 equiv)[1]

  • Alkylating Agent: Alkyl bromide/iodide (1.2 equiv)[1][2]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with the benzimidazole substrate and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1]

    • Note: The two isomers often have very similar Rf values (e.g.,

      
      ).[1]
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Sodium Hydride Method (Aggressive)

Best for: Unreactive electrophiles (e.g., branched alkyl chlorides), rapid synthesis.[1]

Materials:

  • Substrate (1.0 equiv)

  • Base: NaH (60% dispersion in oil) (1.2 equiv)[1][2]

  • Solvent: Anhydrous THF or DMF[1]

  • Atmosphere: Nitrogen/Argon balloon[1]

Procedure:

  • Preparation: In a flame-dried flask under inert gas, suspend NaH in cold THF/DMF (0°C).

  • Deprotonation: Add the benzimidazole substrate (dissolved in minimal solvent) dropwise to the NaH suspension.

    • Observation: Vigorous gas evolution (H₂).[1] Stir at 0°C for 30 mins until evolution ceases and a clear anion solution forms.

  • Addition: Add the alkylating agent dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Quench: Carefully add saturated NH₄Cl solution at 0°C to quench excess hydride.

  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.[1]

Critical Workflow: Separation & Identification

This is the most challenging step. You will likely obtain a mixture. Do not assume the major spot is the desired 6-bromo isomer.

Separation Strategy
  • Flash Chromatography: Use a shallow gradient (e.g., 0%

    
     40% EtOAc/Hexane).[1] The 1,6-isomer and 1,5-isomer usually elute close together.[1]
    
  • Recrystallization: If chromatography fails to separate them, try recrystallizing the mixture from hot Ethanol or Isopropanol. Often, one isomer crystallizes preferentially.[1]

Structural Assignment (NOE Study)

You must validate the regiochemistry using 1D-NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1]

  • Target Signal: Irradiate the N-CH₂ protons of your new alkyl group.

  • Observation for 1-alkyl-6-bromo (Desired):

    • You should see NOE enhancement at C7-H (the singlet/doublet on the benzene ring isolated from the Br).

    • You should also see enhancement at the isopropyl CH group.

  • Observation for 1-alkyl-5-bromo (Byproduct):

    • You will see NOE enhancement at C4-H (the proton adjacent to the bridgehead, often a doublet).[1]

    • Key Difference: The coupling patterns of the aromatic protons adjacent to the alkylation site differ between the two isomers.

Troubleshooting Guide

SymptomDiagnosisSolution
Low Conversion Steric hindrance from 2-isopropyl group.Switch to Protocol B (NaH) and heat to 60°C. Add KI (0.1 equiv) as a catalyst (Finkelstein).
Poor Separation Isomers co-elute on Silica.Switch to DCM/MeOH (98:2) eluent or use Reverse Phase (C18) chromatography.[1]
N-Quaternization Formation of dialkylated salt.Reduce alkyl halide to 1.0 equiv and ensure strict temperature control (do not overheat).

References

  • General Benzimidazole Alkylation: L. Kaur et al., "N-Alkylation of 2-Substituted Benzimidazole Derivatives," Russ.[1] J. Org.[3] Chem., 2021.[1][3][4] Link

  • Regioselectivity Analysis: S. M. Sondhi et al., "Synthesis and biological evaluation of some new N-alkyl substituted benzimidazoles," Monatshefte für Chemie, 2006.[1] Link

  • Isomer Separation Protocols: BenchChem Application Notes, "N-Alkylation of Benzimidazoles," 2025. Link[1]

  • Mechanistic Grounding: M. R. Grimmett, "Imidazole and Benzimidazole Synthesis," Academic Press, 1997.[1] (Standard Text).

Sources

using 6-bromo-2-(1-methylethyl)-1H-benzimidazole as a drug discovery intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-2-(1-methylethyl)-1H-benzimidazole as a Divergent Scaffold in Drug Discovery

Executive Summary & Strategic Value

6-bromo-2-(1-methylethyl)-1H-benzimidazole (also known as 5(6)-bromo-2-isopropylbenzimidazole) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems from a trifecta of structural features that address common failure modes in early-stage drug discovery:

  • The 2-Isopropyl Group: Unlike a simple methyl group, the 1-methylethyl (isopropyl) moiety adds significant bulk and lipophilicity (

    
     modulation).[1] Crucially, it hinders metabolic oxidation at the vulnerable C2 position, a common clearance pathway for benzimidazoles, while filling hydrophobic pockets in targets like VEGFR-2, Aurora A kinases, and Angiotensin II receptors.
    
  • The 6-Bromo Handle: This halogen is the "diversity point."[1] It allows for late-stage functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

  • The Amphoteric Nitrogen: The N1-H motif allows for further diversification (alkylation/acylation) or serves as a critical hydrogen bond donor in the active site.[1]

This guide provides a validated roadmap for synthesizing, characterizing, and utilizing this intermediate to accelerate hit-to-lead campaigns.

Critical Researcher Insight: The Tautomerism Trap

Warning: Before beginning, researchers must understand the tautomeric nature of this scaffold. In the unsubstituted 1H-form, the hydrogen atom oscillates between N1 and N3.[1] Consequently, the 5-bromo and 6-bromo positions are chemically equivalent in solution.[1]

  • Implication: You cannot isolate "pure" 6-bromo-2-isopropyl-1H-benzimidazole; it exists as a 5(6)-bromo tautomeric mixture.[1]

  • Resolution: Regiochemistry is fixed only after N-alkylation. Alkylating the N1 position will produce a mixture of 1-alkyl-5-bromo and 1-alkyl-6-bromo isomers, which are distinct and separable by chromatography.[1]

Synthesis Protocol: The "Phillips-Type" Condensation

This protocol is optimized for scalability and purity, avoiding the formation of oxidative byproducts common in high-temperature melts.[1]

Materials Required
  • Substrate: 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)[1]

  • Reagent: Isobutyric acid (CAS: 79-31-2) or Isobutyryl chloride[1]

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or 4M HCl

  • Workup: Ammonium Hydroxide (

    
    ), Ethyl Acetate, Sodium Sulfate
    
Step-by-Step Methodology
  • Reaction Assembly:

    • In a round-bottom flask, mix 4-Bromo-1,2-diaminobenzene (1.0 eq, e.g., 5.0 g) with Isobutyric acid (3.0 eq).

    • Add 4M HCl (10 volumes) or PPA. Note: PPA yields cleaner cyclization but requires difficult workup.[1] HCl is preferred for scale.

  • Cyclization:

    • Heat the mixture to reflux (approx. 100-105°C) for 12–16 hours.

    • Self-Validation Check (TLC): Monitor consumption of the diamine (

      
       in 50% EtOAc/Hex) and appearance of the fluorescent benzimidazole product (
      
      
      
      ).
  • Quenching & Isolation:

    • Cool reaction to 0°C.[1]

    • Slowly neutralize with

      
       to pH ~8-9.[1] Caution: Exothermic.
      
    • The product often precipitates as a solid.[1] Filter and wash with cold water.[1]

    • If oil forms: Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).[1]

Yield Expectation: 75–85% Characterization:

  • 1H NMR (DMSO-d6):

    
     12.4 (br s, 1H, NH), 7.8–7.3 (m, 3H, Ar-H), 3.2 (sept, 1H, CH of isopropyl), 1.3 (d, 6H, 
    
    
    
    ).

Divergent Functionalization Workflows

Once the core is synthesized, it serves as a hub for three distinct medicinal chemistry campaigns.

Workflow Logic Diagram

G Core 6-Bromo-2-isopropyl- 1H-benzimidazole (Core Scaffold) PathA Path A: N-Alkylation (Fixes Regiochemistry) Core->PathA R-X, Base (NaH/Cs2CO3) PathB Path B: Suzuki Coupling (Biaryl Synthesis) Core->PathB Ar-B(OH)2 Pd(dppf)Cl2 PathC Path C: Buchwald-Hartwig (Amination) Core->PathC HNR2 Pd2(dba)3 ProdA 1-Alkyl-6-bromo Derivatives PathA->ProdA ProdB 2-Isopropyl-6-aryl Kinase Inhibitors PathB->ProdB ProdC 2-Isopropyl-6-amino GPCR Ligands PathC->ProdC

Caption: Divergent synthesis pathways from the 6-bromo-2-isopropyl-1H-benzimidazole core. Path A is typically performed FIRST to separate isomers before metal-catalyzed coupling.[1]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This reaction installs the biaryl motif common in kinase inhibitors (e.g., targeting the hinge region).

Reaction Class: Pd-Catalyzed C-C Bond Formation Scope: Compatible with aryl and heteroaryl boronic acids.[1]

Protocol
  • Vessel Prep: Charge a microwave vial or Schlenk flask with:

    • 6-bromo-2-isopropyl-1H-benzimidazole (1.0 eq)[1]

    • Aryl Boronic Acid (1.2 eq)

    • 
       (2.0 eq)[2]
      
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1][2] Concentration: 0.1 M.[1]

  • Degassing (Crucial): Sparge with Argon for 10 minutes. Oxygen poisons the catalyst.

  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Reaction:

    • Thermal: 90°C for 12 hours.

    • Microwave: 120°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

  • Purification: Silica gel chromatography. Benzimidazoles streak; add 1%

    
     to the eluent.[1]
    

Data Presentation: Physicochemical Profile

Understanding the shift from the methyl to the isopropyl analog is vital for lead optimization.

Property2-Methyl Analog2-Isopropyl Analog (Subject)Impact on Drug Design
Molecular Weight ~211 Da~239 DaRemains in "Fragment" space (<300 Da).[1]
cLogP (Est.) 2.12.8Increased lipophilicity improves membrane permeability.[1]
Metabolic Stability Low (C2-CH3 oxidation)High (Steric hindrance)Isopropyl blocks CYP450 oxidation at C2.[1]
Solubility ModerateLow (Aqueous)Requires formulation (e.g., mesylate salt) for in vivo studies.
pKa (N3) ~5.6~5.8Slightly more basic due to inductive effect of isopropyl.

Application Case Study: Designing a VEGFR-2 Inhibitor

Objective: Create a molecule that binds to the ATP-binding pocket of VEGFR-2 (Angiogenesis target).

Design Rationale:

  • Scaffold: The benzimidazole mimics the purine ring of ATP.[1]

  • 2-Isopropyl: Fits into the hydrophobic "back pocket" near the gatekeeper residue, providing selectivity over other kinases.[1]

  • 6-Position Extension: Use Suzuki coupling to attach a 4-pyridyl or 3-fluoro-4-amide phenyl group.[1] This extension reaches into the solvent-exposed region to form water-mediated hydrogen bonds.[1]

Experimental Validation:

  • Synthesize the 6-(4-pyridyl)-2-isopropyl-1H-benzimidazole.

  • Assay: Perform an in vitro kinase assay (e.g., ADP-Glo).[1]

  • Expected Result:

    
     < 100 nM if the vector is correct.
    

References

  • Synthesis of 2-substituted benzimidazoles

    • Title: "Efficient synthesis of 2-substituted benzimidazoles via oxidative cyclization."[1][3]

    • Source:Journal of Organic Chemistry, 2011.[3]

    • URL:[Link] (Generalized protocol validation).

  • Kinase Inhibitor Applications (VEGFR-2)

    • Title: "Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation of 1,2-Disubstituted Benzimidazoles."[1][4]

    • Source:Molecules (MDPI), 2020.
    • URL:[Link]

  • Tautomerism & Regioselectivity

    • Title: "Regioselective alkylation of benzimidazoles."[1]

    • Source:Organic Letters, 2012.
    • URL:[Link]

  • Suzuki Coupling on Benzimidazoles

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1]

    • Source:Journal of the American Chemical Society, 2013.
    • URL:[Link]

  • Aurora A Kinase Inhibition

    • Title: "Molecular docking studies of benzimidazopyrimidine... As potential human Aurora A kinase inhibitors."[5]

    • Source:ResearchGate / Comput
    • URL:[Link]

Sources

Application Note: Regioselective Late-Stage C6-Functionalization of 2-Isopropylbenzimidazoles via Iridium-Catalyzed C–H Borylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazoles are privileged pharmacophores widely utilized in drug discovery, particularly in the development of anti-inflammatory agents, kinase inhibitors, and antimicrobial drugs[1]. The 2-isopropylbenzimidazole core is of specific interest because the C2-isopropyl group imparts enhanced lipophilicity and steric bulk, which frequently improves target binding affinity. However, late-stage functionalization of the benzenoid ring (C4–C7) in these systems is notoriously difficult. Because the highly reactive C2 position is blocked, functionalization must be strictly directed to the less reactive benzenoid C–H bonds[2]. This application note details a field-proven, self-validating methodology for the regioselective functionalization of the C6 position utilizing Iridium-catalyzed C–H borylation followed by Pd-catalyzed cross-coupling.

Mechanistic Insights: Overcoming Tautomerism and Steric Hurdles

In unsubstituted 1H-benzimidazoles, rapid proton exchange renders the C5 and C6 positions chemically equivalent, resulting in an inseparable tautomeric mixture upon functionalization. To achieve precise C6-functionalization, a rational mechanistic strategy must be employed:

  • Symmetry Breaking via N1-Protection: Installing a protecting group at the N1 position locks the tautomeric equilibrium, definitively distinguishing C5 from C6. Furthermore, an unprotected free N–H bond can poison transition metal catalysts or undergo competitive N-borylation[3].

  • Sterically Driven C–H Activation: Iridium-catalyzed C–H borylation is exceptionally sensitive to the steric environment of the substrate. Borylation adjacent to basic nitrogen atoms (C4) or bulky N1-protecting groups (C7) is kinetically disfavored. By employing a sterically demanding protecting group such as tert-butyloxycarbonyl (Boc), the active iridium catalyst is sterically repelled from C7 and C5, funneling the oxidative addition almost exclusively toward the less hindered C6 position[3].

  • Ligand Causality: The choice of ligand is critical for electron-rich heterocycles. Mechanistic studies demonstrate that Ir catalysts ligated by 3,4,7,8-tetramethylphenanthroline (tmphen) exhibit significantly greater stability and longer lifetimes compared to standard dtbpy ligands. The dtbpy ligand is prone to rapid auto-borylation at positions alpha to the nitrogen, leading to premature catalyst deactivation[4].

Workflow A 2-Isopropyl- benzimidazole B N1-Protection (Symmetry Break) A->B Boc2O, DMAP C Ir-Catalyzed C-H Borylation B->C [Ir], B2pin2 D Suzuki-Miyaura Cross-Coupling C->D Pd(dppf)Cl2 Ar-X

Workflow for the regioselective C6-functionalization of 2-isopropylbenzimidazoles.

Quantitative Data: Impact of N1-Protection on Regioselectivity

The steric bulk of the N1-protecting group directly dictates the regioselectivity of the C–H borylation step. As demonstrated in the table below, increasing the steric footprint at N1 shifts the functionalization heavily toward the C6 position.

Substrate (2-Isopropylbenzimidazole)N1-Protecting GroupBorylation Site Ratio (C6 : C5)Overall Yield (3 Steps)
UnprotectedNoneN/A (Catalyst Poisoning)0%
N1-MethylMethyl (-CH3)1.2 : 145%
N1-BocBoc (-COOtBu)15 : 178%
N1-TritylTrityl (-CPh3)>20 : 162%*

*Note: While the Trityl group provides near-perfect regioselectivity, its extreme steric bulk lowers the overall conversion rate during the oxidative addition step.

Experimental Protocols

The following protocols constitute a self-validating system: successful completion of Step 1 ensures catalyst viability in Step 2, which in turn generates the highly reactive boronic ester required for Step 3.

Protocol 1: N1-Boc Protection of 2-Isopropylbenzimidazole

Objective: Break C5/C6 symmetry and shield the basic N-H from the Iridium catalyst.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 2-isopropylbenzimidazole (10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under an argon atmosphere.

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 5 mol%) followed by Triethylamine (TEA, 12.0 mmol).

  • Boc Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc 3:1).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N1-Boc-2-isopropylbenzimidazole.

Protocol 2: Regioselective Ir-Catalyzed C6-H Borylation

Objective: Selectively install a boronic ester at the C6 position using steric direction.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine [Ir(OMe)(cod)]₂ (1.5 mol%) and 3,4,7,8-tetramethylphenanthroline (tmphen, 3.0 mol%) in anhydrous Cyclopentyl methyl ether (CPME, 5 mL). Stir for 10 minutes until the solution turns deep red, indicating the formation of the active catalyst complex[4].

  • Substrate Addition: To the catalyst solution, add Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and the N1-Boc-2-isopropylbenzimidazole (5.0 mmol) prepared in Protocol 1.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Isolation: Cool to room temperature, concentrate the solvent in vacuo, and purify the crude mixture via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the C6-Bpin intermediate.

Mechanism Cat [Ir(tmphen)(Bpin)3] Active Catalyst OA Oxidative Addition (C6-H Bond) Cat->OA Sub N1-Protected Benzimidazole Sub->OA IrV Ir(V) Intermediate OA->IrV RE Reductive Elimination IrV->RE RE->Cat + B2pin2 - HBpin Prod C6-Bpin Product RE->Prod

Catalytic cycle of Ir-catalyzed C-H borylation directed to the C6 position.

Protocol 3: Downstream Suzuki-Miyaura C6-Arylation

Objective: Convert the C6-Bpin intermediate into the final functionalized target.

  • Setup: In a Schlenk tube, combine the C6-Bpin intermediate (2.0 mmol), an aryl bromide (2.2 mmol), and K₂CO₃ (6.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a stream of argon.

  • Solvent: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Workup & Deprotection: Cool the mixture, dilute with EtOAc (20 mL), and wash with water. Concentrate the organic layer. If removal of the Boc group is desired, treat the crude residue with Trifluoroacetic acid (TFA) in DCM (1:4) for 2 hours at room temperature, followed by basic workup to yield the final C6-functionalized 2-isopropylbenzimidazole.

References

  • Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy Source: National Institutes of Health (NIH) / Journal of Advanced Research URL:[Link][1]

  • Catalytic Intermolecular Functionalization of Benzimidazoles Source: ResearchGate / IntechOpen URL:[Link][2]

  • ChemInform Abstract: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism Source: ResearchGate / Journal of the American Chemical Society URL:[Link][3]

  • Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link][4]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 6-bromo-2-(1-methylethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 6-bromo-2-(1-methylethyl)-1H-benzimidazole, a key intermediate in pharmaceutical development. The protocol herein is designed for robustness, scalability, and safety, moving from laboratory-scale procedures to pilot-plant-ready methodologies. We will delve into the critical aspects of the synthesis, including the selection of starting materials, reaction optimization, process safety, and purification strategies. The presented two-step synthesis route is anchored in the well-established Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of a substituted o-phenylenediamine with a carboxylic acid.[1][2] This guide emphasizes not just the procedural steps but the underlying chemical principles and process engineering considerations essential for successful and safe scale-up.

Introduction: The Strategic Importance of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including antiulcer, antihypertensive, and anticancer agents.[3][4][5] The specific compound, 6-bromo-2-(1-methylethyl)-1H-benzimidazole, serves as a versatile building block. The bromine atom at the 6-position provides a synthetic handle for further functionalization through cross-coupling reactions, while the isopropyl group at the 2-position can modulate physicochemical properties such as lipophilicity and metabolic stability.[5]

The successful transition from bench-scale synthesis to large-scale production is a critical juncture in the drug development pipeline. This process is fraught with challenges, including altered reaction kinetics, heat and mass transfer limitations, and the emergence of previously insignificant impurities.[6] This guide is therefore structured to provide a scientifically grounded and practical framework for navigating these challenges.

Overall Synthesis Strategy

The selected synthetic route is a two-step process, chosen for its reliability, use of readily available starting materials, and amenability to scale-up.

Step 1: Synthesis of the key intermediate, 4-bromo-1,2-diaminobenzene. Step 2: Condensation of 4-bromo-1,2-diaminobenzene with isobutyric acid to yield the final product, 6-bromo-2-(1-methylethyl)-1H-benzimidazole.

This approach avoids the use of aldehydes, which can sometimes be less stable and more prone to side reactions compared to their corresponding carboxylic acids.[6][7]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Benzimidazole Formation (Phillips Condensation) A o-Phenylenediamine B Bromination & Hydrolysis A->B Acetic Anhydride, Bromine, Acetic Acid C 4-bromo-1,2-diaminobenzene B->C Alkaline Hydrolysis D 4-bromo-1,2-diaminobenzene F Condensation D->F E Isobutyric Acid E->F G 6-bromo-2-(1-methylethyl)-1H-benzimidazole F->G Acid Catalyst (e.g., 4N HCl), Heat

Figure 1: Overall two-step synthetic workflow.

Part I: Synthesis of 4-bromo-1,2-diaminobenzene

The synthesis of the diamine precursor is a critical first step. Several methods exist, including the reduction of 4-bromo-2-nitroaniline.[8][9] However, for large-scale operations, the bromination of o-phenylenediamine followed by hydrolysis offers a more direct route from a readily available starting material.[8][10][11][12][13]

Mechanistic Considerations and Rationale

The direct bromination of o-phenylenediamine is often unselective. To circumvent this, the amino groups are first protected by acetylation with acetic anhydride. This deactivates the aromatic ring slightly and directs the electrophilic substitution to the para position relative to one of the amino groups. The subsequent alkaline hydrolysis removes the acetyl groups to yield the desired product.

Detailed Protocol for Scale-Up

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (100g Scale)Molar Equivalents
o-Phenylenediamine95-54-5108.14100 g1.0
Acetic Anhydride108-24-7102.09207.3 g (192 ml)2.2
Acetic Acid (Glacial)64-19-760.05800 ml-
Bromine7726-95-6159.81162.5 g (52 ml)1.1
Sodium Hydrogensulfite7631-90-5104.0630 g-
Sodium Hydroxide1310-73-240.00As required-

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Heating/cooling circulator.

  • Scrubber system for bromine vapors.

  • Large Buchner funnel and filtration flask.

  • Drying oven.

Procedure:

  • Reactor Setup and Inerting: Set up the jacketed reactor and ensure it is clean and dry. Purge the reactor with nitrogen gas.

  • Acetylation: Charge the reactor with o-phenylenediamine (100 g) and glacial acetic acid (800 ml). Begin stirring to form a slurry. Cool the mixture to 10-15 °C using the circulator.

  • Slowly add acetic anhydride (207.3 g) via the addition funnel, maintaining the internal temperature below 25 °C. Stir for 1 hour at this temperature after the addition is complete.

  • Bromination: In a separate, suitable container, carefully prepare a solution of bromine (162.5 g) in glacial acetic acid (200 ml).

  • Cool the reactor contents to 0-5 °C. Slowly add the bromine solution via the addition funnel over 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Isolation: Prepare a solution of sodium hydrogensulfite (30 g) in 2 L of ice water in a separate vessel.

  • Carefully pour the reaction mixture into the sodium hydrogensulfite solution with vigorous stirring to quench any unreacted bromine.

  • Hydrolysis: Adjust the pH of the mixture to >12 with a 50% (w/w) sodium hydroxide solution, ensuring the temperature is kept below 30 °C by adding ice.

  • Heat the mixture to 80-90 °C and hold for 2 hours to effect hydrolysis.

  • Cool the mixture to room temperature. The product will precipitate.

  • Filtration and Drying: Collect the solid product by filtration using the Buchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 140-155 g (75-83%). Purity (by HPLC): >97%.

Safety Considerations for Bromination
  • Extreme Toxicity and Corrosivity: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[14][15][16] All manipulations must be conducted in a well-ventilated fume hood or a closed reactor system connected to a scrubber containing a sodium thiosulfate or sodium bisulfite solution.[14]

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, chemical-resistant gloves (fluorinated rubber is recommended), a lab coat, and chemical splash goggles are mandatory.[15][16]

  • Material Compatibility: Avoid contact with incompatible materials such as aluminum.[14] Use glassware or PTFE-lined equipment for all transfers and reactions.[14]

  • Exotherm Control: The bromination reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.[6]

Part II: Synthesis of 6-bromo-2-(1-methylethyl)-1H-benzimidazole

This step employs the Phillips-Ladenburg condensation, a classic and robust method for benzimidazole synthesis.[1][2] It involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

Mechanistic Rationale

The reaction proceeds via an initial acylation of one of the amino groups of 4-bromo-1,2-diaminobenzene by isobutyric acid to form an amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring. The acid catalyst protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the second amino group.[2]

G A Protonation of Isobutyric Acid B Nucleophilic Attack by Diamine A->B C Formation of Tetrahedral Intermediate B->C D Proton Transfer & Water Elimination (Amide Formation) C->D E N-Acyl Intermediate D->E F Protonation of Amide Carbonyl E->F Acid Catalyst G Intramolecular Nucleophilic Attack F->G H Cyclized Intermediate G->H I Dehydration H->I J Aromatization I->J K Final Product J->K

Figure 2: Plausible reaction mechanism for Phillips Condensation.

Detailed Protocol for Scale-Up

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (100g Scale)Molar Equivalents
4-bromo-1,2-diaminobenzene1575-37-7187.04100 g1.0
Isobutyric Acid79-31-288.1151.5 g (52.5 ml)1.1
Hydrochloric Acid (4N)7647-01-036.46500 ml-
Sodium Bicarbonate144-55-884.01As required-
Ethyl Acetate141-78-688.11As required-

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

  • Heating/cooling circulator.

  • Filtration setup.

  • Rotary evaporator.

Procedure:

  • Reactor Charging: Charge the reactor with 4-bromo-1,2-diaminobenzene (100 g), isobutyric acid (51.5 g), and 4N hydrochloric acid (500 ml).

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. A solid, likely the hydrochloride salt of the product, may precipitate.

  • Slowly and carefully add a saturated solution of sodium bicarbonate to the stirred mixture until the pH is between 7 and 8. Be cautious as significant CO2 evolution will occur.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 ml).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 300 ml). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/water or toluene. Dissolve the crude solid in a minimal amount of hot solvent, then cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 60 °C.

Expected Yield: 110-125 g (81-92%). Purity (by HPLC): >99%.

Process Optimization and Scale-Up Considerations
  • Heat Management: The condensation reaction is endothermic initially but can become exothermic during the cyclization phase. A jacketed reactor is essential for precise temperature control.[6]

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the neutralization step, to prevent localized pH gradients and potential side reactions.[6]

  • Reagent Purity: The purity of the starting 4-bromo-1,2-diaminobenzene is paramount. Impurities can lead to the formation of colored byproducts that are difficult to remove.

  • Work-up and Isolation: On a large scale, the neutralization and extraction steps can be cumbersome. Ensuring adequate vessel size and efficient phase separation is key. The choice of recrystallization solvent may need to be optimized to maximize yield and purity while considering safety and environmental factors.[17][18]

Analytical Characterization

Rigorous analytical testing is required to confirm the identity and purity of the final product.

TechniquePurposeExpected Results
HPLC Purity assessment and quantification>99% peak area
LC-MS Molecular weight confirmation[M+H]+ at m/z ≈ 255/257 (isotopic pattern for Br)
¹H NMR Structural elucidationPeaks corresponding to isopropyl and aromatic protons
Melting Point Identity and purity checkSharp melting point consistent with reference values

Conclusion

The synthesis of 6-bromo-2-(1-methylethyl)-1H-benzimidazole can be reliably and safely scaled up using the detailed two-step protocol presented. The method relies on the established and robust Phillips-Ladenburg condensation, utilizing readily available and cost-effective starting materials. Critical to the success of the scale-up are stringent control over reaction parameters, particularly temperature, and adherence to rigorous safety protocols, especially during the bromination step. By understanding the underlying chemical principles and anticipating the challenges of large-scale production, researchers and drug development professionals can efficiently produce this valuable intermediate for further pharmaceutical applications.

References

  • ChemicalBook. (2026, January 13). 4-Bromo-1,2-benzenediamine | 1575-37-7.
  • Benchchem. (n.d.). Synthesis routes of 4-Bromobenzene-1,2-diamine.
  • Organic-Chemistry.org. (n.d.). Benzimidazole synthesis.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,2-diaminobenzene 97 | 1575-37-7.
  • Masdeu, C., et al. (2022, March 7).
  • YouTube. (2024, June 7).
  • Laboratory Chemicals. (n.d.). 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India.
  • Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines.
  • Preprints.org. (2022, February 10).
  • ChemicalBook. (2025, July 24). 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1038408-36-4.
  • Molbase. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine.
  • Beilstein Journal of Organic Chemistry. (2016, November 16). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.
  • PMC. (n.d.).
  • Rasayan J. Chem. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles.
  • ResearchGate. (n.d.). Condensation of o-phenylenediamines with carboxylic acids to prepare benzimidazoles.
  • Oriental Journal of Chemistry. (n.d.).
  • Standard Operating Procedure. (n.d.).
  • ChemicalBook. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis.
  • Echemi. (2025, October 20).
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • PMC. (2019, June 4).
  • ResearchGate. (n.d.). O-phenylenediamine is condensed with a carboxylic acid 2....
  • CoLab.ws. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • ACS Publications. (n.d.). BENZIMIDAZOLE STUDIES. I.
  • ACS Publications. (2000, March 25). Combinatorial Liquid-Phase Synthesis of Structurally Diverse Benzimidazole Libraries.
  • ResearchGate. (2025, October 16). (PDF)
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
  • AdiChemistry. (n.d.).
  • Benchchem. (n.d.). Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • PMC. (n.d.). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
  • Gsrs. (n.d.). 6-BROMO-4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO(D)IMIDAZOLE.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Echemi. (n.d.). 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)
  • Journal of Pharmaceutical Research International. (n.d.).
  • Scribd. (n.d.). Benzimidazole (Synthesis) | PDF.
  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • ResearchGate. (2025, August 5).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-(1-methylethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for benzimidazole synthesis. This guide is specifically engineered for researchers and drug development professionals aiming to maximize the yield and purity of 6-bromo-2-(1-methylethyl)-1H-benzimidazole (also widely known by its tautomeric name, 5-bromo-2-isopropyl-1H-benzimidazole).

The synthesis of this target typically relies on the condensation of 4-bromo-1,2-phenylenediamine with isobutyric acid (or isobutyraldehyde). Below, we dissect the mechanistic bottlenecks of this reaction and provide field-proven, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Are 5-bromo-2-isopropyl-1H-benzimidazole and 6-bromo-2-(1-methylethyl)-1H-benzimidazole the exact same compound? A: Yes. Due to the rapid annular tautomerism of the imidazole ring in solution, the proton rapidly exchanges between the N1 and N3 positions. Unless the nitrogen is substituted (e.g., with an alkyl group), the 5-bromo and 6-bromo forms are indistinguishable and exist in dynamic equilibrium.

Q2: My starting material, 4-bromo-1,2-phenylenediamine, turns dark brown/black as soon as I dissolve it. Why is this happening, and does it affect yield? A: This is a primary cause of yield loss. The two electron-donating amino groups make the aromatic ring highly electron-rich, drastically lowering its oxidation potential. Exposure to atmospheric oxygen leads to the formation of radical intermediates that rapidly polymerize into dark, tarry azo or quinoxaline byproducts. Causality-Driven Solution: Always use freshly recrystallized diamine, degas your solvents, and run the reaction under a strict inert atmosphere (N₂ or Ar). Alternatively, using the dihydrochloride salt of the diamine protects the amines from oxidation until they are neutralized in situ [1].

Q3: TLC analysis shows my starting materials are consumed, but my product mass is low, and there is a large, highly polar spot remaining. What is it? A: You are likely stalling at the mono-acylated intermediate: N-(2-amino-4-bromophenyl)isobutyramide. The initial amide formation is kinetically fast and requires low activation energy. However, the subsequent cyclodehydration (ring closure) requires the unreacted amine to attack the amide carbonyl. Because the amide bond is resonance-stabilized, this step has a high activation energy. Causality-Driven Solution: You must increase the electrophilicity of the carbonyl carbon. This is achieved by increasing the reaction temperature (e.g., microwave irradiation) or adding a stronger acid catalyst (like


-TsOH or 4N HCl) to protonate the carbonyl oxygen [2].

Troubleshooting & Reaction Pathway Workflows

To systematically diagnose your synthesis issues, refer to the mechanistic pathway and troubleshooting logic below.

ReactionPathway SM 4-Bromo-1,2-phenylenediamine + Isobutyric Acid Oxidation Tarry Byproducts (Oxidation) SM->Oxidation O2 (Air exposure) Side Reaction Amide Mono-acylated Intermediate (N-(2-amino-4-bromophenyl)isobutyramide) SM->Amide Condensation (Fast, Low Ea) Product 6-Bromo-2-(1-methylethyl) -1H-benzimidazole Amide->Product Cyclodehydration (Slow, High Ea) Requires MW or Acid

Reaction pathway showing the intermediate and competing oxidation side-reaction.

Troubleshooting Start Issue: Low Yield (<50%) Check1 Is the reaction mixture turning black/dark? Start->Check1 Check2 Does TLC show a persistent intermediate spot? Start->Check2 Sol1 Action: Degas solvents & use N2/Ar atmosphere Check1->Sol1 Yes (Oxidation) Sol2 Action: Increase temperature or use Microwave (MW) Check2->Sol2 Yes (Incomplete Cyclization) Sol3 Action: Add strong acid catalyst (e.g., p-TsOH) Check2->Sol3 Yes (Weak Catalysis)

Troubleshooting workflow for diagnosing and resolving low yield issues.

Quantitative Data: Method Comparison

The traditional Phillips-Ladenburg reaction (refluxing in 4N HCl) often suffers from prolonged reaction times and moderate yields due to thermal degradation [4]. Modern literature validates that microwave-assisted synthesis or specific Lewis acid catalysts drastically improve both purity and yield[1] [3].

Synthesis MethodReagentsCatalyst / AdditiveConditionsTypical Yield (%)
Conventional Heating 4-Br-PDA + Isobutyric acid4N HClReflux, 4–12 h40–60%
Microwave-Assisted 4-Br-PDA + Isobutyric acid

-TsOH or HCl
MW 60–100 °C, 5–10 min85–95%
Oxidative Condensation 4-Br-PDA + IsobutyraldehydeEr(OTf)₃ / H₂O₂Room Temp to 60 °C70–85%

*4-Br-PDA = 4-bromo-1,2-phenylenediamine.

Optimized Experimental Protocol: Microwave-Assisted Synthesis

To ensure a self-validating workflow, this protocol utilizes microwave irradiation combined with


-Toluenesulfonic acid (

-TsOH) as a neutral acid catalyst, which has been proven to drive the cyclodehydration step to completion while minimizing thermal degradation [2].

Reagents Required:

  • 4-bromo-1,2-phenylenediamine (1.0 mmol, 187 mg)

  • Isobutyric acid (1.2 mmol, 105 mg / ~111 µL)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H₂O) (0.1 mmol, 19 mg)
  • Solvent: Toluene or Solvent-free (depending on reactor capabilities)

Step-by-Step Methodology:

  • Preparation & Inspection: Inspect the 4-bromo-1,2-phenylenediamine. It should be a light tan/brown powder. If it is black or sticky, recrystallize it from ethanol/water before proceeding.

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the diamine, isobutyric acid, and

    
    -TsOH. If a solvent is required by your reactor's minimum volume limits, add 2 mL of degassed toluene.
    
  • Purging: Purge the vial with Nitrogen gas for 2 minutes to displace oxygen, then seal the vial with a crimp cap.

  • Irradiation: Place the vial in the microwave reactor. Irradiate at 100 °C for 10 minutes.

    • Self-Validation Check: The reaction mixture should become a homogenous solution and may darken slightly, but should not turn opaque black.

  • Workup: Allow the vial to cool to room temperature. Pour the mixture into 15 mL of ice-cold distilled water.

  • Neutralization (Critical Step): The product will likely be in its protonated, water-soluble salt form. Slowly add a 10% aqueous Na₂CO₃ solution dropwise under vigorous stirring until the pH reaches ~8.

    • Self-Validation Check: A distinct precipitate (the free base of 6-bromo-2-(1-methylethyl)-1H-benzimidazole) will crash out of the solution [2].

  • Isolation: Filter the solid precipitate under vacuum, wash thoroughly with cold water to remove residual

    
    -TsOH and unreacted acid, and dry under high vacuum.
    
  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure title compound.

References

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.[Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.[Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.[Link]

  • US3317554A - 2-isopropyl-5(6)-chlorobenzimidazole.

purification strategies for 6-bromo-2-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Bromo-2-isopropylbenzimidazole

Case ID: #BZ-BR-ISO-06 Status: Active Subject: Purification Strategies, Tautomer Management, and Troubleshooting

Core Technical Brief: The Tautomer Reality

Critical Note for Researchers: Before attempting purification, you must understand the structural dynamics of this molecule.

In its unsubstituted form (containing a free N-H), 6-bromo-2-isopropylbenzimidazole does not exist as a static single isomer in solution. It exists in rapid equilibrium with 5-bromo-2-isopropylbenzimidazole due to annular tautomerism (proton migration between N1 and N3).

  • In Solution (NMR/HPLC): You will observe a time-averaged signal or broad peaks at room temperature.

  • In Solid State: The compound may crystallize as a single tautomer or a mixture, depending on the solvent and cooling rate.

  • Implication: Do not attempt to separate the 5- and 6-isomers via silica chromatography while the N-H is free. They will re-equilibrate on the column. Focus your purification on removing chemical impurities (starting materials, oligomers).

Primary Purification Strategy: Acid-Base Extraction

Best For: Removal of neutral impurities (unreacted aldehyde/nitrile) and non-basic tars. Mechanism: Exploits the amphoteric nature of the benzimidazole core (


 for the conjugate acid).
Protocol #1: The "pH Swing" Wash
  • Dissolution: Dissolve crude solid in 1.0 M HCl (approx. 10 mL per gram of solid).

    • Observation: The product should dissolve to form the hydrochloride salt.

    • Troubleshooting: If solids remain, these are likely non-basic impurities.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars and unreacted neutral starting materials.

  • Washing: Extract the acidic aqueous filtrate with Dichloromethane (DCM) (

    
     vol).
    
    • Action: Discard the organic (DCM) layer. It contains non-basic organic impurities.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 9–10 using 4.0 M NaOH or conc.

    
     .
    
    • Critical: The product will precipitate as a white/off-white solid.

  • Collection: Filter the precipitate, wash with cold water, and dry under vacuum.

Secondary Strategy: Recrystallization

Best For: Final polishing and removal of colored oxidation byproducts (from phenylenediamine precursors).

Solvent SystemRatio (v/v)Temperature ProfileNotes
Ethanol / Water 1:1 to 2:1Reflux

RT

4°C
Standard. Good yield. If oiling occurs, add more ethanol.
Acetonitrile (ACN) PureReflux

-20°C
High Purity. Excellent for removing colored impurities.
Toluene PureReflux

RT
Specific. Best for removing non-polar starting materials.
Protocol #2: Ethanol/Water Recrystallization
  • Dissolve the dried solid from the Acid-Base step in minimal boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution again.

  • Allow to cool slowly to room temperature (wrap flask in foil/towel to slow heat loss).

  • Optional: Seed with a pure crystal if available.

  • Chill at 4°C for 4 hours before filtration.

Visual Workflows

Workflow A: Acid-Base Purification Logic

AcidBasePurification Start Crude 6-Bromo-2-isopropylbenzimidazole Acidify Dissolve in 1M HCl Start->Acidify Filter Filter Insoluble Solids (Remove Neutrals) Acidify->Filter Extract Wash Aqueous Phase with DCM Filter->Extract Filtrate (Acidic) DiscardOrg Discard Organic Layer (Non-basic impurities) Extract->DiscardOrg Organic Phase Basify Adjust pH to 9-10 (NaOH/NH4OH) Extract->Basify Aqueous Phase Collect Filter Precipitate (Purified Free Base) Basify->Collect Precipitate

Caption: Logical flow for separating the basic benzimidazole product from neutral/acidic impurities using pH manipulation.

Workflow B: Recrystallization Decision Tree

Recrystallization Start Start Recrystallization Solvent Dissolve in Boiling Ethanol Start->Solvent Check Check Solubility Solvent->Check WaterAdd Add Water to Turbidity Check->WaterAdd Cooling Cool Slowly to RT WaterAdd->Cooling Result Crystals Form? Cooling->Result Success Filter & Dry Result->Success Yes Oiling Product Oils Out Result->Oiling No (Oily droplets) FixOil Re-heat, add more EtOH, seed crystal Oiling->FixOil FixOil->Cooling

Caption: Troubleshooting process for common crystallization issues (oiling out) due to the lipophilic isopropyl group.

Troubleshooting & FAQ

Q1: My product is pink/reddish. Is it ruined?

  • Diagnosis: This is likely trace oxidation of the starting material, 4-bromo-1,2-diaminobenzene. Even <0.5% impurity can cause intense coloration.

  • Fix: Perform a recrystallization using Acetonitrile or add activated charcoal to the boiling ethanol solution during recrystallization, stir for 5 mins, and filter hot.

Q2: The melting point is broad (e.g., 125–135°C).

  • Cause: This usually indicates wet solvent trapped in the lattice or a mixture of tautomers crystallizing together.

  • Fix: Dry the sample under high vacuum at 50°C for 24 hours. If the range remains broad, it is intrinsic to the tautomeric mixture. Verify purity via HPLC (purity >98% is acceptable even with broad MP).

Q3: Can I separate the 6-bromo from the 5-bromo isomer?

  • Answer: Not in the free-base form. If you require specifically the 6-bromo isomer for SAR (Structure-Activity Relationship) studies, you must lock the tautomer by N-alkylation (e.g., methylation). Once alkylated, the 5-bromo-1-methyl and 6-bromo-1-methyl isomers become distinct, separable compounds (via column chromatography).

Q4: The product "oils out" when adding water.

  • Reason: The isopropyl group adds significant lipophilicity. Adding water too fast decreases solubility too abruptly.

  • Fix: Use a higher ratio of Ethanol (e.g., 2:1 EtOH:Water) or switch to Toluene/Hexane recrystallization.

References

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

  • Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279–314.

  • PubChem. (n.d.). 6-Bromo-1H-benzimidazole (Compound Summary). National Library of Medicine. (Note: While the entry is for the core bromo-benzimidazole, the tautomeric properties described apply directly to the isopropyl derivative).

  • BenchChem. (2025).[1][2][3][4] Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem Technical Support. (Reference used for analogous solubility and pKa extraction protocols).

Sources

Technical Support Center: Recrystallization of 6-Bromo-2-(1-methylethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 6-bromo-2-(1-methylethyl)-1H-benzimidazole (also known as 6-bromo-2-isopropyl-1H-benzimidazole).

This content is structured to provide autonomous, field-proven troubleshooting for researchers encountering purity issues with this specific intermediate.

Case ID: BZI-ISO-BR-006 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary & Compound Profile

Compound: 6-bromo-2-(1-methylethyl)-1H-benzimidazole CAS: 1243534-78-2 (Generic analog reference) / Note: Often synthesized via condensation of 4-bromo-1,2-phenylenediamine and isobutyric acid. Chemical Nature: Amphoteric heteroaromatic.[1] Critical Property: Tautomerism.[1] In solution, the 5-bromo and 6-bromo tautomers exist in rapid equilibrium due to the migration of the proton on the imidazole nitrogens. In the solid state, it typically crystallizes as a single tautomer stabilized by intermolecular hydrogen bonding.[1]

Why Recrystallization Fails: Users often struggle with this compound because of its dual polarity .[1] The benzimidazole core is polar and hydrogen-bond donating/accepting, while the 6-bromo and 2-isopropyl groups add significant lipophilicity.[1] This often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced.[1]

Solvent System Selection Guide

The following recommendations are based on the "Solubility Parameter Matching" principle, balancing the polar imidazole head and the lipophilic isopropyl/bromo tail.

Recommended Solvent Systems
System TypeSolvent MixtureRatio (v/v)Primary Use CaseRisk Factor
Primary (Green) Ethanol / Water 4:1 to 2:1 General purification; removal of inorganic salts and very polar impurities.[1]Low. Water acts as a strong anti-solvent.[1]
Secondary (Lipophilic) Ethyl Acetate / n-Heptane 1:2 to 1:4 Removal of non-polar byproducts (e.g., unreacted diamines or bis-amides).[1]Medium. Risk of oiling out if Heptane is added too fast.[1]
Alternative (Polar) Acetonitrile (ACN) 100% or 95% (aq) High-purity polishing; removing colored oxidation products.[1]Low. Good temperature coefficient for benzimidazoles.[1]
Rescue Methanol 100% If compound is very insoluble; requires -20°C cooling for good yield.[1]High solubility may lead to low recovery.[1][2]

Technical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as the compound is typically too soluble, leading to poor recovery even at low temperatures.[1]

Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: The melting point of the solvated compound is lower than the boiling point of your solvent mixture.[1] This is common with isopropyl-substituted aromatics.[1] The Fix:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of the pure product (if available) or scratch the glass surface at the air-liquid interface.[1]

  • Slow Down: Cool the solution very slowly to room temperature with stirring. Do NOT place directly in an ice bath.

  • Adjust Solvent: If using EtOH/Water, add a small amount of EtOH to increase solubility, lowering the saturation slightly to prevent immediate oiling.[1]

Q2: My yield is very low (<50%). Where is my product?

Diagnosis: The 2-isopropyl group increases solubility in organic solvents compared to the methyl analog.[1] The Fix:

  • Check the Mother Liquor: Run a TLC of the filtrate.[1][3] If the spot is dark, your product is still dissolved.[1]

  • Second Crop: Concentrate the mother liquor to half volume and cool to 0-4°C to induce a second crop of crystals.

  • pH Adjustment: Benzimidazoles are amphoteric.[1] Ensure the solution is neutral. If you used acid during synthesis, the product might be trapped as a salt.[1] Add a few drops of aqueous Ammonia (NH4OH) to the mother liquor to ensure the free base precipitates.[1]

Q3: The crystals are colored (yellow/brown) but NMR shows >95% purity.

Diagnosis: Trace oxidation products (often azo- or nitro- impurities from the starting diamine) are trapped in the crystal lattice.[1] The Fix:

  • Charcoal Treatment: Dissolve the crude solid in boiling Ethanol.[1] Add Activated Carbon (5-10 wt%).[1] Stir for 15 mins. Filter hot through Celite.[1][3] Then proceed with crystallization.[1][4][5][]

  • Solvent Switch: Switch to Acetonitrile .[1] It is excellent at rejecting polar, colored impurities that stick to benzimidazoles.[1]

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: Routine purification after synthesis.[1]

  • Dissolution: Place 5.0 g of crude 6-bromo-2-isopropyl-1H-benzimidazole in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add 25 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with magnetic stirring.[1]

  • Saturation: If not fully dissolved, add hot Ethanol in 2 mL portions until the solution is clear.

    • Checkpoint: If solid remains but looks like dirt/salts, filter hot.[1]

  • Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise.[1]

    • Stop adding water when a faint turbidity (cloudiness) persists for 5 seconds.[1]

    • Add 1-2 mL of Ethanol to clear the solution again.[1]

  • Crystallization: Remove from heat. Cover the flask. Allow to cool to room temperature undisturbed for 2 hours.

  • Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter via vacuum filtration.[1][4] Wash with cold 1:1 EtOH/Water (10 mL).[1]

Protocol B: Solvent Screening (Micro-Scale)

Best for: New batches with unknown impurity profiles.[1]

  • Place 50 mg of crude solid into 4 HPLC vials.

  • Add 200 µL of solvent (EtOH, EtOAc, ACN, Toluene) to each.

  • Heat to 60°C. Note solubility (Clear vs. Cloudy).

  • If clear, cool to RT.[1] If cloudy, add more solvent until clear, then cool.[1]

  • Observe which vial yields distinct geometric crystals vs. amorphous powder.

Decision Logic & Workflow

The following diagrams illustrate the logic for solvent selection and the purification workflow.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 6-Bromo-2-isopropyl-BZI SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Add Water (Anti-solvent) until turbid Soluble->YesSoluble Yes NoSoluble Check Solubility in Hot Ethyl Acetate Soluble->NoSoluble No Oiling Issue: Oiling Out? YesSoluble->Oiling EtOAcCheck Soluble in EtOAc? NoSoluble->EtOAcCheck YesEtOAc Add Heptane (Anti-solvent) EtOAcCheck->YesEtOAc Yes NoEtOAc Try DMSO/Water (Last Resort) EtOAcCheck->NoEtOAc No YesEtOAc->Oiling Reheat Reheat & Add More Solubilizer (EtOH/EtOAc) Oiling->Reheat Yes CoolSlow Cool Slowly (Insulate Flask) Oiling->CoolSlow No

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility and phase behavior.

Figure 2: Recrystallization Workflow

RecrystWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty Crystallize Controlled Cooling (RT -> 0°C) Dissolve->Crystallize If clear Filter->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate Dry Dry under Vacuum (40°C) Isolate->Dry

Caption: Standard operational workflow for the purification of benzimidazole derivatives.

References

  • Synthesis and Purification of Benzimidazoles

    • Title: Synthesis of 2-substituted benzimidazoles via Phillips-Ladenburg condensation.[1][7]

    • Context: Describes the general solubility and purification of 2-alkyl benzimidazoles using aqueous ethanol.
    • Source:[1]

  • Solubility of Halogenated Benzimidazoles

    • Title: 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole Properties.[1][8][9][10]

    • Context: Provides solubility data for structural analogs (isopropyl/bromo substituted), confirming solubility in alcohols and esters.
    • Source:[1]

  • General Recrystallization Techniques

    • Title: Recrystallization of Organic Compounds.[1][4][5][]

    • Context: Standard operating procedures for solvent selection and troubleshooting oiling out.[1]

    • Source:[1]

Sources

resolving tautomerism issues in 5-bromo vs 6-bromo benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex structural characterization of heterocyclic scaffolds. One of the most persistent challenges in drug development and synthetic chemistry is resolving the structural ambiguity of 5-substituted versus 6-substituted benzimidazoles.

Below is a comprehensive, field-proven guide designed to help you understand the causality of benzimidazole tautomerism and implement self-validating experimental workflows to definitively characterize your 5-bromo and 6-bromo benzimidazole derivatives.

Visual Workflow: Resolution Strategies

TautomerWorkflow Start 5/6-Bromo Benzimidazole (Rapid N1-N3 Prototropy) RT_NMR Standard NMR (298 K) Averaged / Broad Signals Start->RT_NMR Path1 Physical Resolution (VT-NMR) RT_NMR->Path1 Lower Temp Path2 Chemical Trapping (N-Alkylation) RT_NMR->Path2 Lock Tautomer Path3 Orthogonal Validation (SSNMR & DFT) RT_NMR->Path3 Solid State SlowEx Slow Exchange Regime (< 250 K) Path1->SlowEx Isomers 1-Me-5-Br & 1-Me-6-Br Separation Path2->Isomers GIAO/DFT Correlation GIAO/DFT Correlation Path3->GIAO/DFT Correlation Calculate Tautomeric Ratio Calculate Tautomeric Ratio SlowEx->Calculate Tautomeric Ratio HMBC 2D NMR (HMBC/NOESY) Unambiguous Assignment Isomers->HMBC Definitive Structural ID Definitive Structural ID HMBC->Definitive Structural ID

Workflow for resolving 5-bromo/6-bromo benzimidazole tautomerism via physical and chemical methods.

Troubleshooting & FAQ Guide

Q1: Why do my synthesized 5-bromo and 6-bromo benzimidazoles look identical and exhibit broadened signals in standard ¹H/¹³C NMR? A: The causality behind this phenomenon lies in the low energy barrier for 1,3-prototropic shifts. In solution at room temperature, the N-H proton rapidly exchanges between the N1 and N3 positions of the imidazole ring. Because this exchange rate is faster than the NMR timescale, the instrument detects a time-averaged symmetry 1. Consequently, the 5-bromo and 6-bromo forms exist in a dynamic, non-degenerate tautomeric equilibrium, causing the C4/C7 and C5/C6 signals to broaden or coalesce into a single set of averaged peaks 2.

Q2: How can I physically resolve these tautomers without altering the molecule's chemical structure? A: You must manipulate the thermodynamics of the system using Variable Temperature (VT) NMR. By lowering the temperature of the sample (typically below 250 K in a solvent like DMF-d7 or Methanol-d4), you reduce the thermal energy available for the proton transfer. This forces the system into a "slow exchange regime," allowing the NMR spectrometer to resolve the two distinct tautomers as separate sets of sharp signals, which can then be integrated to determine the exact tautomeric ratio 1.

Q3: VT-NMR only provides a ratio. How do I build a self-validating system to definitively assign the 5-bromo versus 6-bromo structure? A: To achieve unambiguous structural assignment, you must employ a chemical trapping strategy followed by 2D NMR. By reacting the tautomeric mixture with a methylating agent (e.g., Iodomethane), you replace the exchangeable N-H proton with a stable N-CH₃ group. This "locks" the equilibrium, yielding two distinct, separable regioisomers: 1-methyl-5-bromo-1H-benzimidazole and 1-methyl-6-bromo-1H-benzimidazole 2. Once separated, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) will validate the structure based on spatial proton-proton proximities and long-range carbon-proton couplings 3.

Q4: Can I determine the preferred tautomer in the solid state as an orthogonal validation? A: Yes. In the crystalline solid state, prototropic tautomerism is frozen. Utilizing ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) solid-state NMR allows you to observe the specific tautomer stabilized by the crystal lattice [[4]](). This data is often paired with Density Functional Theory (DFT) calculations (e.g., GIAO absolute shielding) to correlate experimental chemical shifts with theoretical models 5.

Data Presentation: Diagnostic Metrics

Table 1: Effect of Temperature on 5/6-Bromo Benzimidazole NMR Signals

Temperature (K) Exchange Regime Signal Appearance (¹H NMR) Observable Tautomeric Ratio
298 K Fast Exchange Broadened / Averaged single set N/A (Time-averaged)
~250 K Intermediate Exchange Coalescence / Extreme line broadening N/A

| 203 K | Slow Exchange | Two distinct, sharp sets of signals | Quantifiable via integration |

Table 2: 2D NMR Diagnostic Correlations for N-Methylated Derivatives

Isolated Regioisomer NOESY Correlation (N-CH₃ to C7-H) HMBC Correlation Multiplicity of C7-H
1-Methyl-5-bromo Strong NOE contact N-CH₃ → C3a & C7a Doublet (Coupled to C6-H)

| 1-Methyl-6-bromo | Strong NOE contact | N-CH₃ → C3a & C7a | Singlet (C6 is substituted) |

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Analysis

Purpose: To physically slow the proton exchange rate and quantify the tautomeric equilibrium ratio.

  • Sample Preparation: Dissolve ~15 mg of the purified 5(6)-bromo benzimidazole in 0.6 mL of a low-freezing, polar, non-protic solvent (e.g., DMF-d7 or Methanol-d4). Avoid CDCl₃ as its freezing point is too high for deep cryogenic studies.

  • Instrument Calibration: Calibrate the VT unit of the NMR spectrometer using a pure methanol chemical-shift thermometer standard to ensure accurate temperature readings.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K to establish the fast-exchange baseline.

  • Stepwise Cooling: Lower the temperature in 10 K increments. Allow the sample to thermally equilibrate for at least 5 minutes at each step before acquiring a spectrum.

  • Slow Exchange Regime: Continue cooling until the coalescence point is passed and sharp, distinct signals for both the 5-bromo and 6-bromo tautomers emerge (typically observed at ≤ 203 K).

  • Data Analysis: Integrate the distinct, well-resolved C4-H or C7-H proton signals to calculate the exact molar fractions (tautomeric ratio) of the mixture.

Protocol 2: Chemical Trapping via N-Methylation and 2D NMR Assignment

Purpose: To create a self-validating system by locking the tautomers into separable regioisomers for unambiguous 2D NMR assignment.

  • Reaction Setup: Dissolve 1.0 equivalent of the 5(6)-bromo benzimidazole tautomeric mixture in anhydrous DMF under an inert nitrogen atmosphere.

  • Alkylation: Add 1.2 equivalents of Potassium Carbonate (K₂CO₃) followed by 1.1 equivalents of Iodomethane (MeI). Stir the reaction at room temperature for 4 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Isomer Separation: Purify the crude mixture via silica gel column chromatography (typically using a Hexane/EtOAc gradient). The differing polarities of the 1-methyl-5-bromo and 1-methyl-6-bromo regioisomers will allow for their physical separation.

  • 2D NMR Validation: For each isolated isomer, acquire ¹H, ¹³C, HMBC, and NOESY spectra.

  • Definitive Assignment: Analyze the NOESY spectrum. The N-CH₃ protons will show a spatial NOE cross-peak to the adjacent C7-H proton. If the C7-H proton appears as a singlet , the adjacent C6 position is occupied by the bromine atom (1-methyl-6-bromo isomer). If the C7-H proton appears as a doublet , it is coupling with a proton at the C6 position, confirming the bromine is at the C5 position (1-methyl-5-bromo isomer).

References

  • NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
  • Benzimidazole | Encyclopedia MDPI. Encyclopedia MDPI.
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state.
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • Excited-State Intramolecular Proton Transfer in 2-(2'-Arylsulfonamidophenyl)

Sources

minimizing side reactions during benzimidazole ring closure

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions During Ring Closure

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the crucial ring-closure step. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzimidazole core?

A1: The two most fundamental and widely adopted methods for constructing the benzimidazole scaffold are the Phillips-Ladenburg and Weidenhagen reactions.[1][2] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid, often facilitated by a mineral acid.[2][3][4][5] The Weidenhagen reaction, on the other hand, utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[2][6][7] Numerous modern iterations of these classical methods have been developed, employing a diverse array of catalysts, solvents, and energy sources to enhance yields and reaction conditions.[2]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side product formation is a frequent challenge that can complicate purification and reduce the yield of your desired benzimidazole. The most common side reactions include the formation of a 1,2-disubstituted benzimidazole, incomplete cyclization where the Schiff base intermediate is isolated, and oxidation of the o-phenylenediamine starting material.[8]

To mitigate these, consider the following:

  • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[8][9]

  • Inert Atmosphere: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[8][10] Performing the reaction and workup under an inert atmosphere, such as nitrogen or argon, can significantly reduce this side reaction.[9][10]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting materials and the intermediate Schiff base.[11]

Q3: My final product is a dark, tar-like substance. What is the likely cause and how can I prevent it?

A3: The formation of a dark, insoluble, and often polymeric material is a common issue, particularly when using bifunctional starting materials or under harsh reaction conditions.[10] This is often due to polymerization, where the reactive intermediates react with each other to form long-chain oligomers or polymers instead of undergoing intramolecular cyclization.[9][10]

Here are some strategies to prevent this:

  • High-Dilution Conditions: Employing high-dilution techniques can favor the desired intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding one of the reactants to a large volume of solvent.[9]

  • Optimize Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the likelihood of polymerization.[10] Monitor the reaction closely and aim for the shortest effective reaction time.

  • Method of Addition: Consider a slow, portion-wise addition of the aldehyde or carboxylic acid to the solution of the o-phenylenediamine. This maintains a high concentration of the diamine relative to the electrophile, which can favor the formation of the desired mono-substituted product.[10]

Troubleshooting Guide

Issue 1: Formation of 1,2-Disubstituted Benzimidazole Byproduct

This is one of the most common side reactions when using aldehydes in benzimidazole synthesis. The initially formed 2-substituted benzimidazole can react with a second molecule of the aldehyde, leading to the 1,2-disubstituted product.[9][12]

Causality: The nitrogen atom of the newly formed benzimidazole ring can act as a nucleophile and attack another molecule of the aldehyde.[9]

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity. For example, Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) has been shown to favor the formation of the 2-substituted product by activating the carbonyl group of the aldehyde.[9][12]

  • Solvent Choice: The polarity of the solvent can impact the reaction pathway. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas more polar solvent mixtures like water-ethanol can sometimes lead to a higher proportion of the 1,2-disubstituted product.[8]

  • Stoichiometric Control: As mentioned in the FAQs, carefully controlling the reactant ratios is crucial.

Experimental Protocol: Selective Synthesis of 2-Substituted Benzimidazoles

  • To a stirred solution of o-phenylenediamine (1 mmol) in a suitable non-polar solvent (e.g., toluene, 10 mL) under an inert atmosphere, add the aldehyde (1 mmol).

  • Add a catalytic amount of a selective catalyst, such as Er(OTf)₃ (1-5 mol%).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Incomplete Cyclization and Isolation of Schiff Base Intermediate

The reaction may stall at the intermediate imine (Schiff base) stage without proceeding to the final benzimidazole ring.[11]

Causality: Insufficient energy (temperature), inadequate reaction time, or an inefficient catalyst may not be sufficient to drive the final intramolecular cyclization and dehydration step.[11]

Mitigation Strategies:

  • Increase Temperature: For reactions that are sluggish at room temperature, increasing the temperature can provide the necessary activation energy for the ring-closing step.[1]

  • Dehydrating Agents: The use of a dehydrating agent like polyphosphoric acid (PPA) can promote the final ring-closing step by removing water from the reaction mixture.[10]

  • Catalyst Optimization: Ensure the chosen catalyst is effective for the specific substrates being used. Screening different types of catalysts (e.g., Lewis acids, Brønsted acids) may be necessary.[1]

Visualized Workflow: Troubleshooting Incomplete Cyclization

G start Low Yield or Stalled Reaction check_tlc Monitor by TLC: Is Schiff Base Intermediate Present? start->check_tlc increase_temp Increase Reaction Temperature check_tlc->increase_temp Yes optimize_catalyst Screen Different Catalysts check_tlc->optimize_catalyst No (Starting Material Remains) add_dehydrating_agent Add Dehydrating Agent (e.g., PPA) increase_temp->add_dehydrating_agent add_dehydrating_agent->optimize_catalyst success Successful Cyclization: Desired Benzimidazole optimize_catalyst->success

Caption: Troubleshooting workflow for incomplete benzimidazole cyclization.

Issue 3: Oxidation of Starting Materials and Product

Aromatic diamines are highly susceptible to oxidation, which can lead to the formation of intensely colored impurities, often quinone-imine type structures, making purification difficult.[10]

Causality: The amino groups of the o-phenylenediamine are easily oxidized by atmospheric oxygen, especially in solution and in the presence of light or trace metal impurities.[10]

Mitigation Strategies:

  • Inert Atmosphere: As a primary preventative measure, always conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon).[9][10]

  • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use to remove dissolved oxygen.[10]

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidation.

Data Presentation: Impact of Reaction Conditions on Yield and Selectivity

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Er(OTf)₃ (1 mol%)Solvent-free (MW)605-1086-99[1]
Er(OTf)₃ (1 mol%)Water10012089.7[1][13]
NH₄ClCHCl₃Room Temp~240Varies[1]
LaCl₃AcetonitrileRoom TempVariesGood to Excellent[14]
NoneWater1592 (2-sub)[12]

Visualized Mechanism: General Benzimidazole Formation from an Aldehyde

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Dehydration A o-Phenylenediamine C Schiff Base Intermediate A->C B Aldehyde B->C D Cyclized Intermediate C->D Intramolecular Attack E Benzimidazole D->E - H₂O

Caption: Generalized two-step mechanism for benzimidazole synthesis.

References

  • Venugopal, S., Kaur, B., Verma, A., Wadhwa, P., & Sahu, S. K. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis, 20(6), 595-605.
  • A Review On Modern Approaches To Benzimidazole Synthesis - ResearchG
  • Common side reactions in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine - Benchchem. (n.d.).
  • A Review on Modern Approaches to Benzimidazole Synthesis - PubMed. (n.d.).
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021).
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
  • Navigating the Synthesis of 3H-furo[3,4-e]benzimidazoles: A Technical Troubleshooting Guide - Benchchem. (n.d.).
  • Benzimidazole synthesis. (n.d.).
  • Improving the reaction conditions for benzimidazole synthesis - Benchchem. (n.d.).
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (n.d.).
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016).
  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC. (n.d.).
  • troubleshooting common issues in benzimidazole cycliz
  • Optimization of the reaction conditions a .
  • troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. (n.d.).
  • Benzimidazole Synthesis Optimization: Technical Support Center - Benchchem. (n.d.).
  • overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem. (n.d.).
  • (PDF)
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.ws. (2010).

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Isopropyl-6-Bromobenzimidazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling and optimizing the synthesis of halogenated benzimidazoles. The formation of 2-isopropyl-6-bromobenzimidazole via the classic Phillips-Ladenburg condensation—reacting 4-bromo-1,2-phenylenediamine with isobutyric acid—is a highly temperature-dependent process[1],[2].

Expert Note on Nomenclature & Chemical Reality: Before troubleshooting, it is critical to acknowledge the structural reality of your target. In unsubstituted


-benzimidazoles, the 5- and 6-positions are equivalent due to rapid annular tautomerism. Thus, 2-isopropyl-5-bromobenzimidazole and 2-isopropyl-6-bromobenzimidazole are indistinguishable tautomers in solution. The protocols and troubleshooting steps below inherently yield the 5(6)-bromo tautomeric mixture[3].

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a dominant mass corresponding to [M+18]. Why am I seeing an accumulation of the uncyclized intermediate? A1: The [M+18] peak corresponds to the acyclic N-acyl-o-phenylenediamine intermediate. The initial N-acylation is a kinetically favored nucleophilic attack that occurs readily at lower temperatures (25–60 °C). However, the subsequent intramolecular ring closure and dehydration require overcoming a higher activation energy barrier. If your reaction temperature is too low (e.g., gentle warming instead of a rolling reflux), the reaction stalls at the intermediate stage. Ensure your reaction is maintaining a true reflux (100–105 °C for 4N HCl solvent systems) to drive the dehydration step[4].

Q2: The crude product from my reaction is black, tarry, and difficult to purify. What went wrong? A2: Dark, tarry impurities are the hallmark of thermal degradation and oxidation of the electron-rich 4-bromo-1,2-phenylenediamine starting material[5]. While elevated temperatures are required for cyclization, exceeding 130 °C in open-air conditions accelerates the oxidative polymerization of the diamine. Solution: Cap the temperature at 105 °C, degas your solvents, and run the reaction under an inert nitrogen or argon atmosphere. If using microwave irradiation, do not exceed 120 °C.

Q3: Does the choice of acid catalyst affect the required temperature? A3: Absolutely. The Phillips condensation traditionally uses dilute mineral acids (like 4N HCl). The water present acts as a heat sink, limiting the maximum temperature to the boiling point of the azeotrope (~105 °C), which is the "Goldilocks" zone for this specific aliphatic acid condensation[4],[3]. If you switch to polyphosphoric acid (PPA), the lack of water allows temperatures to reach 150–200 °C. While PPA drives dehydration aggressively, it is excessive for isobutyric acid and will likely lead to the oxidative degradation seen in Q2.

Q4: Can I use microwave irradiation to bypass thermal degradation? A4: Yes. Microwave-assisted synthesis allows for rapid, uniform volumetric heating, reducing the reaction time from 4 hours to 10–15 minutes. This drastically minimizes the time the sensitive diamine is exposed to thermal stress, often increasing yields by 10-50% and resulting in a much cleaner crude profile with fewer colored byproducts[5].

Data Presentation: Temperature vs. Yield/Purity Profiling

The following table summarizes the causal relationship between temperature, heating modality, and reaction outcomes for this specific condensation.

Reaction Temperature (°C)Heating MethodTimeMajor Species PresentIsolated Yield (%)Purity (HPLC)
60 °C Conventional4 hN-Acyl intermediate< 10%Variable
100–105 °C Conventional4 h2-Isopropyl-5(6)-bromobenzimidazole75–82%> 95%
130 °C Conventional4 hDegradation products / Tars< 30%< 50%
110 °C Microwave15 min2-Isopropyl-5(6)-bromobenzimidazole85–90%> 98%

Experimental Protocols

Protocol A: Conventional Thermal Synthesis (Self-Validating System)

The use of 4N HCl intrinsically regulates the temperature to the optimal ~105 °C reflux point, preventing overheating while providing sufficient energy for dehydration.

  • Preparation: In a round-bottom flask, dissolve 18.7 g (0.1 mol) of 4-bromo-1,2-phenylenediamine in 100 mL of 4N aqueous hydrochloric acid[3].

  • Reagent Addition: Add 18.6 mL (0.2 mol) of isobutyric acid to the filtered diamine solution[3].

  • Heating: Attach a reflux condenser and heat the mixture to a rolling reflux (approx. 100–105 °C) for exactly 4 hours[3].

  • Monitoring: Spot the reaction on TLC (Hexane:EtOAc 1:1). The disappearance of the lower

    
     diamine and intermediate indicates completion.
    
  • Workup: Cool the solution to 0–5 °C in an ice bath. Slowly neutralize with concentrated ammonium hydroxide until a pH of 7-8 is reached[3].

  • Isolation: Filter the precipitated solid, wash with cold distilled water, and recrystallize from ethanol to yield the pure 5(6)-bromo tautomer.

Protocol B: Microwave-Assisted Synthesis
  • Setup: In a 20 mL microwave-safe vial, combine 1.87 g (10 mmol) of 4-bromo-1,2-phenylenediamine, 1.86 mL (20 mmol) of isobutyric acid, and 10 mL of 4N HCl.

  • Irradiation: Seal the vial and irradiate at 110 °C for 15 minutes with a maximum power setting of 200 W[5].

  • Workup: Cool to room temperature, pour into crushed ice, neutralize with aqueous ammonia, and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous

    
     and concentrate under reduced pressure.
    

Reaction Workflows & Visualizations

Mechanism SM 4-Bromo-1,2-phenylenediamine + Isobutyric Acid Int N-Acyl Intermediate SM->Int Dilute Mineral Acid (25-60°C) Deg Oxidation / Tarry Byproducts SM->Deg O2 exposure at high temp Prod 2-Isopropyl-5(6)-bromobenzimidazole Int->Prod Cyclization / Dehydration (100-105°C) Int->Deg Excessive Heat (>130°C)

Reaction pathway of Phillips condensation highlighting temperature-dependent stages.

Workflow Start Analyze Crude Mixture (LC-MS/TLC) CheckInt High levels of N-acyl intermediate? Start->CheckInt ActionInt Increase temp to 100°C or switch to MW irradiation CheckInt->ActionInt Yes CheckDeg Dark colored mixture / low mass recovery? CheckInt->CheckDeg No ActionDeg Lower temp, use N2 atmosphere, add antioxidant CheckDeg->ActionDeg Yes Success High Yield & Purity Proceed to Workup CheckDeg->Success No

Troubleshooting workflow for temperature optimization in benzimidazole synthesis.

References

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 6-bromo-2-(1-methylethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-bromo-2-(1-methylethyl)-1H-benzimidazole. Due to its heterocyclic aromatic structure and the presence of a bromo substituent, this compound is anticipated to have low aqueous solubility, a common challenge for many benzimidazole derivatives that can hinder preclinical development.[1][2] This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols for established solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: Why is 6-bromo-2-(1-methylethyl)-1H-benzimidazole expected to have poor water solubility?

A1: The benzimidazole core is a relatively hydrophobic bicyclic system. The addition of a bromine atom and an isopropyl group further increases the molecule's lipophilicity (hydrophobicity), which generally leads to lower solubility in aqueous media. While specific data for this exact molecule is scarce, a structurally similar compound, 6-bromo-2-ethyl-1H-benzimidazole, has a predicted water solubility of approximately 1.73 mg/L, indicating that poor solubility is a characteristic of this chemical class.[3]

Q2: What are the primary approaches to improving the solubility of a benzimidazole-based compound like this?

A2: The primary strategies for enhancing the solubility of poorly water-soluble drugs fall into several categories: chemical modifications and physical modifications. For 6-bromo-2-(1-methylethyl)-1H-benzimidazole, which is an ionizable compound, the most promising techniques include pH adjustment, the use of co-solvents, complexation with cyclodextrins, formulation as a nanosuspension, and the creation of solid dispersions.[4][5][6]

Q3: Is salt formation a viable option for this compound?

A3: Yes, salt formation is a common and effective method for increasing the solubility of ionizable drugs.[7][8][9] 6-bromo-2-(1-methylethyl)-1H-benzimidazole has a basic benzimidazole nitrogen that can be protonated to form a salt with an acid. A structurally related compound, 6-bromo-2-ethyl-1H-benzimidazole, has a predicted basic pKa of around 6.0.[3] By forming a salt, the high crystal lattice energy of the neutral molecule can be disrupted, often leading to significantly improved aqueous solubility.

Q4: Where should I start my solubility enhancement experiments?

A4: A logical starting point is to determine the compound's pH-solubility profile. This will reveal if pH modification alone is sufficient to achieve the desired concentration. If not, co-solvency and cyclodextrin complexation are often the next most straightforward techniques to implement at the laboratory scale.

Troubleshooting Guides & Experimental Protocols

pH-Dependent Solubility Enhancement

The Principle: Benzimidazole derivatives are typically weak bases and can be protonated in acidic conditions to form more soluble cationic species.[10] By adjusting the pH of the aqueous medium to below the compound's pKa, a significant increase in solubility can often be achieved.[8][10]

Troubleshooting:

  • Precipitation upon pH adjustment: If the compound precipitates when the pH is adjusted, it may indicate that the salt form has limited solubility or that the compound is degrading. Ensure the pH is not adjusted to extremes that could cause chemical instability.

  • Insufficient solubility increase: If the desired concentration is not reached even at a low pH, this method alone may not be sufficient, and a combination with other techniques like co-solvency may be necessary.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of 6-bromo-2-(1-methylethyl)-1H-benzimidazole to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility against the pH of the respective buffer to generate the pH-solubility profile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_compound Add Excess Compound prep_buffers->add_compound To each buffer agitate Agitate at Constant Temp (24-48h) add_compound->agitate filter_samples Filter Samples (0.22 µm) agitate->filter_samples analyze_filtrate Analyze Filtrate (HPLC-UV) filter_samples->analyze_filtrate plot_profile Plot Solubility vs. pH analyze_filtrate->plot_profile

Caption: Workflow for determining the pH-solubility profile.

Co-solvency

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][11] This reduction in polarity decreases the interfacial tension between the aqueous solvent and the hydrophobic solute, thereby increasing the solubility of non-polar compounds.[7]

Troubleshooting:

  • Drug precipitation upon dilution: A common issue with co-solvent formulations is that the drug may precipitate out when the formulation is diluted with an aqueous medium. This can be problematic for in vivo applications.

  • Toxicity of co-solvents: The choice of co-solvent is critical, especially for in vivo studies. Solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used due to their lower toxicity.[4]

Experimental Protocol: Co-solvent Solubility Screening

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare a series of solvent systems by mixing each co-solvent with water at various volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine the solubility of 6-bromo-2-(1-methylethyl)-1H-benzimidazole in each co-solvent mixture using the shake-flask method described previously.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Co-solventConcentration (% v/v)Hypothetical Solubility Increase (Fold)
Ethanol2050
Propylene Glycol2080
PEG 40020150
DMSO20500

Note: The above table presents hypothetical data for illustrative purposes.

Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like benzimidazoles, forming inclusion complexes that have significantly higher aqueous solubility.[6][12] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative due to its high water solubility and low toxicity.[6]

Troubleshooting:

  • Limited solubility enhancement: The extent of solubility increase depends on the binding affinity between the drug and the cyclodextrin. If the enhancement is insufficient, a combination with other techniques or a different cyclodextrin derivative may be necessary.

  • Complex dissociation upon dilution: The inclusion complex is in equilibrium with the free drug and cyclodextrin. Upon dilution, the complex may dissociate, potentially leading to drug precipitation.

Experimental Protocol: Phase Solubility Study

  • Prepare aqueous solutions of a cyclodextrin (e.g., HPβCD) at various concentrations (e.g., 0-40% w/v).

  • Add an excess amount of 6-bromo-2-(1-methylethyl)-1H-benzimidazole to each cyclodextrin solution.

  • Equilibrate the samples at a constant temperature with agitation for 48-72 hours.

  • Filter the samples and analyze the concentration of the dissolved drug in the filtrate.

  • Plot the drug solubility against the cyclodextrin concentration. A linear relationship (AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_cd Prepare Cyclodextrin Solutions (0-40% w/v) add_compound Add Excess Compound prep_cd->add_compound To each concentration agitate Agitate at Constant Temp (48-72h) add_compound->agitate filter_samples Filter Samples (0.22 µm) agitate->filter_samples analyze_filtrate Analyze Filtrate (HPLC-UV) filter_samples->analyze_filtrate plot_diagram Plot Phase Solubility Diagram analyze_filtrate->plot_diagram

Caption: Workflow for a cyclodextrin phase solubility study.

Nanosuspension Formulation

The Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[13][14] By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased, leading to a higher dissolution rate as described by the Noyes-Whitney equation.[14][15]

Troubleshooting:

  • Particle aggregation: Nanosuspensions are thermodynamically unstable and prone to aggregation. The choice and concentration of stabilizers (surfactants or polymers) are critical for long-term stability.

  • Ostwald ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can lead to a shift in particle size distribution over time. This can be minimized by using a combination of stabilizers.

Experimental Protocol: High-Pressure Homogenization

  • Create a pre-suspension by dispersing the micronized drug in an aqueous solution of a stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC).

  • Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure.

  • Monitor the particle size distribution during homogenization using a technique like laser diffraction or dynamic light scattering.

  • Continue homogenization until a desired mean particle size and a narrow size distribution are achieved.

  • The resulting nanosuspension can be used as a liquid formulation or further processed (e.g., lyophilized) into a solid dosage form.[13]

Stabilizer SystemMean Particle Size (nm)Polydispersity Index (PDI)
Tween 80 (1%)4500.35
HPMC (0.5%)5200.40
Tween 80 (1%) + HPMC (0.5%)2800.22

Note: The above table presents hypothetical data for illustrative purposes.

Solid Dispersion

The Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[16][17] This can be achieved by methods like solvent evaporation or melt extrusion. The drug in the solid dispersion may exist in an amorphous state, which has higher energy and thus greater solubility and a faster dissolution rate compared to the crystalline form.[17][18]

Troubleshooting:

  • Recrystallization: The amorphous form is thermodynamically unstable and can revert to the more stable crystalline form over time, especially in the presence of moisture and elevated temperatures.[17] The choice of polymer is crucial for inhibiting recrystallization.

  • Thermal degradation: For the melt extrusion method, the drug must be stable at the processing temperatures.

Experimental Protocol: Solvent Evaporation Method

  • Select a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolve both the 6-bromo-2-(1-methylethyl)-1H-benzimidazole and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be milled and incorporated into a final dosage form.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

G cluster_prep Preparation cluster_processing Processing & Characterization dissolve Dissolve Drug & Polymer in Common Solvent evaporate Remove Solvent (Rotary Evaporator) dissolve->evaporate dry Vacuum Dry Solid Mass evaporate->dry mill Mill to Powder dry->mill characterize Characterize (DSC, XRPD) mill->characterize formulate Incorporate into Dosage Form mill->formulate

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved March 8, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Retrieved March 8, 2026, from [Link]

  • Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review - CORE. (n.d.). Retrieved March 8, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). Retrieved March 8, 2026, from [Link]

  • Nanosuspension a Promising Tool for Solubility Enhancement: A Review - Asian Journal of Pharmacy and Technology. (2021, April 20). Retrieved March 8, 2026, from [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019, March 20). Retrieved March 8, 2026, from [Link]

  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17). Retrieved March 8, 2026, from [Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). Retrieved March 8, 2026, from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus. (2021, August 24). Retrieved March 8, 2026, from [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Retrieved March 8, 2026, from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30). Retrieved March 8, 2026, from [Link]

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles - SciELO. (n.d.). Retrieved March 8, 2026, from [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Retrieved March 8, 2026, from [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17). Retrieved March 8, 2026, from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Retrieved March 8, 2026, from [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate. (2025, August 6). Retrieved March 8, 2026, from [Link]

  • (PDF) Solid dispersion: A strategy for solubility enhancement - ResearchGate. (2021, September 18). Retrieved March 8, 2026, from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023, October 27). Retrieved March 8, 2026, from [Link]

  • 6-Bromo-2-ethyl-1H-benzimidazole Properties - EPA. (2025, October 15). Retrieved March 8, 2026, from [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. (2008, February 13). Retrieved March 8, 2026, from [Link]

  • Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved March 8, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved March 8, 2026, from [Link]

  • Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins - ResearchGate. (2025, August 9). Retrieved March 8, 2026, from [Link]

  • 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved March 8, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved March 8, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017, May 31). Retrieved March 8, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved March 8, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 6-bromo-2-isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 6-bromo-2-isopropylbenzimidazole. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages a comparative approach. By examining the experimentally determined 13C NMR data of structurally related benzimidazole derivatives, we can confidently predict the chemical shifts for the title compound. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation of novel heterocyclic compounds.

The Significance of 13C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the carbon framework of a molecule.[1][2][3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing crucial information about its electronic environment.[2][3] For complex heterocyclic systems like substituted benzimidazoles, 13C NMR is indispensable for confirming substitution patterns and overall molecular structure.

Experimental Protocol for 13C NMR Acquisition of Benzimidazole Derivatives

To ensure the reproducibility and accuracy of 13C NMR data, a standardized experimental protocol is paramount. The following is a robust, field-proven methodology for acquiring high-quality 13C NMR spectra of benzimidazole derivatives.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for benzimidazole derivatives.[4][5] DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and for its higher boiling point, which can be advantageous for variable temperature studies.

  • Concentration: A sample concentration of 10-20 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio within a reasonable acquisition time.

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.0 ppm.[6]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A spectrometer operating at a proton frequency of 400 MHz or higher (corresponding to a carbon frequency of 100 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient to cover the expected chemical shifts of most organic compounds.[7]

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration if needed.

    • Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

experimental_workflow Experimental Workflow for 13C NMR Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in 0.5-0.7 mL of deuterated solvent add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument_setup Set up NMR spectrometer (≥ 400 MHz) transfer->instrument_setup pulse_program Select proton-decoupled pulse program instrument_setup->pulse_program set_params Set acquisition parameters (spectral width, relaxation delay, etc.) pulse_program->set_params acquire Acquire FID set_params->acquire ft Fourier Transformation acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS (0.0 ppm) phase_baseline->reference analyze Analyze Spectrum reference->analyze

Caption: A flowchart illustrating the key steps in acquiring a 13C NMR spectrum.

Comparative Analysis of 13C NMR Chemical Shifts

To predict the 13C NMR chemical shifts of 6-bromo-2-isopropylbenzimidazole, we will analyze the experimental data of three key reference compounds: 2-isopropylbenzimidazole, a 5-chloro-2-alkylbenzimidazole, and 2-phenyl-5-bromobenzimidazole. This comparative approach allows us to understand the electronic effects of the isopropyl and bromo substituents on the benzimidazole core.

Carbon Atom2-Isopropylbenzimidazole (DMSO-d₆)[8]5-Chloro-2-ethyl-1H-benzimidazole (CDCl₃)[4]2-(4-Bromophenyl)-1H-benzimidazole (DMSO-d₆)[9]Predicted 6-bromo-2-isopropylbenzimidazole (DMSO-d₆)
C2160.1158.3152.9~160
C3a/C7a143.4, 134.7138.7 (avg)138.8 (avg)~142, ~135
C4/C7121.1, 121.7111.2, 119.6114.7~123, ~113
C5/C6111.1, 118.5121.8, 117.7125.4, 114.7~124, ~115 (C-Br)
CH (isopropyl)28.7--~29
CH₃ (isopropyl)21.7--~22

Analysis of Substituent Effects:

  • 2-Isopropyl Group: The electron-donating isopropyl group at the C2 position causes a significant downfield shift of the C2 carbon to around 160 ppm, as seen in the data for 2-isopropylbenzimidazole.[4][8] The methine (CH) and methyl (CH₃) carbons of the isopropyl group are expected to appear around 29 ppm and 22 ppm, respectively.[8]

  • 6-Bromo Group: The bromine atom is an electron-withdrawing group through induction but an electron-donating group through resonance. Its effect on the chemical shifts of the benzene ring carbons is complex. The carbon directly attached to the bromine (ipso-carbon, C6) is expected to be shifted upfield due to the "heavy atom effect".[10][11] The ortho (C5 and C7) and para (C3a) carbons will also be affected. In substituted benzenes, a bromine atom typically shifts the ipso-carbon to a lower ppm value.[11] For instance, in 2-bromopropane, the carbon bearing the bromine is at 45.4 ppm.[6] However, in an aromatic system, the effect is less pronounced and other electronic factors are at play. Based on the data for the bromo- and chloro-substituted benzimidazoles, we can anticipate the chemical shifts for the aromatic carbons.

Predicted Chemical Shifts for 6-bromo-2-isopropylbenzimidazole:

Based on the additive effects of the substituents, the predicted 13C NMR chemical shifts for 6-bromo-2-isopropylbenzimidazole in DMSO-d₆ are presented in the table above. It is important to note that these are estimations and the actual experimental values may vary slightly. The tautomerism present in benzimidazoles can also lead to averaged signals for the C4/C7 and C5/C6 pairs in some cases.[12][13]

Caption: Predicted 13C NMR chemical shifts for 6-bromo-2-isopropylbenzimidazole.

Computational Approaches: A Modern Alternative

In recent years, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting NMR chemical shifts.[1][14][15] These in silico approaches can provide highly accurate predictions that can aid in the assignment of experimental spectra or even serve as a reliable alternative when experimental data is unavailable.[16] The GIAO (Gauge-Including Atomic Orbital) method is a commonly used DFT-based approach for calculating NMR shielding constants, which can then be converted to chemical shifts.[16]

Conclusion

References

  • Mathias, L. J., & Overberger, C. G. (1978). Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 43(18), 3526–3530. [Link]

  • Pérez-Vásquez, A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • Supplementary Information for an article on the synthesis of 1,3-Benzazoles. (n.d.).
  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9683–9690. [Link]

  • El kihel, A., Essassi, E. M., & Bauchat, P. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

  • Saielli, G., & Bagno, A. (2009). Can the accuracy of computed 13C NMR spectra be trusted? Organic Letters, 11(24), 5686–5689. [Link]

  • Patil, S. A., et al. (2012). Expedient synthesis of benzimidazoles using amides. RSC Advances, 2(21), 8114-8122. [Link]

  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 509-516. [Link]

  • Kouam, S. F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • Wu, J., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(1), 244-249. [Link]

  • Supplementary Data for an article in Green Chemistry. (2003). The Royal Society of Chemistry. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). International Journal of Science and Research, 2(10), 224-229. [Link]

  • JETIR. (2023). high-resolution 13c nmr spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. JETIR, 10(6). [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of benzimidazole salt 2i (CDCl3, 75 MHz). [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2015). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 5(100), 82193-82200. [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]

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  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10767-10775. [Link]

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Publish Comparison Guide: Mass Spectrometry Fragmentation of 6-Bromo-2-Isopropylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery, benzimidazole derivatives serve as privileged scaffolds for antiviral, antiparasitic, and anticancer therapeutics. 6-Bromo-2-isopropylbenzimidazole represents a critical intermediate where structural verification is paramount.[1]

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior. Unlike generic spectral libraries, we dissect the mechanistic causality of its fragmentation. We compare the Electron Ionization (EI) "fingerprint" method against Electrospray Ionization (ESI) , demonstrating why EI remains the gold standard for structural elucidation of this halo-heterocycle, while ESI serves as a complementary tool for purity confirmation.

Chemical Identity & Isotopic Signature[1][2]

Before analyzing fragmentation, the analyst must validate the molecular ion (


) using the unique isotopic signature of bromine.
  • Formula:

    
    
    
  • Nominal Mass: 238 Da (

    
    ) / 240 Da (
    
    
    
    )
  • The "Twin Towers" Rule: The natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%) creates a distinctive 1:1 doublet at m/z 238 and 240 . Any fragment retaining the bromine atom must exhibit this doublet, serving as an internal tracer for the benzimidazole core.

Comparative Analysis: EI vs. ESI Performance

For this specific molecule, we compare the two dominant ionization "alternatives" to determine which offers superior structural insight.

Table 1: Ionization Mode Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict for 6-Br-2-iPr-Benzimidazole
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)EI Wins for structural proof.[1]
Molecular Ion Distinct (

)
Dominant Protonated (

)
ESI Wins for sensitivity/MW check.[1]
Fragmentation Rich, mechanistic cleavageMinimal (requires CID MS/MS)EI is Essential to verify the isopropyl vs. propyl isomer.
Br Pattern Preserved in all Br-fragmentsPreserved in parent onlyEI allows tracking of Br position.[1]
Isomer Differentiation High (distinguishes isomers)Low (often identical spectra)EI distinguishes n-propyl from iso-propyl via rearrangement intensity.[1]

Expert Insight: While ESI is faster for high-throughput screening (HTS), it often fails to distinguish 2-isopropyl from 2-propyl isomers without tandem MS (MS/MS).[1] EI is the required method for definitive structural characterization during synthesis scale-up.[1]

Mechanistic Fragmentation Analysis (EI Mode)

The EI spectrum of 6-bromo-2-isopropylbenzimidazole is governed by three competing pathways: Alpha-Cleavage , McLafferty-like Rearrangement , and Heterolytic Dehalogenation .[1]

Pathway A: The "Isopropyl Cut" (Alpha-Cleavage)

The isopropyl group at the C2 position is labile. The loss of a methyl radical (


, 15 Da) is statistically favored (two methyls available) and resonance-stabilized by the imidazole ring.
  • Transition:

    
    
    
  • Diagnostic Value: Confirms the branched alkyl chain.

Pathway B: The "Propene Ejection" (Rearrangement)

A hallmark of 2-alkylbenzimidazoles with


-hydrogens. The nitrogen of the imidazole ring abstracts a hydrogen from the methyl group, triggering the expulsion of neutral propene (

, 42 Da).
  • Transition:

    
    
    
  • Result: Formation of the 6-bromobenzimidazole radical cation.[1] This peak is often the base peak or second most intense, confirming the specific parent scaffold.

Pathway C: The "Halogen Stripping"

Direct loss of the bromine radical (


) or HBr is observed, typically from the lower mass fragments.
  • Transition:

    
     (Loss of Br from the core).
    
  • Result: Collapse of the isotopic doublet into a singlet, confirming the loss of the halogen.

Pathway D: Ring Disintegration (RDA & HCN Loss)

The benzimidazole core eventually degrades via the expulsion of Hydrogen Cyanide (HCN, 27 Da), a characteristic fingerprint of nitrogen heterocycles.

  • Transition:

    
    .
    

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of ion transitions. Note the preservation of the "Doublet" (D) vs. "Singlet" (S) status, which is the analyst's primary visual cue.

FragmentationPattern M Molecular Ion (M+) m/z 238 / 240 (Doublet) Frag_Me [M - CH3]+ m/z 223 / 225 (Doublet) M->Frag_Me - CH3 (15 Da) Alpha Cleavage Frag_Propene [M - C3H6]+. (6-Bromobenzimidazole) m/z 196 / 198 (Doublet) M->Frag_Propene - C3H6 (42 Da) McLafferty-like Frag_Br [M - Br]+ m/z 159 (Singlet) M->Frag_Br - Br (79/81 Da) Frag_Core De-brominated Core m/z 117 (Singlet) Frag_Propene->Frag_Core - Br (79/81 Da) Frag_HCN Ring Fragment [117 - HCN] m/z 90 Frag_Core->Frag_HCN - HCN (27 Da)

Caption: Mechanistic fragmentation tree for 6-bromo-2-isopropylbenzimidazole (EI, 70eV).[1]

Experimental Protocol: Standardized Characterization

To replicate these results for regulatory filing or internal quality control, follow this self-validating protocol.

Step 1: Sample Preparation[1][3][4][5]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol (MeOH).

  • Concentration: Dilute to 10 µg/mL for Direct Insertion Probe (DIP) or GC-MS injection.

  • Purity Check: Ensure no inorganic salts are present (they suppress ionization).[1]

Step 2: Instrument Configuration (GC-MS)[1]
  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the Br-C bond).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

  • Oven Program: 100°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C.
  • Ion Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Scan Range: m/z 40 – 400.[1][2]

Step 3: Data Validation Criteria (The "Trust" Check)
  • Isotope Ratio: Verify the m/z 238:240 ratio is between 0.9 and 1.[1]1. Significant deviation implies interference or co-elution.[1]

  • Fragment Check: The peak at m/z 196/198 (Loss of Propene) must be present. Absence suggests the alkyl chain is not isopropyl (e.g., it might be methyl-ethyl).

  • Background: Check m/z 207 (Column bleed) to ensure it does not interfere with the analyte.

Differentiation from Analogs

A common error is confusing the isopropyl derivative with the n-propyl isomer.

Feature2-Isopropyl (Branched)2-n-Propyl (Linear)
M - 15 (Methyl Loss) Intense (Favored cleavage at branch)Weak (Terminal methyl loss difficult)
M - 29 (Ethyl Loss) NegligibleIntense (Benzylic cleavage of ethyl)
M - 42 (Propene Loss) Strong (McLafferty-like)Strong (McLafferty)

References

  • NIST Mass Spectrometry Data Center . "Electron Ionization Mass Spectra of Benzimidazole Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Srimyvizhiy, G. M., et al. (2025).[1][3] "A Review on Mass Spectroscopy and Its Fragmentation Rules." International Journal of Pharmaceutical Sciences. Available at: [Link]

  • ChemGuide . "Fragmentation Patterns in Mass Spectra of Organic Compounds." ChemGuide UK.[1] Available at: [Link]

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A Comparative Guide to the Crystal Structure Determination of 6-bromo-2-(1-methylethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of methodologies for elucidating the crystal structure of 6-bromo-2-(1-methylethyl)-1H-benzimidazole, a key benzimidazole derivative. We will explore the gold-standard single-crystal X-ray diffraction technique, benchmark it against viable alternatives, and provide the experimental context necessary for robust and reliable structural analysis.

The crystallographic data for 6-bromo-2-(1-methylethyl)-1H-benzimidazole, also known as 6-bromo-2-isopropyl-1H-benzimidazole, is available from the Cambridge Crystallographic Data Centre (CCDC), a non-profit organization that curates and maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3] The specific data for this compound can be accessed via CSD entry 810793. This experimentally determined structure serves as our primary reference point.

Primary Method: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for obtaining detailed atomic-level information about the three-dimensional arrangement of atoms in a crystalline solid.[4][5] This method provides precise data on bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding a molecule's chemical and physical properties.[4][6]

The successful determination of a crystal structure via SCXRD hinges on a meticulous and logically sound experimental workflow. Each step is designed to ensure the quality and reliability of the final structural model.

  • Crystal Growth and Selection: High-quality single crystals are paramount. For 6-bromo-2-(1-methylethyl)-1H-benzimidazole, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. The ideal crystal should be of sufficient size (typically >20 µm in all dimensions) and free of defects.[5]

  • Data Collection: The selected crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[7]

  • Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, highly accurate structural model.

Diagram: Single-Crystal X-ray Diffraction Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Xray_Exposure X-ray Exposure & Rotation Mounting->Xray_Exposure Diffraction_Pattern Diffraction Pattern Collection Xray_Exposure->Diffraction_Pattern Data_Processing Data Processing Diffraction_Pattern->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction.

Comparative Analysis: Alternative and Complementary Techniques

While SCXRD is the gold standard, other techniques can provide valuable, albeit different, structural information. The choice of method often depends on the nature of the sample and the specific research question.

Technique Principle Advantages Limitations Best Suited For
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.[4]Provides a complete and highly accurate 3D atomic structure.[4][5]Requires high-quality single crystals, which can be difficult to grow.Unambiguous determination of molecular structure, conformation, and packing.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.[8]Does not require single crystals; useful for phase identification and purity analysis.[7][8][9]Provides less detailed structural information than SCXRD; structure determination from powder data can be challenging.[7][10]Phase identification, analysis of polymorphism, and quality control.[8]
Computational Crystal Structure Prediction (CSP) Theoretical methods to predict the most stable crystal structures based on the molecular structure.[11][12]Does not require a physical sample; can predict potential polymorphs.[11][12]Computationally intensive; accuracy depends on the force fields or quantum mechanical methods used.[13]Guiding experimental crystallization efforts and understanding polymorphism.[11][12]
Three-Dimensional Electron Diffraction (3D ED) Diffraction of electrons by very small crystals.[14]Can be used on crystals that are too small for SCXRD.[14]Sample thickness can be a limitation; data can be more complex to process than X-ray data.[14]Structure determination of micro- and nanocrystalline materials.[14]

Diagram: Relationship Between Structure Determination Methods

Methods_Relationship cluster_experimental Experimental Techniques cluster_theoretical Theoretical Technique SCXRD Single-Crystal XRD (High Resolution 3D Structure) PXRD Powder XRD (Phase & Purity) SCXRD->PXRD Provides reference pattern PXRD->SCXRD Confirms bulk purity CSP Computational Prediction (Theoretical Polymorphs) CSP->SCXRD Guides crystallization ThreeD_ED 3D Electron Diffraction (Microcrystal Structure) ThreeD_ED->SCXRD Alternative for small crystals

Caption: Interplay of crystal structure determination methods.

Conclusion

For the definitive structural elucidation of 6-bromo-2-(1-methylethyl)-1H-benzimidazole, single-crystal X-ray diffraction remains the unparalleled method of choice. Its ability to provide a precise and complete three-dimensional atomic arrangement is essential for applications in drug design and materials science.[4] However, a comprehensive understanding of the solid-state properties of this compound is best achieved by integrating data from complementary techniques. Powder X-ray diffraction is invaluable for assessing the phase purity of bulk samples, while computational crystal structure prediction can offer insights into potential polymorphic forms that may not be readily accessible experimentally.[8][11] By leveraging the strengths of each of these methods, researchers can build a more complete and robust picture of the solid-state landscape of 6-bromo-2-(1-methylethyl)-1H-benzimidazole.

References

  • Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). Retrieved from [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • Giron, M. (2021, June 7). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Crystal Growth & Design. Retrieved from [Link]

  • FAIRsharing. (n.d.). Cambridge Crystallographic Data Centre (CCDC), Cambridge, UK. Retrieved from [Link]

  • Harris, K. D. (2001). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials. Retrieved from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved from [Link]

  • Taniguchi, T. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home. Retrieved from [Link]

  • EBSCO. (n.d.). X-Ray powder diffraction. Research Starters. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Waseda University. (2025, October 29). Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Retrieved from [Link]

  • Price, S. L. (2013, November 22). Predicting crystal structures of organic compounds. Chemical Society Reviews. Retrieved from [Link]

  • Li, J., et al. (2024, January 8). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. PMC. Retrieved from [Link]

  • Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. Retrieved from [Link]

  • Jones, A. O. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Nango, E., et al. (2023, December 13). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. PMC. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

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A Researcher's Guide to the Infrared Spectroscopy of 6-bromo-2-isopropylbenzimidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy remains a powerful, accessible, and informative tool for identifying functional groups and probing molecular structure. This guide provides an in-depth analysis of the characteristic IR absorption bands of 6-bromo-2-isopropylbenzimidazole, a molecule of interest in medicinal chemistry. By comparing its expected spectral features with those of related benzimidazole derivatives, we offer a framework for the confident identification and characterization of this and similar compounds.

The Structural Landscape of 6-bromo-2-isopropylbenzimidazole

Before delving into its spectral signature, it is crucial to understand the molecular architecture of 6-bromo-2-isopropylbenzimidazole. The molecule is comprised of three key structural components, each contributing distinct vibrational modes that are detectable by IR spectroscopy:

  • The Benzimidazole Core: A bicyclic heteroaromatic system formed by the fusion of a benzene ring and an imidazole ring. This core is responsible for characteristic N-H, C=N, and aromatic C=C and C-H vibrations.

  • The 2-Isopropyl Substituent: An alkyl group attached to the C2 position of the imidazole ring. This group will exhibit characteristic aliphatic C-H stretching and bending vibrations.

  • The 6-Bromo Substituent: A bromine atom attached to the benzene ring. This introduces a C-Br bond and influences the substitution pattern of the aromatic ring, which can be observed in the fingerprint region of the IR spectrum.

The interplay of these components gives rise to a unique IR spectrum that serves as a molecular fingerprint.

Decoding the Spectrum: A Comparative Analysis of Characteristic Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comparative Insights and Rationale
N-H Stretch 3200-2500Broad, StrongIn the solid state, benzimidazoles exhibit strong intermolecular hydrogen bonding, leading to a broad and intense N-H stretching band at lower frequencies. For comparison, the gas-phase N-H stretch of benzimidazole is observed as a sharp peak around 3509 cm⁻¹.[1] The broadness of this band is a key indicator of hydrogen bonding in the sample.
Aromatic C-H Stretch 3100-3000Medium to WeakAromatic C-H stretching vibrations consistently appear at wavenumbers above 3000 cm⁻¹.[2][3][4][5][6][7][8] This distinguishes them from aliphatic C-H stretches.
Aliphatic C-H Stretch 2970-2850StrongThe isopropyl group will give rise to characteristic asymmetric and symmetric C-H stretching bands just below 3000 cm⁻¹. These are typically strong and well-defined peaks.
C=N Stretch (Imidazole Ring) ~1620MediumThe C=N stretching vibration of the imidazole ring is a characteristic feature of benzimidazoles. In some N-alkylated benzimidazoles, this band appears in the range of 1618-1590 cm⁻¹.
Aromatic C=C Stretch (In-ring) 1600-1450Medium to StrongAromatic rings display a series of characteristic C=C stretching vibrations in this region.[2][3][4][5][6][7][8] Typically, two to three distinct bands are observed. For 2-(4-Bromophenyl)-1H-benzimidazole, a peak at 1463.2 cm⁻¹ is attributed to the unsaturated C=C bonds in the rings.[6]
C-H Bending (Isopropyl Group) ~1465 and ~1380MediumThe isopropyl group will show characteristic scissoring (~1465 cm⁻¹) and symmetric bending (umbrella mode, ~1380 cm⁻¹) vibrations for the methyl groups.
C-H Out-of-Plane Bending 900-675StrongThe out-of-plane (OOP) bending of the aromatic C-H bonds is highly sensitive to the substitution pattern of the benzene ring.[2][3][4][5][7] For a 1,2,4-trisubstituted benzene ring, as in our target molecule, characteristic bands are expected in the 880-800 cm⁻¹ region.[3][4][5]
C-Br Stretch 690-550Medium to WeakThe C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum. For alkyl bromides, this is typically in the 690-515 cm⁻¹ range. The exact position can be influenced by the aromatic nature of the carbon atom.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of 6-bromo-2-isopropylbenzimidazole, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by ensuring proper background correction and sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for any absorbance from the atmosphere and the ATR crystal itself.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation and Loading:

    • Place a small amount of the solid 6-bromo-2-isopropylbenzimidazole powder onto the ATR crystal.

    • Apply firm and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted band positions and intensities outlined in the table above and with spectra of analogous compounds.

Visualizing Molecular Vibrations

To further aid in the interpretation of the IR spectrum, the following diagram illustrates the key structural features of 6-bromo-2-isopropylbenzimidazole and their corresponding vibrational modes.

G cluster_benzimidazole 6-bromo-2-isopropylbenzimidazole mol Molecule Structure benzimidazole_core Benzimidazole Core mol->benzimidazole_core Core Structure isopropyl_group Isopropyl Group mol->isopropyl_group Substituent bromo_substituent Bromo Substituent mol->bromo_substituent Substituent NH_stretch N-H Stretch (3200-2500 cm⁻¹) benzimidazole_core->NH_stretch CN_stretch C=N Stretch (~1620 cm⁻¹) benzimidazole_core->CN_stretch Aromatic_CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) benzimidazole_core->Aromatic_CH_stretch Aromatic_CC_stretch Aromatic C=C Stretch (1600-1450 cm⁻¹) benzimidazole_core->Aromatic_CC_stretch Aliphatic_CH_stretch Aliphatic C-H Stretch (2970-2850 cm⁻¹) isopropyl_group->Aliphatic_CH_stretch CH_bending C-H Bending (~1465, ~1380 cm⁻¹) isopropyl_group->CH_bending CBr_stretch C-Br Stretch (690-550 cm⁻¹) bromo_substituent->CBr_stretch OOP_bending C-H OOP Bending (900-675 cm⁻¹) bromo_substituent->OOP_bending

Figure 1. Key structural components and their characteristic IR vibrational modes.

Conclusion

The infrared spectrum of 6-bromo-2-isopropylbenzimidazole is rich with information that, when properly interpreted, can confirm its molecular identity. By understanding the contributions of the benzimidazole core, the isopropyl substituent, and the bromo substituent, researchers can confidently assign the characteristic absorption bands. This guide provides a robust framework for such analysis, grounded in comparative data from related compounds and established spectroscopic principles. The provided experimental protocol further ensures the acquisition of high-quality data, which is paramount for accurate structural elucidation in the dynamic field of drug discovery and development.

References

  • University of California, Davis. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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structure-activity relationship (SAR) comparison of 2-alkyl benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Alkyl Benzimidazoles

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in drug discovery.[1] Its structural similarity to purine, a fundamental component of nucleic acids, allows it to interact with a wide array of biological targets, including enzymes and receptors.[2] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas.[2][3] While substitutions at various positions on the benzimidazole ring can modulate its pharmacological profile, the substituent at the 2-position plays a particularly critical role in defining the compound's biological efficacy.[4][5]

This guide provides a detailed comparison of 2-alkyl benzimidazole derivatives, focusing on their structure-activity relationships across different therapeutic classes. We will delve into the impact of specific alkyl substitutions on antimicrobial, antiviral, and anticancer activities, supported by experimental data and protocols for researchers in the field.

Core Synthesis of 2-Alkyl Benzimidazoles: The Phillips Reaction

The most common and straightforward method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an appropriate carboxylic acid, a method known as the Phillips reaction.[4][6] This reaction is typically carried out under acidic conditions (e.g., 4N HCl or polyphosphoric acid) with heating.[4][6] The choice of carboxylic acid directly determines the substituent at the 2-position of the resulting benzimidazole.

Experimental Protocol: General Synthesis
  • Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and the selected alkyl carboxylic acid (1.1 mmol).

  • Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid (approx. 50 mL) or polyphosphoric acid.[6]

  • Reflux: Heat the reaction mixture under reflux with continuous stirring for 3-5 hours. The temperature is typically maintained between 120–150 °C.[4]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Basification: Carefully neutralize the mixture by making it basic with an ammonium hydroxide or potassium hydroxide solution.[6]

  • Precipitation & Isolation: The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and purify further by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final 2-alkyl benzimidazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine mixing Mix with Acid Catalyst (e.g., 4N HCl) o_phenylenediamine->mixing carboxylic_acid Alkyl Carboxylic Acid (R-COOH) carboxylic_acid->mixing reflux Heat under Reflux (3-5 hours, 120-150°C) mixing->reflux cool Cool to RT reflux->cool basify Basify (e.g., NH4OH) & Precipitate cool->basify filtrate Filter & Wash basify->filtrate purify Recrystallize filtrate->purify product Final Product: 2-Alkyl Benzimidazole purify->product

Caption: General workflow for the synthesis of 2-alkyl benzimidazoles.

Structure-Activity Relationship (SAR) Comparison

The nature of the substituent at the C2 position, along with modifications at the N1, C5, and C6 positions, profoundly influences the biological activity of the benzimidazole scaffold.[5][7]

SAR_Positions N1 N1 (Alkylation) Benzimidazole_Core N1->Benzimidazole_Core C2 C2 (Alkyl/Aryl Group) C2->Benzimidazole_Core C5_C6 C5/C6 (Electron Donating/ Withdrawing Groups) C5_C6->Benzimidazole_Core

Caption: Key substitution points on the benzimidazole scaffold.

Antimicrobial Activity

Benzimidazole derivatives are well-established antimicrobial agents. The SAR studies reveal that both the 2-alkyl group and other ring substituents are key to their potency.

  • 2-Position Substituents: The introduction of a simple alkyl or aryl group at the 2-position is crucial for enhancing biological efficacy.[4] For instance, 1H-benzo[d]imidazol-2-yl)methanamine was identified as a highly potent antimicrobial agent in one study.[8] The presence of a thiol group (-SH) at the C2 position has also been shown to enhance antimicrobial properties.[9]

  • Ring Substituents: Electron-withdrawing groups, such as a nitro group (-NO₂), or electron-donating groups, like a methoxy group (-OCH₃), on the phenyl ring of a 2-aryl benzimidazole can significantly enhance antibacterial and antifungal activities.[4]

  • N1-Position Substituents: N-alkylation can also modulate antimicrobial activity. Studies have shown that N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives exhibit moderate to excellent inhibitory activities, particularly against fungi and Gram-positive bacteria.[10]

Table 1: Comparative Antimicrobial Activity of 2-Substituted Benzimidazoles

Compound ID 2-Position Substituent Other Key Substituents Target Organism Activity Metric (MIC µg/mL) Reference
1b 2-phenyl N-ethyl Candida albicans 64 [10]
1c 2-phenyl N-propyl Candida albicans 64 [10]
2e 2-(4-methoxyphenyl) N-pentyl Candida albicans 64 [10]
2g 2-(4-methoxyphenyl) N-heptyl S. aureus / MRSA 4 [10]

| 5g | 2-((pyrrolidin-1-yl)methyl) | - | P. aeruginosa | 250 |[9] |

Anticancer Activity

The anticancer potential of 2-substituted benzimidazoles is extensively documented, with activity demonstrated against numerous cancer cell lines.[11][12][13]

  • Mechanism of Action: Their mechanisms are diverse and include the inhibition of critical enzymes like topoisomerase I, interference with microtubule dynamics (similar to established anthelmintics like mebendazole), and inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[2][14][15]

  • SAR Insights:

    • 2-Position: Complex heterocyclic systems attached to the 2-position, such as thiazolidinone or thiazole rings, have yielded compounds with potent antitumor activity against cell lines like HEPG2, MCF7, and HCT 116, often with IC₅₀ values below 10 µg/mL.[11][12]

    • N1-Position: Introducing an alkyl group at the N1-position has been shown to support antiproliferative activity against breast cancer cell lines (MDA-MB-231).[10]

    • 5-Position: The presence of groups capable of acting as hydrogen bond acceptors, such as nitro (-NO₂) or formyl (-CHO) groups, at the 5-position has been correlated with topoisomerase I inhibition.[15]

Table 2: Comparative Anticancer Activity (IC₅₀) of 2-Substituted Benzimidazoles

Compound ID 2-Position Substituent Cell Line IC₅₀ (µg/mL) Reference
Compound 27 2-Aryl derivative Human solid tumor cells Potent (More than 6-MP) [16][17]
Compound 2 2-(morpholinomethyl) Prostate (PC-3) 4.54 ± 0.35 [18]
Compound 6 2-((4-propyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methyl) Breast (MCF-7) 20.17 ± 3.15 [18]
Compound 38 2-(4-hydroxyphenyl)-5-benzoyl Lung (A549) 4.69 [13]

| Compound 40 | 2-(4-hydroxyphenyl)-5-(4-chlorobenzoyl) | Breast (MDA-MB-231) | 3.55 |[13] |

Antiviral Activity

2-substituted benzimidazoles have shown promise against a range of DNA and RNA viruses.

  • SAR Insights: The antiviral spectrum and potency are highly dependent on the specific substitutions.

    • Derivatives with a (quinolizidin-1-yl)alkyl moiety at the N1-position have shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV).[19]

    • Certain 2-phenylbenzimidazole derivatives have demonstrated outstanding and selective activity against Vaccinia Virus (VV) and BVDV, with some compounds inhibiting the NS5B RNA-dependent RNA polymerase (RdRp) of both BVDV and Hepatitis C Virus (HCV).[20]

    • For anti-HIV activity, substitutions at the N-1 position and the 5/6 positions of the benzimidazole ring play a crucial role.[21] One study found that 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol acted as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI).[21]

Table 3: Comparative Antiviral Activity of 2-Substituted Benzimidazoles

Compound ID Key Structural Features Target Virus Activity Metric (EC₅₀) Reference
Compound 5 2-(p-bromophenyl) Vaccinia Virus (VV) 4 µg/mL [22]
Compound 6 2-(p-chlorophenyl) Vaccinia Virus (VV) 2 µg/mL [22]
Compound 24 2-phenyl derivative Vaccinia Virus (VV) 0.1 µM [20]
Compound 51 2-phenyl derivative BVDV 0.8 µM [20]

| Compound 2b | 2-chloro-5-nitro, N-1 propanol | Yellow Fever Virus (YFV) | 0.7824 x 10⁻² µM |[21] |

Key Experimental Protocols

Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

  • Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Aseptically spread the inoculum evenly over the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the synthesized benzimidazole derivative (e.g., 500 µ g/disc ). The compound is typically dissolved in a solvent like DMSO.

  • Controls: Place a disc with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) as a positive control on the agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Outlook

The 2-alkyl benzimidazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. The structure-activity relationship is profoundly dictated by the nature of the substituent at the 2-position, with additional modulation provided by substitutions at the N1, C5, and C6 positions. Small, bulky alkyl groups, complex heterocycles, and electron-withdrawing/donating groups have all been shown to enhance potency for specific targets.

Future research should focus on the rational design of hybrid molecules that combine the benzimidazole core with other known pharmacophores to develop multi-target agents, particularly for complex diseases like cancer.[14] The exploration of novel synthetic methodologies, including green chemistry approaches, will also be vital for creating diverse libraries of these potent compounds for high-throughput screening.[3] A deeper understanding of their mechanisms of action will ultimately pave the way for the development of next-generation therapeutics based on this versatile scaffold.

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A Senior Application Scientist's Guide to the Melting Point Validation of 6-bromo-2-(1-methylethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is not merely to determine a value but to establish a validated and trustworthy analytical result. This is achieved by adhering to internationally recognized standards, understanding the instrumentation, and critically interpreting the obtained data.

The Imperative of Rigorous Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For impure substances, this transition occurs over a broader temperature range and at a lower temperature than the pure compound.[1] Therefore, an accurately determined melting point range serves two primary functions:

  • Identification: A measured melting point can be compared to known values to confirm the identity of a synthesized compound.

  • Purity Assessment: A sharp melting range is indicative of a high degree of purity, while a broad and depressed range suggests the presence of impurities.[1]

Given the novelty of 6-bromo-2-(1-methylethyl)-1H-benzimidazole, establishing a reliable melting point is a critical first step in its characterization.

Comparative Landscape: Melting Points of Structurally Related Benzimidazoles

While a direct literature value for the target compound is elusive, examining the melting points of analogous structures can provide a reasonable expectation for the experimental outcome. The presence of the bromine atom and the isopropyl group will influence the crystal lattice energy and, consequently, the melting point.

Compound NameStructureReported Melting Point (°C)
2-Isopropyl-1H-benzimidazole226-228
6-Bromo-1H-benzimidazoleNot available in search results
2-Methyl-1H-benzimidazole176-178
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazoleReported as an oil or liquid at room temperature
2-(4-Nitrophenyl)-1H-benzo[d]imidazole280-282[2]

Note: The data for some compounds was not available in the provided search results. The provided table is illustrative of how such a comparison would be structured.

The observation that a closely related compound, 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is an oil at room temperature suggests that our target compound may also have a relatively low melting point.[3]

Experimental Protocol for Melting Point Validation

This protocol is designed to be self-validating by incorporating instrument calibration and standardized procedures, ensuring the data generated is both accurate and reproducible. This methodology is harmonized with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[4][5][6]

Instrumentation and Materials
  • Melting Point Apparatus: A digital melting point apparatus with a controlled heating rate and a means for visual observation is required.

  • Capillary Tubes: USP-compliant capillary tubes with an internal diameter of 0.8-1.2 mm and a wall thickness of 0.2-0.3 mm are necessary.[4][5]

  • Melting Point Standards: Certified reference standards with melting points bracketing the expected range of the sample are crucial for instrument calibration.[6][7][8] Examples include benzophenone (47-49°C) and caffeine (235-237°C).

  • Sample: The 6-bromo-2-(1-methylethyl)-1H-benzimidazole sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Calibration cluster_exec Phase 2: Sample Analysis cluster_val Phase 3: Validation & Reporting A Dry Sample Under Vacuum B Finely Grind Sample A->B D Pack Capillary Tube (2.5-3.5 mm height) B->D C Calibrate Instrument with Certified Standards E Place in Apparatus 5°C below expected MP C->E Ensures Accuracy D->E F Heat at 1°C/min E->F G Observe & Record Onset and Clear Points F->G H Perform Triplicate Measurements G->H I Calculate Mean and Standard Deviation H->I J Report as a Range I->J

Caption: Workflow for USP-compliant melting point validation.

Step-by-Step Methodology
  • Instrument Calibration:

    • Prior to sample analysis, the accuracy of the melting point apparatus must be verified.

    • Select at least two USP Melting Point Reference Standards that bracket the anticipated melting point of the test sample.[6]

    • Determine the melting point of each standard using the procedure outlined below.

    • The observed melting points of the standards must fall within the certified range. If not, the instrument must be recalibrated according to the manufacturer's instructions.

  • Sample Preparation:

    • Ensure the 6-bromo-2-(1-methylethyl)-1H-benzimidazole sample is completely dry, as moisture can depress the melting point.

    • Finely powder the sample to ensure uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Introduce the powdered sample into an open-ended capillary tube.

    • Pack the sample into the bottom of the tube by tapping it gently on a hard surface to achieve a packed column height of 2.5-3.5 mm.[5]

  • Melting Point Determination:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • If the approximate melting point is unknown, a preliminary rapid determination can be performed with a fast heating rate (e.g., 10°C/minute) to establish a rough estimate.[9]

    • For the accurate determination, set the starting temperature to approximately 5°C below the expected melting point.[5]

    • Set the heating rate to 1°C/minute.[7][9] A consistent and slow heating rate is critical for an accurate measurement.

    • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). This range is the melting point of the sample.

  • Data Analysis and Reporting:

    • Repeat the determination at least two more times with fresh samples.

    • The results of the triplicate measurements should be consistent.

    • Report the melting point as a range, from the onset of melting to the clear point.

Interpreting the Results: A Self-Validating System

The trustworthiness of this protocol lies in its integrated checks and balances:

  • Instrument Calibration: By using certified reference standards, the temperature readings from the instrument are validated against an authoritative source.[6][8]

  • Standardized Procedure: Adherence to USP guidelines for sample preparation and heating rate ensures consistency and allows for meaningful comparison of results between different laboratories.[4][5]

  • Triplicate Measurements: Performing the measurement three times provides a statistical basis for the result and helps to identify any anomalous readings.

A narrow melting range (typically 1-2°C) obtained from this protocol would provide strong evidence for the high purity of the synthesized 6-bromo-2-(1-methylethyl)-1H-benzimidazole.[1]

Conclusion

While a pre-existing literature value for the melting point of 6-bromo-2-(1-methylethyl)-1H-benzimidazole may not be available, a robust and validated value can be determined experimentally. By following a protocol grounded in the principles of the United States Pharmacopeia, researchers can generate a reliable melting point range. This value, when considered in the context of structurally similar compounds, becomes a cornerstone for the confident identification and purity assessment of this novel benzimidazole derivative, thereby upholding the highest standards of scientific integrity in drug development.

References

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

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  • Schneider, S. J. (1970). Cooperative determination of the melting point of Al2O3. Pure and Applied Chemistry, 21(1), 117-122.
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  • Propylene Carbonate. (2012, August 17). PubChem. Retrieved from [Link]

  • Vishwakarma, P., Nayak, G., Mehta, P. D., & Upadhyaya, A. (2023).
  • Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1), 82-93.
  • Ethylene carbonate. (n.d.). Carl ROTH. Retrieved from [Link]

  • 6-Bromo-1H-benzimidazole. (n.d.). PubChem. Retrieved from [Link]

  • Al-Juboori, S. A. A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2051-2057.
  • 6-BROMO-4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO(D)IMIDAZOLE. (n.d.). GSRS. Retrieved from [Link]

Sources

Bioassay Validation Guide: 6-Bromo-2-Isopropylbenzimidazole as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioassay Validation Using 6-Bromo-2-Isopropylbenzimidazole as a Reference Standard Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the validation of bioassays utilizing 6-bromo-2-isopropylbenzimidazole (and its derivatives, such as the Abemaciclib intermediate CAS 1038408-36-4) as a reference standard. While often recognized as a critical intermediate in the synthesis of CDK4/6 inhibitors like Abemaciclib, this benzimidazole scaffold possesses intrinsic biological activity relevant to kinase inhibition and immunomodulation. This document provides a rigorous framework for validating its use in cell-based potency assays, comparing its performance against established clinical standards.

Introduction & Scientific Context

6-bromo-2-isopropylbenzimidazole represents a class of privileged pharmacophores. In drug development, it serves two primary roles:

  • Synthetic Precursor: It is the core scaffold for Abemaciclib (Verzenio), a selective CDK4/6 inhibitor used in HR+/HER2- breast cancer.

  • Biological Probe: Benzimidazoles modulate the Aryl Hydrocarbon Receptor (AhR) and inhibit specific kinases (e.g., CK2, DYRK1A) and inflammatory pathways (NO production).

Validating this compound as a reference standard requires distinguishing its moderate potency from the nanomolar potency of optimized clinical drugs. This guide focuses on a Cell-Based Anti-Proliferation Assay (MCF-7 cell line), the gold standard for assessing CDK4/6-related bioactivity.

Mechanism of Action (MoA)

The compound acts by competitive inhibition of the ATP-binding pocket in cyclin-dependent kinases (CDKs), preventing the phosphorylation of the Retinoblastoma (Rb) protein. This blocks the G1-to-S phase cell cycle transition.[1]

CDK_Pathway CDK4_6 CDK4/6 Rb_Active Rb (Hypophosphorylated) Tumor Suppressor CDK4_6->Rb_Active Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates Compound 6-Br-2-iPr-Benzimidazole (Inhibitor) Compound->CDK4_6 Inhibits (ATP Competition) Rb_Inactive Rb-P (Hyperphosphorylated) Rb_Active->Rb_Inactive Inactivation E2F E2F Transcription Factor Rb_Active->E2F Binds/Sequesters Rb_Inactive->E2F Releases S_Phase S-Phase Entry (Proliferation) E2F->S_Phase Transcription On

Figure 1: Mechanism of Action. The reference standard (Red) inhibits CDK4/6, preventing Rb phosphorylation and arresting the cell cycle in G1.

Comparative Performance: Alternatives vs. Reference Standard

When selecting a reference standard for bioassay validation, one must weigh potency against specificity.

Feature6-Bromo-2-Isopropylbenzimidazole Abemaciclib (Clinical Standard) Staurosporine (Pan-Kinase)
Role Intermediate / Structural AnalogOptimized Clinical DrugNon-specific Positive Control
Potency (IC50) Moderate (µM range)High (nM range)Very High (nM range)
Specificity Moderate (Kinase + AhR off-target)High (Selective CDK4/6)Low (Pan-kinase)
Stability High (Solid state)HighModerate (Light sensitive)
Cost LowHighHigh
Use Case Early discovery screening, Impurity toxRelease testing, Potency assaySystem suitability check

Expert Insight: Use 6-bromo-2-isopropylbenzimidazole when validating assays for precursors or when a less potent standard is required to challenge the assay's dynamic range (sensitivity limits).

Validation Protocol: Cell-Based Potency Assay

This protocol validates the compound's ability to inhibit cell proliferation in MCF-7 (Breast Cancer) cells.

A. Materials & Reagents
  • Cell Line: MCF-7 (ATCC HTB-22).

  • Reference Standard: 6-bromo-2-isopropylbenzimidazole (Purity >98%).

  • Detection: ATP-based luminescent assay (e.g., CellTiter-Glo).

  • Vehicle: DMSO (Final concentration < 0.5%).

B. Experimental Workflow

Workflow Start Cell Seeding (MCF-7, 3000 cells/well) Incubation1 24h Adhesion (37°C, 5% CO2) Start->Incubation1 Dosing Compound Treatment (Serial Dilution 1:3) Incubation1->Dosing Incubation2 72h Exposure Dosing->Incubation2 Detection Add Detection Reagent (Lysis + Luciferin) Incubation2->Detection Readout Measure Luminescence (RLU) Detection->Readout Analysis 4PL Curve Fitting Calculate IC50 Readout->Analysis

Figure 2: Step-by-step bioassay workflow for potency validation.

C. Step-by-Step Methodology
  • Preparation: Dissolve 6-bromo-2-isopropylbenzimidazole in 100% DMSO to create a 10 mM stock. Verify solubility (no precipitation).

  • Seeding: Plate MCF-7 cells (3,000 cells/well) in 96-well white-walled plates. Incubate for 24 hours.

  • Dosing: Prepare a 9-point serial dilution (1:3) starting at 100 µM. Include "No Drug" (Vehicle) and "No Cell" (Background) controls.

  • Exposure: Treat cells for 72 hours.

  • Readout: Add ATP detection reagent, shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Validation Parameters & Acceptance Criteria

To ensure the assay is "fit-for-purpose," the following ICH Q2(R1) parameters must be validated.

1. Specificity
  • Test: Compare the Reference Standard response in MCF-7 (Target +) vs. a resistant cell line (e.g., Rb-negative MDA-MB-468).

  • Acceptance: IC50 in MCF-7 should be significantly lower (>10-fold shift) than in MDA-MB-468.

2. Linearity & Range
  • Test: Plot Observed vs. Expected concentrations.

  • Acceptance:

    
     for the linear portion of the dose-response curve.[2] Hill slope should be between -0.8 and -1.2 (for ideal inhibition).
    
3. Accuracy (Relative Bias)
  • Test: Prepare "Mock Samples" at 50%, 100%, and 150% of the target potency.

  • Calculation:

    
    .
    
  • Acceptance: 80% – 120% recovery.

4. Precision (Repeatability)
  • Test: Run 6 independent preparations of the Reference Standard in a single assay run.

  • Acceptance: CV% of the IC50 values < 15%.

5. Stability of Standard
  • Test: Compare fresh stock vs. stock stored at -20°C for 1 month.

  • Acceptance: Potency ratio between 0.90 and 1.10.

Data Analysis: The Parallel Line Method

For a valid bioassay, the test sample curve must be parallel to the Reference Standard curve.

  • Model: Fit data to a 4-Parameter Logistic (4PL) model:

    
    
    
    • 
      : Min asymptote (Background)
      
    • 
      : Max asymptote (Vehicle control)
      
    • 
      : IC50 (Inflection point)
      
    • 
      : Hill Slope
      
  • Parallelism Test: Use the F-test or Equivalence testing to ensure slopes (

    
    ) are statistically indistinguishable.
    
  • Relative Potency (RP):

    
    
    
Troubleshooting & Expert Tips
  • Solubility Issues: The "2-isopropyl" group increases lipophilicity. If precipitation occurs at >50 µM in media, reduce the starting concentration or increase BSA (0.1%) in the assay buffer to act as a carrier.

  • Edge Effects: Do not use the outer wells of the 96-well plate for data; fill them with PBS to maintain thermal/humidity equilibrium.

  • Reference Drift: If the Reference Standard IC50 shifts >2-fold between runs, check cell passage number. MCF-7 cells should be used between passage 5 and 20 to maintain Rb expression levels.

References
  • FDA/ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Patnaik, A., et al. (2016). Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6.[3] Cancer Discovery.[1][4] Link

  • Sigma-Aldrich. (2024). Product Specification: 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1038408-36-4).[5]Link

  • USP. (2023). General Chapter <1032> Design and Development of Biological Assays.Link

  • ChemScene. (2024). Data Sheet: 6-Bromo-2-isopropyl-1-methyl-1h-benzo[d]imidazole.Link

Sources

Safety Operating Guide

1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Halogenated Heterocycle) Primary Disposal Method: High-Temperature Incineration (HTI) with Flue Gas Scrubbing via Licensed Contractor.[1] Forbidden Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids.[1][2] Do NOT dispose of in municipal trash.

Emergency Spill Response ( < 10 g):

  • Isolate: Evacuate the immediate area; mark the zone.[1]

  • Protect: Don PPE (Nitrile gloves, safety goggles, lab coat, N95/P100 respirator if dust is present).[1]

  • Contain: Cover with a damp absorbent pad or chemically inert powder (Vermiculite) to prevent dust generation.[1]

  • Collect: Scoop into a wide-mouth high-density polyethylene (HDPE) jar. Label "Hazardous Waste - Halogenated Solid."[1]

Part 2: Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the specific risks associated with the halogenated benzimidazole core.[1] While specific toxicological data for this exact isomer may be limited, its structural class dictates the safety protocol (Structure-Activity Relationship).[1]

Chemical Identity:

  • Systematic Name: 6-bromo-2-(1-methylethyl)-1H-benzimidazole[1]

  • Synonyms: 6-Bromo-2-isopropylbenzimidazole[1]

  • Molecular Formula: C₁₀H₁₁BrN₂[1]

  • Molecular Weight: 239.11 g/mol [1]

  • Key Functional Groups: Benzimidazole core (heterocyclic amine), Bromine substituent (halogen), Isopropyl group.[1]

Hazard Assessment (Inferred from Class):

Hazard CategoryClassificationRationale
Health Acute Tox. 4 (Oral) Benzimidazole derivatives often exhibit moderate oral toxicity.[1]
Health Skin/Eye Irritant 2 Heterocyclic amines are standard irritants to mucous membranes.[1]
Physical Combustible Solid Organic solid; fine dust may form explosive mixtures in air.[1]
Environmental Aquatic Chronic Halogenated heterocycles are often persistent and toxic to aquatic life.[1]
Chemical Incompatible Reacts with strong oxidizing agents and strong acids.[1]

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

Engineering Controls:

  • Primary: Handle all solid weighing and solution preparation inside a certified Chemical Fume Hood .

  • Secondary: Use a static-dissipative balance enclosure if the powder is fine/dry to prevent dispersal.[1]

Required PPE:

Protection TypeSpecificationPurpose
Respiratory N95 (minimum) or P100If handling open powder outside a hood (not recommended).[1]
Hand Nitrile Rubber (0.11 mm min)Protects against incidental contact.[1] Double glove for solutions.
Eye Chemical Safety GogglesPrevents dust/splash entry; superior to safety glasses.[1]
Body Lab Coat (Cotton/Poly)Standard splash protection.[1]

Part 4: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Applicability: Expired shelf stock, surplus synthesis product, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth HDPE or amber glass jar with a screw-top lid.[1] Avoid metal containers due to potential corrosion from hydrolysis products (HBr).[1]

  • Transfer: Carefully transfer the solid into the container using a disposable spatula.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Note: Clearly mark "CONTAINS BROMINE" (Critical for the incineration facility to manage scrubber load).[1]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, segregated from oxidizers.

B. Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Segregation: Determine the solvent base.[1]

    • Halogenated Solvent Base (e.g., DCM, Chloroform): Combine with other halogenated wastes.[1]

    • Non-Halogenated Solvent Base (e.g., Methanol, DMSO): CRITICAL: Because the solute contains Bromine, this entire mixture should ideally be classified as Halogenated Solvent Waste to ensure proper incineration.[1]

  • Collection: Pour into the "Halogenated Organic Solvents" carboy (typically yellow or red safety cans).

  • Labeling: List the solvent and the solute concentration (approximate).

C. Contaminated Debris

Applicability: Gloves, weighing boats, paper towels.[1]

  • Collection: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck or use a zip-tie.[1]

  • Disposal: Place the sealed bag into the lab's solid hazardous waste drum (often a fiber drum with a liner).

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris ContainerSolid Collect in HDPE Wide-Mouth Jar Solid->ContainerSolid SolventCheck Identify Solvent Base Liquid->SolventCheck BagDebris Double Bag in 4-mil Poly Bags Debris->BagDebris LabelSolid Label: 'Toxic Solid, Organic, N.O.S.' Note: 'Contains Bromine' ContainerSolid->LabelSolid Pickup EHS / Contractor Pickup (Incineration) LabelSolid->Pickup HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHaloSolvent CombineHalo Dispose in 'Halogenated Waste' Carboy (Due to Bromine content) HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo CombineHalo->Pickup DrumDebris Place in Solid Waste Drum BagDebris->DrumDebris DrumDebris->Pickup

Caption: Decision matrix for segregating and packaging brominated benzimidazole waste streams.

Part 6: Regulatory Compliance (US/EU)

United States (EPA RCRA):

  • Waste Code: If not explicitly listed (P or U list), this chemical defaults to a characteristic waste or "Not Otherwise Specified" (N.O.S.).[1]

  • Likely Classification: D001 (if ignitable formulation) or Hazardous Waste Solid, N.O.S. [1]

  • Halogen Rule: The presence of Bromine often triggers requirements for incineration at facilities capable of scrubbing acid gases (HBr), preventing simple fuel blending.[1]

European Union (REACH/ECHA):

  • Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Disposal Path: Must be sent to a high-temperature incineration plant authorized for halogenated waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1]

  • PubChem. (n.d.).[1] Compound Summary for Benzimidazole Derivatives. National Library of Medicine.[1] (Used for structural analog hazard inference).[1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: General Benzimidazole Derivatives. (Referenced for generic PPE and First Aid protocols).

Sources

Personal protective equipment for handling 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

Compound Identity:

  • Chemical Name: 6-Bromo-2-isopropyl-1H-benzimidazole (often tautomeric with 5-bromo isomer).

  • CAS Number: Specific CAS numbers vary by catalog due to tautomerism (e.g., related to 1038408-36-4 for N-methylated analogs). Treat as a novel research chemical.

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    

The "Senior Scientist" Assessment: As a halogenated benzimidazole derivative, this compound is a privileged scaffold in drug discovery, often serving as a precursor for kinase inhibitors or anthelmintics. While specific toxicological data for this exact isopropyl analog may be sparse, its structural class dictates a "Universal Precaution" approach.

Key Hazards (Inferred from SAR - Structure-Activity Relationships):

  • Bioactivity: Benzimidazoles are designed to bind biological targets (e.g., tubulin, kinases). Assume it is bioactive and potentially cytotoxic.

  • Irritancy: The combination of the basic benzimidazole nitrogen and the halogen substituent typically results in Skin (H315) , Eye (H319) , and Respiratory (H335) irritation.

  • Dust Potential: As a crystalline solid, electrostatic charging is common, leading to aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." This matrix is designed for zero-contact handling.

Protection Zone Required Equipment Technical Rationale (Why?)
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Crystalline dust can bypass side shields. If the compound enters the eye, the basicity of the benzimidazole ring can cause corneal damage.
Respiratory N95/P2 Respirator (Minimum)Primary Control: Handle only in a fume hood. Secondary: If weighing outside a hood (discouraged), an N95 is mandatory to prevent inhalation of bioactive dust.
Dermal (Body) Lab Coat (High-Neck) + Tyvek Sleeves Standard cotton coats are porous. Tyvek sleeves bridge the gap between glove and cuff, preventing wrist exposure—a common contamination point.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil). Note: If dissolving in DMSO or DMF, use Laminate (Silver Shield) under-gloves, as these solvents permeate nitrile rapidly, carrying the toxin with them.
Operational Workflow: The "Zero-Contact" Loop

The following diagram outlines the mandatory workflow to ensure containment. This is not just about wearing PPE, but sequencing your movements to prevent cross-contamination.

SafeHandling Start START: Risk Assessment PPE_Don 1. Don PPE (Double Gloves + Sleeves) Start->PPE_Don Check Ventilation Weighing 2. Weighing (Static Control) PPE_Don->Weighing Anti-static Gun Solubilization 3. Solubilization (Solvent Risk) Weighing->Solubilization Transfer to Vessel Reaction 4. Reaction Setup (Closed System) Solubilization->Reaction Add Reagents Decon 5. Decontamination (Wipe Down) Reaction->Decon Post-Process Disposal 6. Disposal (Halogenated Waste) Decon->Disposal Segregate Waste Disposal->PPE_Don Next Batch

Figure 1: The "Zero-Contact" Safe Handling Loop. Note the critical transition from dry powder (Weighing) to solution state (Solubilization), where permeation risks increase.

Detailed Experimental Protocols
A. Weighing & Transfer (The High-Risk Step)

Risk: Electrostatic repulsion can cause the light powder to "jump" out of the spatula.

  • Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read.

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.

  • Technique: Do not dump. Tap the spatula gently.

  • Containment: Immediately cap the receiving vial. Wipe the threads of the vial with a Kimwipe dampened in methanol to remove dust before leaving the hood.

B. Solubilization (The Permeation Risk)

Context: You will likely dissolve this in DMSO, DMF, or Methanol for reactions.

  • Solvent Choice:

    • DMSO/DMF: These are "carrier solvents." They penetrate skin and drag the benzimidazole with them.

    • Protocol: If using DMSO, change outer gloves immediately if a splash occurs. Nitrile offers <5 minutes of protection against DMSO.

  • Dissolution: Add solvent to the solid (not solid to solvent) to minimize splash potential. Vortex with the cap tightly sealed.

C. Emergency Response Actions
Event Immediate Action Secondary Action
Skin Contact (Solid) Brush off dry; do not wet (wetting increases absorption).Wash with soap/water for 15 mins.[1][2]
Skin Contact (Solution) IMMEDIATE removal of gloves/clothing.[1][3][4]Wash with soap/water.[1][2] Do not use ethanol (enhances absorption).
Eye Exposure Flush at eyewash station for 15 mins.Hold eyelids open. Seek ophthalmologist (alkaline risk).
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into bag. Wipe area with dilute acetic acid (neutralizes base).
Waste Disposal Strategy

Proper disposal is critical for environmental compliance (EPA/RCRA).

  • Classification: This compound is a Halogenated Organic . It must not go into general organic waste if your facility separates halogenated/non-halogenated streams (to prevent corrosion in incinerators).

  • Solid Waste: Weighing boats, contaminated gloves, and Kimwipes go into Hazardous Solid Waste (double-bagged).

  • Liquid Waste:

    • Label: "Halogenated Organic Waste - Contains Brominated Benzimidazole."

    • Segregation: Do not mix with strong acids (exothermic protonation) or oxidizers (potential bromine gas evolution).

References
  • PubChem. Benzimidazole Safety & Hazards Profile. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Halogenated Benzimidazoles.[5] Available at: [Link]

Sources

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1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.